4H-1-Benzothiopyran-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
thiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSYDTXGFJPXKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197681 | |
| Record name | 1-Thiochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-39-4 | |
| Record name | 4H-1-Benzothiopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Thiochromone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002639005 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Thiochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-BENZOTHIOPYRAN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the 4H-1-Benzothiopyran-4-one Scaffold: Structure, Synthesis, and Medicinal Significance
Abstract: The 4H-1-Benzothiopyran-4-one, commonly known as the thiochromone scaffold, represents a cornerstone in medicinal chemistry. As a sulfur-containing heterocyclic system, it serves as a bioisosteric analogue of the naturally abundant chromone core, offering unique physicochemical properties that translate into a broad spectrum of pharmacological activities. This guide provides an in-depth analysis of the fundamental structure of the thiochromone scaffold, its key chemical characteristics, prevalent synthetic strategies, and its established role as a privileged structure in modern drug discovery. The content herein is tailored for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecular framework.
Core Structural Analysis and Nomenclature
The 4H-1-Benzothiopyran-4-one scaffold is a bicyclic heteroaromatic system. Its name systematically deconstructs its core features: a benzene ring fused to a thiopyran ring, which contains a sulfur heteroatom and a ketone functional group.
-
Benzo : Indicates the presence of a fused benzene ring.
-
thio : Denotes the replacement of an atom, in this case, the oxygen at position 1 of the related chromone structure, with a sulfur atom.[1][2]
-
pyran : Refers to the six-membered heterocyclic ring containing the sulfur atom.
-
-4-one : Specifies a ketone group at the C4 position of the pyran ring.
-
4H : Indicates the position of a saturated carbon atom (bearing a hydrogen) in the heterocyclic ring, a standard nomenclature practice.
The common name for this scaffold is thiochromone .[3][4] Structurally, it is the sulfur analog of chromone, where the endocyclic oxygen atom is replaced by sulfur.[1][2][5] This substitution is not trivial; it imparts distinct electronic and steric characteristics that significantly influence the molecule's reactivity and biological interactions.[1] The sulfur atom, being larger and more polarizable than oxygen, alters the aromaticity and electron distribution of the heterocyclic ring, providing a unique platform for chemical modification and drug design.[1]
Caption: Chemical structure and IUPAC numbering of the 4H-1-Benzothiopyran-4-one core.
A closely related and medicinally important variant is the saturated thiochroman-4-one , where the C2-C3 double bond is reduced. This modification changes the geometry from planar to a more flexible, three-dimensional conformation, which can be crucial for optimizing binding to biological targets.[1][6]
Physicochemical and Spectroscopic Properties
The physicochemical properties of the thiochromone scaffold are fundamental to its behavior in both chemical reactions and biological systems. The table below summarizes key computed and experimental data for the unsubstituted parent compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆OS | PubChem[7][8] |
| Molecular Weight | 162.21 g/mol | PubChem[7] |
| Monoisotopic Mass | 162.01393 Da | PubChem[8] |
| Appearance | Yellowish Solid (for derivatives) | Vargas et al. (2017)[6] |
| XLogP3 (Predicted) | 2.1 | PubChem[8] |
| Topological Polar Surface Area | 41.3 Ų | PubChem[7] |
| IR Spectroscopy (ν) | ~1674 cm⁻¹ (C=O stretch, for derivatives) | Vargas et al. (2017)[6] |
| ¹H NMR (CDCl₃, δ) | 8.58 (d, 1H, H-5), 7.64-7.53 (m, 3H) | Li et al. (2021)[9] |
| ¹³C NMR (CDCl₃, δ) | ~180.6 (C=O) | Li et al. (2021)[9] |
Note: Spectroscopic data are often reported for substituted derivatives; the values provided are representative of the core scaffold's contribution.
The key feature in its infrared spectrum is the strong carbonyl (C=O) absorption. In the proton NMR, the peri-proton at the C5 position is characteristically deshielded and appears at a high chemical shift (downfield) due to the anisotropic effect of the adjacent carbonyl group.
Core Reactivity and Chemical Logic
The chemical reactivity of the thiochromone scaffold is governed by three primary features: the α,β-unsaturated ketone system, the sulfur heteroatom, and the fused aromatic ring.
-
α,β-Unsaturated Ketone Moiety : This conjugated system is the principal site for nucleophilic attack. Depending on the nature of the nucleophile and reaction conditions, reactions can occur via 1,2-addition to the carbonyl carbon (C4) or, more commonly, via 1,4-conjugate addition (Michael addition) to the C2 position. This reactivity is central to the synthesis of more complex derivatives.[3]
-
Sulfur Atom (S1) : The lone pair electrons on the sulfur atom make it susceptible to oxidation. Treatment with oxidizing agents like peracetic acid can convert the sulfide to a sulfoxide or a sulfone (4H-1-Benzothiopyran-4-one 1,1-dioxide).[3][10] This transformation is a critical tool in medicinal chemistry, as it can profoundly alter the molecule's polarity, hydrogen bonding capacity, and biological activity.[1]
-
Fused Benzene Ring : The aromatic ring is amenable to electrophilic aromatic substitution reactions. Functionalization at positions C6 and C7 is common, allowing for the introduction of various substituents (e.g., halogens, nitro groups, alkyl groups) to modulate the scaffold's properties and perform structure-activity relationship (SAR) studies.[1]
Representative Synthetic Protocol
Numerous synthetic routes to the 4H-1-Benzothiopyran-4-one core have been developed. A robust and efficient one-pot method involves the acid-catalyzed cyclization of 3-(arylthio)propanoic acids. This approach is advantageous due to the accessibility of starting materials and operational simplicity.[2][5]
Caption: General workflow for the synthesis of the thiochromone scaffold.
Experimental Protocol: One-Pot Synthesis from 3-(Arylthio)propanoic Acids
This protocol is adapted from methodologies that utilize an intramolecular Friedel-Crafts acylation for the key cyclization step.[2][5]
Objective: To synthesize a substituted thiochroman-4-one, a direct precursor to the thiochromone scaffold.
Materials:
-
Thiophenol (or substituted thiophenol)
-
Cinnamic acid (or substituted derivative)
-
Polyphosphoric acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Reaction vessel with magnetic stirrer and heating mantle
-
Standard workup and purification glassware
Step-by-Step Procedure:
-
Formation of the Propanoic Acid Intermediate: In a suitable reaction vessel, dissolve the substituted cinnamic acid (1.0 eq) in an appropriate solvent. Add the corresponding thiophenol (1.1 eq). The Michael addition can be catalyzed by a base or proceed thermally. This step can often be integrated into the one-pot procedure.
-
Cyclization Reaction: To the crude 3-(arylthio)propanoic acid, add the cyclizing agent, such as polyphosphoric acid (PPA), typically at an elevated temperature (e.g., 80-100 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Reaction Quenching and Workup: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The aqueous mixture is then neutralized with a saturated solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted three times with an organic solvent, such as dichloromethane (DCM).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude thiochroman-4-one is purified by column chromatography on silica gel or by recrystallization to afford the final product.
-
(Optional) Dehydrogenation: The resulting thiochroman-4-one can be converted to the final 4H-1-Benzothiopyran-4-one via various dehydrogenation or oxidation methods if the unsaturated scaffold is desired.
Causality: The choice of a strong acid catalyst like PPA is crucial. It protonates the carboxylic acid, forming a highly electrophilic acylium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring (Friedel-Crafts acylation) to forge the new carbon-carbon bond, thereby closing the thiopyranone ring.
Significance in Medicinal Chemistry and Drug Development
The thiochromone scaffold is considered a "privileged scaffold" in medicinal chemistry.[2][6] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities. Its structural similarity to flavones and chromones allows it to mimic these natural products while its unique sulfur atom provides novel interactions and metabolic profiles.[9]
Key Biological Activities:
-
Anticancer: Thiochromone derivatives have been shown to inhibit tumor cell growth and induce apoptosis.[1][2][5][9] Their mechanisms often involve the modulation of key signaling pathways implicated in cancer progression.
-
Anti-parasitic: Certain derivatives, particularly those bearing a vinyl sulfone moiety, exhibit potent activity against parasites like Leishmania panamensis, often with high selectivity and low cytotoxicity to host cells.[1][6]
-
Antimicrobial: The scaffold has been functionalized to produce compounds with significant antibacterial and antifungal properties.[1]
-
Antiviral: Thioflavones (2-phenyl substituted thiochromones) have been investigated for their anti-HIV activities.[9]
The versatility of the thiochromone core allows for extensive Structure-Activity Relationship (SAR) studies. Research has shown that specific substitutions, such as fluorine at the C6 position or the addition of acyl hydrazone groups, can dramatically enhance potency and target specificity for conditions like leishmaniasis.[1]
Conclusion
The 4H-1-Benzothiopyran-4-one scaffold is a chemically tractable and biologically significant structure. Its unique architecture, defined by the fusion of a benzene ring with a sulfur-containing pyranone ring, provides a robust platform for the development of novel therapeutics. A thorough understanding of its core structure, reactivity, and synthetic accessibility is essential for chemists and pharmacologists aiming to exploit its full potential in addressing a wide range of diseases. Future research will undoubtedly continue to uncover new biological activities and refine the design of thiochromone-based agents with enhanced efficacy and safety profiles.
References
- Kumar, P., Rao, A. T., & Pandey, B. (1992). An efficient approach to the synthesis of 4H-1-benzothiopyran-4-ones via intramolecular Wittig reaction. Journal of the Chemical Society, Chemical Communications, 21, 1580. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy79OYWBqEeV_ZWI6Zn8AwcgKKHFulNnBTlduzZG2A9QvhGWQe1EJEAz-CW-I38Yb2t5kaZWNFK-l7qQem0-qvVFgM7MsCydSkj0Al0mfH2Y3k4npod0UiLqnx2MrSdD5ZkOvuT5w=]
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- Jatin, et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Available at: https://pubs.rsc.org/en/content/articlelanding/2025/MD/D4MD00995A]
- Tolstikova, T. G., et al. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds, 52(7), 427–440. [Available at: https://link.springer.com/article/10.1007/s10593-016-1918-6]
- Silva, A. M. S., & Alkordi, M. (2025). Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)one Derivatives. The Chemical Record. [Available at: https://pubmed.ncbi.nlm.nih.gov/39251410/]
- PubChem. (n.d.). 4h-1-Benzothiopyran-4-one,2-(3-nitrophenyl)-. National Center for Biotechnology Information. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/76852787]
- PubChem. (n.d.). Thiochromone. National Center for Biotechnology Information. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/14119507]
- PubChemLite. (n.d.). 4h-1-benzothiopyran-4-one, 2,3-dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-chloro-, (z)-. Université du Luxembourg. [Available at: https://pubchemlite.org/compound/6449206]
- Vargas, L. J. C., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2097. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150247/]
- PubChemLite. (n.d.). 4h-1-benzothiopyran-4-one, 2,3-dihydro-3-(1,3-benzodioxol-5-ylmethylene)-, (z)-. Université du Luxembourg. [Available at: https://pubchemlite.org/compound/6449199]
- PubChemLite. (n.d.). 4h-1-benzothiopyran-4-one, 2,3-dihydro-6-chloro-3-(2-naphthalenylmethylene)-, (z)-. Université du Luxembourg. [Available at: https://pubchemlite.org/compound/6449207]
- View of SYNTHESIS AND CHEMICAL PROPERTIES OF THIOCHROMONE AND ITS 3-SUBSTITUTED DERIVATIVES. (n.d.). Khimiya Geterotsiklicheskikh Soedinenii. [Available at: https://hgs.osi.lv/index.php/hgs/article/view/1000/815]
- Chen, H., et al. (2026). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 31(1), 1. [Available at: https://www.mdpi.com/1420-3049/31/1/1]
- Chen, H., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. ResearchGate. [Available at: https://www.researchgate.
- Li, J., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. The Journal of Organic Chemistry, 86(11), 7855–7863. [Available at: https://pubs.acs.org/doi/10.1021/acs.joc.1c00683]
- ResearchGate. (n.d.). Table 2. Synthesis of substituted 4H -thiopyran-4-ones. [Available at: https://www.researchgate.net/figure/Synthesis-of-substituted-4H-thiopyran-4-ones_tbl2_266000282]
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Chemical and physical properties of 4H-1-Benzothiopyran-4-one.
An In-Depth Technical Guide to 4H-1-Benzothiopyran-4-one: Properties, Synthesis, and Applications
Introduction: The Significance of the Thiochromenone Scaffold
4H-1-Benzothiopyran-4-one, commonly known as thiochromen-4-one, is a sulfur-containing heterocyclic compound that has garnered substantial interest in the scientific community. Its structure is analogous to the well-known chromone, with the oxygen atom at the 1-position replaced by sulfur. This substitution imparts unique physicochemical properties and biological activities, establishing thiochromen-4-one and its derivatives as "privileged scaffolds" in medicinal chemistry.[1] These structures are recognized for their ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological effects.
The inherent properties of sulfur, including its multiple oxidation states and distinct bonding patterns, make the synthesis of thiochromen-4-ones a unique chemical challenge compared to their oxygen-containing counterparts.[2][3][4] Nevertheless, their value as precursors for more complex molecules and their own intrinsic bioactivities have driven the development of innovative synthetic methodologies.[2][3][4] This guide provides a comprehensive overview of the chemical and physical properties of the 4H-1-Benzothiopyran-4-one core, details its synthesis and characterization, and explores its applications in research and drug development.
Physicochemical and Spectroscopic Profile
The fundamental properties of 4H-1-Benzothiopyran-4-one define its behavior in chemical and biological systems. These characteristics are essential for designing synthetic routes, developing analytical methods, and understanding its interactions with biological macromolecules.
Core Physical and Chemical Properties
The key physicochemical data for the parent compound, 4H-1-Benzothiopyran-4-one, are summarized below. These values provide a baseline for understanding how substitutions on the thiochromenone ring can modulate its properties for specific applications.
| Property | Value | Source |
| Molecular Formula | C₉H₆OS | [5] |
| Molecular Weight | 162.21 g/mol | [1] |
| Monoisotopic Mass | 162.01393 Da | [5] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 93–94 °C | [1][6] |
| XLogP3 (Predicted) | 2.1 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | [5] |
Molecular Structure
The structure of 4H-1-Benzothiopyran-4-one consists of a benzene ring fused to a thiopyran-4-one ring. This planar, bicyclic system is fundamental to its chemical reactivity and biological interactions.
Caption: Chemical structure of 4H-1-Benzothiopyran-4-one.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of 4H-1-Benzothiopyran-4-one. The combination of NMR, IR, and mass spectrometry provides a detailed fingerprint of the molecule.
-
¹H NMR Spectroscopy : In a CDCl₃ solvent, the proton NMR spectrum shows characteristic signals for the aromatic and vinylic protons. For the parent molecule, signals typically appear in the range of δ 7.0–8.6 ppm. For example, one reported spectrum shows a multiplet for three aromatic protons between δ 7.51–7.62, a multiplet for one aromatic proton at δ 8.53, and two doublets for the vinylic protons at δ 7.07 (d, J = 10.40 Hz) and δ 7.85 (d, J = 10.40 Hz).[1][6]
-
¹³C NMR Spectroscopy : The carbon spectrum provides confirmation of the carbon framework. Key signals include the carbonyl carbon (C=O) which is highly deshielded and appears around δ 179.9 ppm.[1][6] The other aromatic and vinylic carbons appear in the typical range of δ 125–139 ppm.[1][6]
-
Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying the carbonyl functional group. A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1660-1680 cm⁻¹.[7] This is a defining characteristic of the 4-oxo functionality.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the elemental composition. For the molecular formula C₉H₆OS, the calculated exact mass for the molecular ion ([M]⁺) is 162.0139.[1][6] Experimental findings are typically in close agreement with this value, confirming the molecular weight and formula.[1][6]
Synthesis and Experimental Protocols
The synthesis of the thiochromen-4-one core is a critical step for accessing its diverse derivatives. While traditional methods often involve intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids, modern approaches have focused on improving efficiency and yield.[8] A notable advancement is the development of a one-pot synthesis that streamlines the process.[1][2]
One-Pot Synthesis from 3-(Arylthio)propanoic Acids
This method is advantageous as it combines two transformations in a single reaction vessel, eliminating the need for intermediate purification and thereby saving time, reducing waste, and increasing overall efficiency.[2] The process involves the cyclization and dehydration of a 3-(arylthio)propanoic acid precursor.
Caption: Workflow for the one-pot synthesis of thiochromen-4-ones.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of the parent 4H-Thiochromen-4-one (3b) as described in the literature.[1][6]
Materials:
-
3-(Phenylthio)propanoic acid
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Phosphorus pentoxide (P₄O₁₀)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3-(phenylthio)propanoic acid (1.0 mmol) in anhydrous dichloromethane (5 mL), add trifluoroacetic anhydride (3.0 mmol) and phosphorus pentoxide (1.5 mmol).
-
Causality: Trifluoroacetic anhydride acts as a powerful dehydrating agent, facilitating the intramolecular Friedel-Crafts acylation. Phosphorus pentoxide is a co-dehydrating agent that enhances the reaction efficiency, driving the cyclization to completion.
-
-
Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Extraction: Carefully quench the reaction by pouring the mixture over ice water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Self-Validation: The use of ice water neutralizes the highly reactive dehydrating agents. The extraction with an organic solvent isolates the product from inorganic byproducts and aqueous-soluble impurities.
-
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Causality: The bicarbonate wash neutralizes any remaining acidic components, such as trifluoroacetic acid formed during the reaction. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5-10% EtOAc) as the eluent.
-
Self-Validation: Chromatography separates the desired product from unreacted starting materials and any side products, yielding the pure 4H-1-Benzothiopyran-4-one as a light yellow solid.[1]
-
Biological Activity and Applications in Drug Development
The thiochromen-4-one scaffold is a cornerstone in the development of new therapeutic agents, with derivatives showing a remarkable spectrum of biological activities.
-
Anticancer and Apoptosis-Inducing Effects : Numerous studies have demonstrated that thiochromen-4-ones can inhibit the growth of tumor cells and induce apoptosis (programmed cell death).[2][3][4] Their mechanism often involves interaction with key signaling pathways that regulate cell proliferation and survival.
-
Antimicrobial and Antiparasitic Activity : Derivatives of thiochromen-4-one have been synthesized and evaluated as potent agents against various pathogens.[2][3] A significant area of research is their application against tropical diseases. For instance, they have shown high antileishmanial activity with low cytotoxicity to human cells.[8] Some derivatives act as allosteric modulators of trypanothione reductase, a crucial enzyme for oxidative stress regulation in parasites like Leishmania and Trypanosoma.[7]
-
Antioxidant Properties : The thiochromenone structure is associated with antioxidant activity, which is the ability to neutralize harmful reactive oxygen species (ROS) in the body.[2][3] This property is relevant for treating conditions associated with oxidative stress.
-
Enzyme Inhibition : The structural features of thiochromen-4-ones make them suitable candidates for designing enzyme inhibitors. They have been investigated as inhibitors for various enzymes, contributing to their potential use in treating a range of diseases.[1]
Safety and Handling
As with any chemical compound in a research setting, proper safety precautions must be observed when handling 4H-1-Benzothiopyran-4-one and its derivatives.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
-
Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Storage : Store the chemical in a tightly closed container in a cool, dry place away from incompatible substances and sources of ignition.[9][10]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[9]
Conclusion
4H-1-Benzothiopyran-4-one is a molecule of significant academic and pharmaceutical interest. Its unique combination of a sulfur-containing heterocyclic core and a ketone functional group provides a versatile platform for chemical modification. The development of efficient one-pot synthetic methods has made this scaffold more accessible for creating diverse chemical libraries. With a broad range of demonstrated biological activities—from anticancer to antiparasitic—the thiochromen-4-one core continues to be a promising and "privileged" starting point for the design and discovery of next-generation therapeutic agents.
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Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. Available at: [Link]
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Gunda, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. Available at: [Link]
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Gunda, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Thiochromones
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiochromone scaffold is a privileged structure in medicinal chemistry and materials science, recognized for its diverse biological activities and valuable optical properties.[1][2] Unambiguous structural confirmation of newly synthesized thiochromone derivatives is paramount for advancing research and development. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the robust characterization of this important class of sulfur-containing heterocycles. This document moves beyond a simple recitation of data, offering insights into the causal relationships behind spectral features and providing field-proven methodologies for data acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy stands as the most definitive method for the structural elucidation of organic molecules, providing a precise map of the atomic connectivity within the thiochromone framework. Both ¹H and ¹³C NMR are indispensable, offering complementary information to build a complete structural picture.
Proton (¹H) NMR Spectroscopy: Probing the Electronic Environment
¹H NMR reveals the number of distinct proton types and their electronic environments. For the thiochromone core, specific chemical shifts and coupling patterns are highly diagnostic.
-
Thiopyrone Ring Protons (H-2, H-3): The protons on the heterocyclic ring typically appear as doublets in the olefinic region. In the unsubstituted thiochromone, H-2 and H-3 are observed as a pair of doublets, often with a coupling constant (J) of approximately 10.4 Hz.[3][4]
-
Aromatic Ring Protons (H-5 to H-8): These protons reside in the aromatic region of the spectrum.
-
H-5: This proton is significantly influenced by the anisotropic effect of the adjacent carbonyl group (C=O), causing it to be deshielded and appear at a characteristically downfield chemical shift, often above δ 8.0 ppm.[3][5] For instance, in 2-phenyl-4H-thiochromen-4-one, the H-5 proton appears as a doublet of doublets around δ 8.56 ppm.[5]
-
H-6, H-7, H-8: These protons typically appear as multiplets in the range of δ 7.0-7.9 ppm.[3][4][5] The specific splitting patterns (e.g., triplets, doublets of doublets) and their coupling constants are crucial for confirming the substitution pattern on the benzene ring.
-
Carbon (¹³C) NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms and identifies their functional type.
-
Carbonyl Carbon (C-4): The most downfield and readily identifiable signal in the ¹³C NMR spectrum of a thiochromone is the carbonyl carbon. Its chemical shift is typically found in the range of δ 179-181 ppm.[3][4][5] This peak is a key diagnostic marker for the thiochromone scaffold.
-
Olefinic Carbons (C-2, C-3): The carbons of the C=C double bond in the thiopyrone ring appear in the δ 122-142 ppm region.[1][3]
-
Aromatic Carbons: The carbons of the fused benzene ring produce a series of signals between δ 123-138 ppm, with quaternary carbons (like C-4a and C-8a) often showing distinct chemical shifts.[3][5]
Table 1: Typical NMR Chemical Shifts (δ in ppm) for the Unsubstituted Thiochromone Core*
| Position | ¹H NMR Shift Range (ppm) | ¹³C NMR Shift Range (ppm) | Key Insights |
| 2 | ~7.8-7.9 (d, J ≈ 10.4 Hz) | ~139-142 | Olefinic proton adjacent to sulfur. |
| 3 | ~7.0-7.1 (d, J ≈ 10.4 Hz) | ~124-126 | Olefinic proton β to the carbonyl. |
| 4 (C=O) | N/A | ~179-181 | Diagnostic carbonyl signal . |
| 4a | N/A | ~136-138 | Aromatic quaternary carbon. |
| 5 | ~8.3-8.6 (dd) | ~128-129 | Downfield shift due to C=O anisotropy . |
| 6 | ~7.4-7.7 (m) | ~126-128 | Aromatic proton. |
| 7 | ~7.4-7.7 (m) | ~131-133 | Aromatic proton. |
| 8 | ~7.5-7.8 (m) | ~128-130 | Aromatic proton. |
| 8a | N/A | ~131-133 | Aromatic quaternary carbon. |
*Values are approximate and can vary based on solvent and substitution. Data synthesized from multiple sources.[1][3][4][5]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified thiochromone sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][3] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[1][6]
-
Instrumentation: Use a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, for optimal resolution and sensitivity.[1][3][7]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is required.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.
Diagram: NMR Analysis Workflow
Caption: NMR workflow from sample prep to final structure.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, which act as structural signposts.[8] For thiochromones, the most telling absorption is that of the carbonyl group.
Characteristic Vibrational Frequencies
-
C=O Stretch: The α,β-unsaturated ketone system in the thiopyrone ring gives rise to a strong, sharp absorption band. This C=O stretching frequency is typically observed in the range of 1619-1670 cm⁻¹ .[7][9] Its exact position can be influenced by substituents on the thiochromone rings.
-
C=C Stretches: Aromatic and olefinic C=C bond vibrations appear as multiple bands of medium intensity in the 1450-1600 cm⁻¹ region.[9]
-
C-H Stretches: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹), while any aliphatic C-H stretches from substituents will appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).[10]
Table 2: Principal IR Absorption Bands for the Thiochromone Core
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Significance |
| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak | Confirms aromatic protons. |
| C=O Stretch (Ketone) | 1619 - 1670 | Strong, Sharp | Primary diagnostic peak for the thiochromone core. |
| C=C Stretches | 1450 - 1600 | Medium | Aromatic and olefinic ring vibrations. |
| C-H Bending | 680 - 860 | Strong | Can provide information on aromatic substitution patterns. |
Data compiled from multiple sources.[7][9][10][11]
Experimental Protocol: IR Spectrum Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (1-2 mg) of the solid thiochromone sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to known values.
Diagram: IR Data Interpretation Logic
Caption: Decision logic for confirming a thiochromone via IR.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues to its structure.[12][13] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
Molecular Ion and Fragmentation
-
Molecular Ion Peak [M]⁺ or [M+H]⁺: In techniques like Electron Ionization (EI), the molecular ion peak (M⁺˙) is observed. In softer ionization methods like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is more common.[5] The mass-to-charge ratio (m/z) of this peak confirms the molecular weight of the synthesized thiochromone. HRMS can confirm this mass to within a few parts per million (ppm), validating the elemental composition.[3][5]
-
Key Fragmentation Pathways: The fragmentation of the thiochromone ring provides structural validation.[12]
-
Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for chromone and thiochromone systems is the RDA reaction.[14] This involves the cleavage of the heterocyclic ring, typically leading to the expulsion of an alkyne (e.g., acetylene) or a substituted alkyne from the C2-C3 bond.
-
Loss of Carbon Monoxide (-CO): Following initial fragmentation, the loss of a neutral CO molecule (28 Da) is a very common pathway for carbonyl-containing ions.[14][15]
-
Loss of Sulfur-Containing Fragments: Cleavage can also result in the loss of fragments containing the sulfur atom, such as •SH or CS.
-
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent that is compatible with ESI, such as methanol or acetonitrile.
-
Infusion: The sample solution is introduced into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions (typically [M+H]⁺) are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap), which separates them based on their m/z ratio with high accuracy.
-
Data Interpretation: Compare the measured accurate mass of the [M+H]⁺ peak with the theoretically calculated mass for the expected molecular formula. A mass error of <5 ppm is considered excellent confirmation.
Diagram: Primary Fragmentation Pathways of Thiochromone
Caption: Key fragmentation routes for the thiochromone core.
Integrated Spectroscopic Analysis: A Self-Validating System
No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from NMR, IR, and MS. This creates a self-validating system where each piece of evidence corroborates the others, leading to an unambiguous structural assignment.
-
MS/HRMS establishes the molecular formula and weight.
-
IR confirms the presence of the critical C=O functional group and aromatic system.
-
¹³C NMR confirms the number of carbon atoms proposed by MS and identifies them by type (C=O, C=C, aromatic C-H, etc.).
-
¹H NMR reveals the proton environment and, through spin-spin coupling, establishes the connectivity between adjacent protons, ultimately confirming the substitution pattern and overall molecular structure.
By systematically applying these powerful analytical techniques, researchers can characterize thiochromone derivatives with the highest degree of scientific rigor and confidence.
References
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- D'Souza, L. J. (2025).
- Sosnovskikh, V. Y. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds, 52(7), 427–440.
- Chen, Y., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(21), 13863–13871.
- Still, I. W. J., & Thomas, M. T. (1976). ¹³C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Journal of Organic Chemistry, 41(18), 3121-3126.
- Royal Society of Chemistry. (2008). Supplementary material (ESI)
- Still, I. W. J., et al. (1975). ¹³C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(2), 276-284.
- Reddy, G. V., & D'Souza, L. J. (2021). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
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- Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy.
- WebSpectra. (n.d.). IR Absorption Table.
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The Ascendant Scaffold: A Technical Guide to the Synthesis and Reactivity of Thiochromone Derivatives
Abstract
Thiochromone derivatives, sulfur-containing heterocyclic compounds, have garnered substantial interest within the medicinal chemistry and materials science communities. Their diverse pharmacological activities, including potent antimicrobial, antifungal, antiviral, and anticancer properties, underscore their therapeutic potential.[1][2][3] This technical guide provides a comprehensive review of the synthesis and reactivity of the thiochromone core. We will delve into both classical and contemporary synthetic methodologies, offering insights into the mechanistic underpinnings that guide experimental design. Furthermore, a detailed exploration of the reactivity of the thiochromone scaffold will illuminate its versatility as a synthon for the construction of complex molecular architectures. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, facilitating the exploration and exploitation of this privileged heterocyclic system.
Introduction: The Significance of the Thiochromone Scaffold
The thiochromone framework, a benzothiopyran-4-one system, represents a cornerstone in heterocyclic chemistry. The replacement of the oxygen atom in the analogous chromone with sulfur imparts unique electronic and steric properties, profoundly influencing its chemical behavior and biological activity.[4] The sulfur atom's ability to exist in multiple oxidation states and its distinct bonding patterns contribute to the diverse reactivity of these compounds.[5][6]
Thiochromone derivatives have emerged as crucial intermediates in the synthesis of a wide array of bioactive molecules and functional materials.[7][8] Their utility extends from serving as precursors for complex heterocyclic systems like pyrazoles, imidazoles, and thiazoles to their direct application as pharmacologically active agents.[7] The inherent reactivity of the thiochromone nucleus, particularly at the C2-C3 double bond and the carbonyl group, allows for a multitude of chemical transformations, making it a versatile platform for structural diversification and the development of novel chemical entities.[4][9]
Synthetic Strategies for Thiochromone Derivatives
The construction of the thiochromone skeleton has been the subject of extensive research, leading to a variety of synthetic approaches. These methods can be broadly categorized into classical cyclization reactions and modern transition metal-catalyzed methodologies.
Classical Approaches: Building the Core
Historically, the synthesis of thiochromones has relied on the cyclization of acyclic precursors. A prominent method involves the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids. This approach offers a straightforward route to the thiochromanone core, which can then be dehydrogenated to the corresponding thiochromone.[5][10]
A one-pot synthesis of thiochromones from 3-(arylthio)propanoic acids has been developed, offering advantages in terms of efficiency and waste reduction by eliminating the need for intermediate purification.[5][6] This method has been shown to be effective for a range of substrates bearing both electron-donating and electron-withdrawing groups on the aromatic ring, providing good yields of the desired thiochromone derivatives.[5]
Another classical approach involves the reaction of thiophenols with β-keto esters in the presence of a condensing agent like polyphosphoric acid.[4] While effective, this method can sometimes be limited by the availability of the requisite starting materials.
Experimental Protocol: One-Pot Synthesis of Thiochromones from 3-(Arylthio)propanoic Acids [5][10]
-
To a solution of the desired 3-(arylthio)propanoic acid (1.0 mmol) in a suitable solvent (e.g., dry dichloromethane), add oxalyl chloride (1.2 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure.
-
The crude acid chloride is then dissolved in a suitable solvent (e.g., dry dichloromethane) and cooled to 0 °C.
-
A Lewis acid catalyst (e.g., AlCl₃, 1.2 mmol) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction is quenched by the slow addition of ice-water.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired thiochromone.
Modern Methodologies: Catalysis-Driven Innovation
The advent of transition metal catalysis has revolutionized the synthesis of thiochromone derivatives, offering milder reaction conditions, broader substrate scope, and improved efficiency.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has been successfully employed for the construction of 2-arylthiochromones (thioflavones).[11][12] A notable example is the cross-coupling of 2-sulfinyl-thiochromones with arylboronic acids. This reaction proceeds in the presence of a palladium(II) catalyst and a suitable ligand, such as XPhos, often in combination with a Lewis acid co-catalyst like zinc triflate.[11][12] This methodology provides a flexible route to a diverse library of thioflavone derivatives.[11]
Rhodium-Catalyzed Carbonylative Annulation: A rhodium-catalyzed [3+2+1] carbonylative annulation of nonactivated aromatic sulfides and terminal alkynes provides an effective route to thiochromenones.[13] This method showcases the power of C-H activation and carbonylative cyclization in constructing the thiochromone core.
Copper-Catalyzed Reactions: Copper catalysis has also found application in thiochromone synthesis. For instance, a copper-catalyzed intramolecular ring opening of donor-acceptor cyclopropanes in the presence of a sulfur surrogate like xanthate has been utilized to synthesize 3-substituted thioflavones.[13]
Cycloaddition Reactions: Cycloaddition strategies offer another powerful tool for the synthesis of thiochromones. For example, the reaction of thioisatins with alkynes can lead to the formation of thiochromenones through a decarbonylative cycloaddition, which can be catalyzed by transition metals like nickel.[14][15][16]
Table 1: Comparison of Selected Modern Synthetic Methods for Thiochromone Derivatives
| Method | Catalyst/Reagents | Starting Materials | Key Advantages | Reference(s) |
| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂, XPhos, Zn(OTf)₂ | 2-Sulfinyl-thiochromones, Arylboronic acids | Wide scope for functional group tolerance, direct arylation at C2. | [11][12] |
| Rhodium-Catalyzed Carbonylative Annulation | Rhodium catalyst | Aromatic sulfides, Terminal alkynes | Direct construction of the thiochromenone core via C-H activation. | [13] |
| Copper-Catalyzed Ring Opening | Copper catalyst, Xanthate | Donor-acceptor cyclopropanes | Access to 3-substituted thioflavones. | [13] |
| Nickel-Catalyzed Decarbonylative Cycloaddition | Nickel catalyst | Thioisatins, Alkynes | Regioselective synthesis of thiochromenones. | [14] |
The Reactive Landscape of Thiochromones
The thiochromone scaffold exhibits a rich and diverse reactivity, allowing for functionalization at various positions. The presence of the α,β-unsaturated ketone moiety, the carbonyl group, the sulfur atom, and the aromatic ring all contribute to its chemical versatility.
Reactions at the C2-C3 Double Bond: The Michael Acceptor
The C2-C3 double bond in the thiochromone ring is electron-deficient due to the electron-withdrawing effect of the carbonyl group, making it an excellent Michael acceptor. This reactivity allows for the introduction of a wide range of nucleophiles at the C2 position.[17]
Conjugate Addition Reactions: Organocuprates, such as lithium dialkylcuprates, readily undergo 1,4-conjugate addition to thiochromones, leading to the formation of 2-alkylthiochroman-4-ones.[17] This reaction is often facilitated by the addition of Lewis acids like trimethylsilyl chloride (TMSCl), which can accelerate the addition process.[17]
Reactions at the Carbonyl Group
The carbonyl group at the C4 position undergoes typical reactions of ketones.
Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. For example, microbial reduction of thiochroman-4-one can proceed with high enantioselectivity.[8] Oxime Formation: Thiochroman-4-ones react with hydroxylamine derivatives to form the corresponding oximes, which can serve as precursors for further transformations.[8]
Electrophilic Substitution on the Benzene Ring
The benzene ring of the thiochromone nucleus can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (typically formed from DMF and POCl₃), is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[18][19][20][21][22] While less common for the thiochromone ring itself without activating groups, this reaction is a key method for the synthesis of 3-formylchromones from 2-hydroxyacetophenones, which are oxygen analogs but highlights a relevant reaction type for activated systems.[20]
Reactions Involving the Sulfur Atom
The sulfur atom in the thiochromone ring can be oxidized to the corresponding sulfoxide or sulfone.[8] This modification can significantly alter the biological activity of the molecule.
Cycloaddition and Annulation Reactions
Thiochromones can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles, to construct more complex heterocyclic systems. For example, they can react with nitrile imines in [3+2] cycloaddition reactions.[8]
Visualizing Synthetic Pathways and Reactivity
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key synthetic and reactive pathways of thiochromone derivatives.
Caption: Key synthetic routes to the thiochromone core.
Caption: Major reaction pathways of the thiochromone scaffold.
Conclusion and Future Perspectives
The synthesis and reactivity of thiochromone derivatives continue to be a vibrant area of chemical research. The development of novel, efficient, and stereoselective synthetic methods remains a key objective, driven by the significant therapeutic potential of this heterocyclic scaffold. Modern catalytic approaches have already demonstrated their power in accessing diverse thiochromone libraries, and future efforts will likely focus on expanding the scope of these reactions and exploring greener, more sustainable synthetic routes.
The rich reactivity of the thiochromone core provides a fertile ground for the generation of novel molecular entities with tailored biological activities. A deeper understanding of the structure-activity relationships of thiochromone derivatives will be crucial for the rational design of new drug candidates. As our synthetic capabilities expand and our understanding of the biological targets of these compounds grows, the thiochromone scaffold is poised to play an increasingly important role in the development of new medicines and functional materials.
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A Comprehensive Technical Guide to 4H-1-Benzothiopyran-4-one (Thiochromone): Nomenclature, Synthesis, and Applications in Drug Discovery
Executive Summary: The 4H-1-Benzothiopyran-4-one core, commonly known as the thiochromone scaffold, represents a class of sulfur-containing heterocyclic compounds of significant interest in medicinal chemistry.[1] Structurally analogous to the naturally abundant chromones, thiochromones feature a sulfur atom in place of the heterocyclic oxygen, a substitution that imparts unique electronic and steric properties.[2][3] This modification has unlocked a diverse range of pharmacological activities, establishing thiochromones as a "privileged scaffold" in modern drug development.[1][4] These compounds and their derivatives have demonstrated potent anticancer, antimicrobial, antioxidant, and antiparasitic properties.[5][6] This guide provides an in-depth analysis of the nomenclature, synthetic methodologies, chemical reactivity, and spectroscopic characterization of the thiochromone scaffold. It further explores its critical role in drug discovery, with a particular focus on structure-activity relationships (SAR) and mechanisms of action that are pertinent to researchers, scientists, and professionals in the field.
Nomenclature and Physicochemical Properties
A precise understanding of the molecule's nomenclature is fundamental for unambiguous scientific communication. This section clarifies the IUPAC naming conventions, common synonyms, and key structural relatives.
IUPAC Nomenclature and Core Structures
The systematic name for the core molecule according to the International Union of Pure and Applied Chemistry (IUPAC) is 4H-1-Benzothiopyran-4-one . The "4H" indicates the position of the saturated carbon atom in the heterocyclic ring, "benzo" refers to the fused benzene ring, "thio" indicates the sulfur atom at position 1, "pyran" denotes the six-membered heterocyclic ring, and "4-one" specifies the ketone group at position 4.
A critical distinction must be made between the unsaturated thiochromone and its saturated counterpart, Thiochroman-4-one (IUPAC: 2,3-dihydro-4H-1-benzothiopyran-4-one), where the C2-C3 double bond is reduced.[7] This seemingly minor structural change significantly alters the molecule's planarity and chemical reactivity.
Caption: Core structures of Thiochromone and its saturated analog, Thiochroman-4-one.
Common Synonyms and Important Derivatives
In literature and chemical databases, several synonyms are used interchangeably:
-
Thiochromone: The most prevalent common name.
-
1-Thiochromone: Used to distinguish it from the 2-thiochromone isomer.
-
Thioflavones: A critical subclass of derivatives bearing an aryl (phenyl) group at the C2 position (e.g., 2-Phenyl-4H-thiochromen-4-one).[5] These are direct analogs of the plant-derived flavonoids and often exhibit significant biological activity.
Physicochemical Properties
The properties of the thiochromone scaffold can be modified by substitution on either the benzene or pyranone ring. The table below summarizes key properties for the parent molecule and a representative thioflavone derivative.
| Property | 4H-1-Benzothiopyran-4-one | 2-Phenyl-4H-thiochromen-4-one (Thioflavone) |
| Molecular Formula | C₉H₆OS[4][8] | C₁₅H₁₀OS |
| Molecular Weight | 162.21 g/mol [8] | 238.31 g/mol |
| CAS Number | 491-39-4[8] | 792-62-1 |
| Appearance | Solid | White Solid[5] |
| Melting Point | 78-80 °C | 116-118 °C[5] |
Synthetic Strategies: Building the Thiochromone Core
The synthesis of thiochromones is less explored than their oxygen counterparts, presenting both challenges and opportunities.[6][9] The inherent nature of sulfur, with its multiple oxidation states and unique bonding patterns, can complicate synthetic routes.[4][6] Efficient methodologies are crucial for generating chemical libraries for high-throughput screening in drug discovery.
One-Pot Synthesis via Intramolecular Friedel-Crafts Acylation
A highly effective and atom-economical approach involves the one-pot synthesis from readily available 3-(arylthio)propanoic acids.[4][6] This method demonstrates excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring.[4]
Causality of Experimental Choices: The key to this synthesis is the intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) is an excellent choice for this step as it serves as both a strong acid catalyst and a dehydrating agent, driving the cyclization to completion. The initial step involves an oxidation, which is followed by the PPA-mediated cyclization, all within a single reaction vessel, which enhances efficiency and reduces waste.[4]
Caption: Workflow for one-pot synthesis of Thiochromen-4-ones.
Experimental Protocol: One-Pot Synthesis of 4H-Thiochromen-4-one [4]
-
To a solution of 3-(phenylthio)propanoic acid (1.0 mmol) in a suitable solvent like dichloromethane, add an oxidizing agent.
-
Heat the reaction mixture to facilitate the initial transformation to the thiochroman-4-one intermediate.
-
Add an excess of polyphosphoric acid (PPA) to the reaction vessel.
-
Increase the temperature (e.g., 100 °C) and stir for several hours to drive the intramolecular Friedel-Crafts acylation and subsequent dehydration.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product using flash column chromatography to yield the desired thiochromen-4-one.
Palladium-Catalyzed Cross-Coupling for Thioflavone Synthesis
To generate libraries of 2-aryl-4H-thiochromen-4-one (thioflavone) derivatives, a concise and efficient cross-coupling strategy has been developed.[5][10] This method couples 2-sulfinyl-thiochromones with a variety of arylboronic acids.
Causality of Experimental Choices: This reaction leverages the power of palladium catalysis. The Pd(OAc)₂/XPhos system is a highly effective catalyst for Suzuki-Miyaura cross-coupling reactions. XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle. The addition of a Lewis acid, such as Zn(OTf)₂, is crucial; it likely activates the sulfinyl group, facilitating the transmetalation step and leading to moderate to good yields.[5]
Experimental Protocol: Synthesis of 2-Aryl-4H-thiochromen-4-one [5]
-
To a stirred solution of a 2-(methylsulfinyl)-4H-thiochromen-4-one derivative (1.0 equiv) in DMF, add Pd(OAc)₂ (0.1 equiv), XPhos (0.1 equiv), Zn(OTf)₂ (0.2 equiv), and the desired arylboronic acid (2.0 equiv).
-
Heat the reaction mixture to 80 °C for approximately 6 hours under an inert atmosphere.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography (eluting with an ethyl acetate/petroleum ether gradient) to afford the target thioflavone product.
Chemical Reactivity and Derivatization
The thiochromone scaffold is a versatile template for further chemical modification, allowing for the fine-tuning of its biological properties. Key reaction sites include the sulfur atom, the C2-C3 double bond, and the C3 position.
Caption: Key reactivity pathways of the thiochromone scaffold.
-
Oxidation of the Sulfide Bridge: The sulfur atom can be readily oxidized to the corresponding sulfoxide and subsequently to the sulfone (1,1-dioxide) using reagents like hydrogen peroxide or DMDO.[11] This transformation significantly alters the electronics and geometry of the molecule, often enhancing its potency as an enzyme inhibitor, as seen in antiparasitic agents.[12]
-
Reactions at the C3 Position: The methylene group at C3 is reactive. For instance, the saturated thiochroman-4-one can undergo condensation with aromatic aldehydes in the presence of a base like piperidine to yield 3-arylidene derivatives.[11] These α,β-unsaturated ketone systems are valuable Michael acceptors for further synthetic elaborations.
Spectroscopic Characterization
The identity and purity of synthesized thiochromone derivatives are confirmed using standard spectroscopic techniques.
| Technique | Key Spectroscopic Features for Thiochromone Scaffold |
| ¹H NMR | Aromatic Protons: Multiple signals typically between δ 7.5-8.6 ppm. The proton at C5 (adjacent to the carbonyl group) is often the most downfield shifted (e.g., δ 8.5 ppm).[4][5] Vinyl Proton (H3): A singlet around δ 7.2-7.3 ppm for 2-substituted derivatives.[5] |
| ¹³C NMR | Carbonyl Carbon (C4): A characteristic signal in the downfield region, typically around δ 180 ppm.[4][5] Aromatic & Vinyl Carbons: Multiple signals between δ 120-155 ppm.[4][5] |
| HRMS | High-Resolution Mass Spectrometry (HRMS) using techniques like ESI provides an exact mass measurement, confirming the elemental composition of the synthesized molecule.[4][5] |
Applications in Medicinal Chemistry and Drug Development
The thiochromone scaffold is a cornerstone in the development of new therapeutic agents due to its broad spectrum of biological activities and its ability to interact with various biological targets.[3]
Spectrum of Biological Activities
Derivatives of thiochromone have been extensively investigated and have shown promising results across multiple therapeutic areas.
| Biological Activity | Description | Key References |
| Antiparasitic | Derivatives, particularly vinyl sulfones and 1,1-dioxides, show potent activity against parasites like Leishmania panamensis and Trypanosoma cruzi.[1][2][12][13] | [1][2][12][13] |
| Anticancer | Thioflavones and other derivatives are known to inhibit tumor cell growth and induce apoptosis.[5][6] | [5][6] |
| Antimicrobial | The scaffold exhibits activity against various bacterial and fungal strains, including drug-resistant ones.[2][5] | [2][5] |
| Anti-HIV | Certain thioflavone derivatives have been reported to possess anti-HIV properties.[5] | [5] |
| Enzyme Inhibition | Thiochromone carboxamides are selective inhibitors of human monoamine oxidases (hMAOs).[4] | [4] |
Case Study: Thiochromone-1,1-dioxides as Allosteric Inhibitors
A compelling example of the scaffold's utility is in the development of drugs for tropical diseases. Research has shown that 4H-thiochromen-4-one 1,1-dioxide derivatives are effective against parasites of the Trypanosomatidae family.[12]
Mechanism of Action: These compounds function as inhibitors of trypanothione reductase, a critical enzyme in the parasite's defense against oxidative stress. By inhibiting this enzyme, the compounds lead to a significant increase in intracellular reactive oxygen species (ROS), causing mitochondrial perturbation and ultimately leading to the parasite's death. This mechanism provides a high degree of selectivity for the parasite enzyme over human host enzymes.[12]
Structure-Activity Relationship (SAR): The sulfone moiety (1,1-dioxide) is critical for activity. In-silico and experimental studies suggest these molecules act as allosteric modulators, interacting with a binding pocket distinct from the active site through key amino acid residues like Ser-14, Trp-21, and Tyr-110, leading to conformational changes that inactivate the enzyme.[12]
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The 4H-Pyran-4-one Scaffold: A Privileged Core in Natural Product Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the γ-Pyrone Nucleus
The 4H-pyran-4-one, or γ-pyrone, is a six-membered heterocyclic scaffold that represents one of nature's most versatile and biologically significant building blocks.[1][2] This core structure is embedded within a vast array of natural products, from the vibrant pigments in plants to potent antibiotics produced by marine microorganisms.[3][4] Its prevalence is a testament to an evolutionary selection for a scaffold that offers a stable, yet electronically versatile, foundation for diverse functionalization.
For drug development professionals, natural products containing the 4H-pyran-4-one moiety are a treasure trove of lead compounds.[1] Molecules built around this core exhibit a remarkable breadth of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties.[5][6][7] This guide provides a technical overview of this privileged scaffold, delving into its natural origins, biosynthetic pathways, synthetic derivatization, and mechanisms of action, with a focus on its application in modern drug discovery.
Natural Sources and Chemical Diversity
The 4H-pyran-4-one scaffold is ubiquitous in the natural world, found across the plant and microbial kingdoms. These compounds can be broadly categorized based on the complexity of the ring systems fused to the core pyrone unit.
-
Monocyclic Pyrone Derivatives: Simple, non-fused pyrones like kojic acid and maltol are well-known examples. Kojic acid, primarily produced by fungi of the Aspergillus genus, is a commercially significant tyrosinase inhibitor used in cosmetics and as a food additive.[3]
-
Benzopyrones (Chromones): When fused to a benzene ring, the scaffold forms the chromone core. This is the foundational structure for one of the most important classes of plant polyphenols: flavonoids . Flavonoids are responsible for the color of many flowers and fruits and are consumed in significant quantities in the human diet. Their diverse health benefits are a major area of research.
-
Dibenzopyrones (Xanthones): A second fusion to a benzene ring yields the xanthone structure. Xanthones are also abundant in higher plants and fungi and are known for their potent antioxidant and anticancer activities.[2]
-
Complex Polyketides: Marine bacteria, particularly actinomycetes, and mollusks produce complex polypropionates that often incorporate one or more γ-pyrone rings.[1][4] These compounds, such as the actinopyrones and peucemycins, frequently exhibit powerful antibiotic and cytotoxic effects.[2]
Biosynthesis: Nature's Assembly Line for the Pyrone Core
The biosynthesis of the 4H-pyran-4-one ring is a prime example of the efficiency of polyketide synthases (PKS), a family of multi-domain enzymes that construct complex molecules from simple acyl-CoA precursors.[1][8] The formation of flavonoids in plants provides a classic, well-understood model.
The process is initiated by a Type III PKS known as Chalcone Synthase (CHS) .[9] This enzyme orchestrates a series of programmed condensation reactions.
-
Starter Unit Loading: The pathway begins with the activation of a starter molecule, typically p-coumaric acid, which is converted to its coenzyme A thioester, p-coumaroyl-CoA.
-
Iterative Elongation: The CHS enzyme then catalyzes the sequential, decarboxylative condensation of three molecules of malonyl-CoA (the extender unit) onto the starter unit.[9][10]
-
Cyclization and Aromatization: After the polyketide chain is assembled, the enzyme folds the flexible intermediate and catalyzes an intramolecular Claisen condensation to form a new ring. Subsequent tautomerization leads to the formation of naringenin chalcone.[11]
-
Isomerization: The chalcone is then converted by the enzyme chalcone isomerase (CHI) into the flavanone, (2S)-naringenin, which contains the characteristic benzopyrone structure. This flavanone serves as a key intermediate for the biosynthesis of a vast array of other flavonoids.
This elegant enzymatic assembly line highlights the molecular logic that underpins the creation of this privileged scaffold in nature.
Caption: Biosynthesis of the flavonoid core via Type III Polyketide Synthase.
Synthetic Methodologies and Derivatization
The inherent biological activity of the 4H-pyran-4-one scaffold has driven the development of numerous synthetic strategies. Among the most powerful and efficient are multi-component reactions (MCRs) . MCRs are highly valued in medicinal chemistry for their ability to generate molecular complexity in a single, atom-economical step.[3][12]
A common MCR for synthesizing functionalized 4H-pyrans involves the one-pot condensation of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate or dimedone).[13]
The general mechanism proceeds through a domino sequence:
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between the aldehyde and the active methylene compound to form an electron-deficient alkene (a Knoevenagel adduct).
-
Michael Addition: The 1,3-dicarbonyl compound then acts as a nucleophile, attacking the alkene in a conjugate Michael addition.
-
Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 4H-pyran ring system.
This approach allows for immense diversity, as variation of the three initial components leads to a wide array of derivatives for structure-activity relationship (SAR) studies.
Caption: General workflow for Multi-Component Reaction (MCR) synthesis.
Biological Activities and Anticancer Mechanism of Action
Derivatives of 4H-pyran-4-one exhibit a wide spectrum of biological activities, but their potential as anticancer agents is particularly noteworthy. Flavonoids, for instance, have been shown to interfere with multiple signaling pathways critical for cancer cell proliferation and survival.[11]
A key mechanism is the inhibition of Cyclin-Dependent Kinases (CDKs) . CDKs are enzymes that control the progression of the cell cycle. Their dysregulation is a hallmark of many cancers. Flavonoids and other pyrone derivatives have been shown to directly inhibit the activity of CDKs, particularly CDK2 .[9] By blocking CDK2, these compounds can induce cell cycle arrest, preventing cancer cells from dividing.
The anticancer effects are often multifaceted, involving the modulation of several interconnected pathways:
-
Induction of Apoptosis: Many pyrone derivatives trigger programmed cell death (apoptosis) in cancer cells by increasing the expression and activity of key executioner proteins like caspase-3 and caspase-9 .
-
Upregulation of Tumor Suppressors: They can increase the levels of tumor suppressor proteins such as p53 and p21 , which act as brakes on the cell cycle.[11]
-
Inhibition of Pro-Survival Pathways: Flavonoids have been shown to inhibit critical pro-survival signaling cascades, including the PI3K/Akt and STAT3 pathways, which are often hyperactive in cancer.[11]
Caption: Key anticancer mechanisms of flavonoid derivatives.
Data Presentation: Comparative Anticancer Activity
Structure-activity relationship studies are crucial for optimizing lead compounds. The table below summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative pyranone derivatives against various cancer cell lines, illustrating how structural modifications impact potency.
| Compound Class | Derivative | Modification | Cell Line | IC₅₀ (µM) | Reference |
| Kojic Acid Derivative | 5-hydroxy-2-iodomethyl-4-pyranone | Iodination at C2-methyl | L1210 (Leukemia) | 3.15 | [14] |
| Kojic Acid Derivative | 6-bromo-5-hydroxy-2-hydroxymethyl-4-pyranone | Bromination at C6 | L1210 (Leukemia) | 3.75 | [14] |
| Kojic Acid Derivative | 2-chloromethyl-5-hydroxy-4-pyranone | Chlorination at C2-methyl | L1210 (Leukemia) | 20 | [14] |
| Synthetic Flavone | 3'-nitroflavone | Nitro group at 3' position | - | 6.17 (CDK2/cyclin A2) | [9] |
| Synthetic Flavone | 3',5'-dimethoxyflavone | Methoxy groups at 3',5' | - | 7.19 (CDK2/cyclin A2) | [9] |
| Synthetic 4H-Pyran | Derivative 4d | Phenyl & cyano groups | HCT-116 (Colorectal) | 75.1 | [13] |
| Synthetic 4H-Pyran | Derivative 4k | Substituted phenyl | HCT-116 (Colorectal) | 85.88 | [13] |
Note: The data illustrates that halogenation of the simple pyranone core significantly enhances antileukemic activity, with iodine being more effective than bromine or chlorine.[14] For flavones, specific substitution patterns influence their ability to inhibit the CDK2 enzyme directly.[9]
Experimental Protocols
Protocol 1: Generalized MCR Synthesis of a 2-Amino-4H-pyran Derivative
This protocol describes a robust and reproducible method for the synthesis of a 2-amino-3-cyano-4H-pyran derivative via a one-pot, three-component reaction.[3][12]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
Malononitrile (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol)
-
Ethanol (solvent)
-
Catalyst (e.g., Piperidine or KOH loaded on CaO)
-
Round-bottom flask, magnetic stirrer, TLC plates, filtration apparatus.
Procedure:
-
To a 100 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10-15 mL).
-
Add a catalytic amount of the base (e.g., 2-3 drops of piperidine or 10 mol% of a solid catalyst).[3]
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 60°C) as required.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 10 minutes to 3 hours).[3]
-
Upon completion, a solid product will often precipitate from the reaction mixture. If not, cool the mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven.
-
Validation: Characterize the structure and confirm the purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and Mass Spectrometry (MS).
Protocol 2: Generalized Extraction and Isolation of Flavonoids from Plant Material
This protocol outlines a standard procedure for the extraction and chromatographic isolation of flavonoids from dried plant matter.[1][6]
Materials:
-
Dried and powdered plant material (e.g., leaves, flowers)
-
Solvents: n-Hexane, Methanol (or 70% Ethanol), Chloroform, Water
-
Soxhlet apparatus, rotary evaporator
-
Chromatography column, Silica gel (230-400 mesh)
-
Beakers, flasks, and collection tubes.
Procedure:
-
Defatting: Place the powdered plant material (e.g., 30 g) into a thimble and perform a Soxhlet extraction with n-hexane for approximately 6 hours. This step removes non-polar compounds like lipids and chlorophyll. Discard the hexane extract.[6]
-
Extraction: Air-dry the defatted plant material (marc) and then re-extract it using a Soxhlet apparatus with methanol (or 70% ethanol) for 6-8 hours at approximately 60-65°C.[6] This extracts the more polar flavonoids.
-
Concentration: Concentrate the methanolic extract to dryness using a rotary evaporator to yield the crude extract.
-
Column Chromatography: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pack it into a chromatography column. b. Dissolve a portion of the crude methanolic extract (e.g., 6 g) in a minimal amount of the mobile phase and load it onto the top of the silica gel column.[6] c. Elute the column with a solvent system of increasing polarity. A typical gradient might start with pure chloroform and gradually increase the proportion of methanol. A common eluent for flavonoids is a mixture of Chloroform/Methanol/Water (e.g., 70:30:1 v/v).[6] d. Collect fractions of the eluate in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the desired flavonoid compounds. Combine the fractions that show a pure spot corresponding to the target compound.
-
Purification & Validation: Concentrate the combined, pure fractions. The final purification can be achieved by recrystallization. The structure of the isolated flavonoid should be confirmed by UV-Vis, FT-IR, NMR, and MS analysis.[1]
Future Perspectives and Challenges
The 4H-pyran-4-one scaffold remains a highly attractive starting point for the development of new therapeutics. The ease of synthesis via MCRs makes it particularly suitable for generating large libraries for high-throughput screening. Future research will likely focus on:
-
Target Specificity: Engineering derivatives with high specificity for particular enzyme isoforms (e.g., specific CDKs) or signaling proteins to minimize off-target effects.
-
Bioavailability: Modifying the core structure to improve pharmacokinetic properties, such as solubility and metabolic stability, which can be a challenge for some natural flavonoids.
-
Microbial Engineering: Leveraging synthetic biology to engineer microorganisms for the high-titer production of rare or complex pyrone-containing natural products, overcoming the limitations of plant extraction or total chemical synthesis.
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A brief overview on the methods for extraction and identification of flavonoids. (n.d.). E3S Web of Conferences. Retrieved January 16, 2026, from [Link]
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Initial Investigations into the Mechanism of Action for Thiochromones: A Practical Framework
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Deconstructing the Biological Puzzle of Thiochromones
Thiochromones, and their structural relatives thiochromanes, are sulfur-containing heterocyclic scaffolds that have garnered significant attention in medicinal chemistry.[1][2] Their versatile structure allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Many derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis (programmed cell death), making them a promising class of compounds for oncology research.[5][6][7]
However, a synthesized compound with promising biological activity is merely a starting point. The critical next phase is to elucidate its Mechanism of Action (MoA) —the specific biochemical interaction through which a drug substance produces its pharmacological effect.[8][9] Understanding the MoA is paramount in drug development; it informs decisions on lead optimization, predicts potential side effects, and is a cornerstone of a successful therapeutic program.
This guide presents a logical, multi-step framework for the initial investigation of a novel thiochromone's MoA, designed for scientific and research professionals. We move from broad phenotypic observations to specific molecular target validation, emphasizing the causality behind each experimental choice. Each section is a self-validating system, where the results of one experiment logically inform the design of the next, ensuring a robust and scientifically sound investigation.
Part 1: Foundational Analysis — Does the Compound Elicit a Cellular Response?
Scientific Rationale: Before investigating how a compound works, we must first confirm that it works. The initial step is to assess the compound's effect on cell viability and proliferation. A potent cytotoxic or anti-proliferative effect against cancer cell lines is the primary phenotype of interest for an oncology-focused thiochromone. This foundational data, typically expressed as a half-maximal inhibitory concentration (IC50), provides the quantitative basis for all subsequent mechanistic studies.
Core Experiment: Cell Viability Assessment using Tetrazolium Salt-Based Assays
We utilize colorimetric assays like MTT or XTT to measure the metabolic activity of cells, which serves as a proxy for cell viability.[10][11][12] In metabolically active cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[13] The intensity of this color is directly proportional to the number of viable cells.
Experimental Choice—MTT vs. XTT:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This classic assay produces a water-insoluble purple formazan, requiring an additional solubilization step with an organic solvent like DMSO.[13]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): A second-generation dye that produces a water-soluble orange formazan, eliminating the solubilization step.[13][14] This simplifies the workflow, reduces handling errors, and makes it more suitable for higher-throughput applications.[14] For these reasons, the XTT protocol is detailed below.
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a CO₂ incubator to allow for cell adherence.
-
Compound Treatment: Prepare a serial dilution of the thiochromone compound in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[13]
-
XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well and gently swirl the plate.[13] Incubate for 2-4 hours at 37°C in a CO₂ incubator, allowing the formazan to develop.[13]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm.[13] Use a reference wavelength of 630-690 nm to subtract background noise.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: Sample Thiochromone IC50 Values
| Cell Line | Tissue of Origin | Thiochromone-7A IC50 (µM) |
| MCF-7 | Breast Cancer | 1.2 |
| DU145 | Prostate Cancer | 0.85 |
| A549 | Lung Cancer | 2.5 |
| HCT116 | Colon Cancer | 1.5 |
Visualization: XTT Assay Workflow
Caption: Workflow for determining cell viability using the XTT assay.
Part 2: Elucidating the Cell Death Pathway — Is it Apoptosis?
Scientific Rationale: Once cytotoxicity is established, the next logical question is how the compound induces cell death. Apoptosis is a highly regulated and desirable mechanism for anticancer agents as it typically avoids triggering an inflammatory response. Key biochemical events mark the apoptotic pathway, and detecting these markers can confirm if the thiochromone acts via this process.[15]
Core Experiments: Detecting Hallmarks of Apoptosis
We use a dual-assay approach to build a strong case for apoptosis:
-
Caspase-3/7 Activation: Caspases-3 and -7 are the primary "executioner" caspases. Their activation represents a point of no return in the apoptotic cascade.[15] Luminescent assays like Caspase-Glo® 3/7 provide a highly sensitive measure of their activity.[15][16]
-
Phosphatidylserine (PS) Exposure: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, it flips to the outer leaflet, where it can be detected by Annexin V, a protein with high affinity for PS.[15] The RealTime-Glo™ Annexin V Assay allows for live-cell, kinetic monitoring of this event.[17]
Experimental Protocol: RealTime-Glo™ Annexin V Apoptosis Assay
-
Cell Seeding: Plate cells in a white, clear-bottom 96-well plate suitable for both luminescence and fluorescence measurements. Incubate for 24 hours.
-
Reagent Preparation: Prepare the 2X assay reagent by combining the Annexin V-NanoBiT® Substrates, Necrosis Detection Reagent (a cell-impermeant DNA-binding dye), and analysis buffer according to the manufacturer's protocol.
-
Compound Treatment: Prepare 2X serial dilutions of the thiochromone compound. Add an equal volume of the 2X compound solution and the 2X assay reagent to the appropriate wells.
-
Real-Time Measurement: Immediately place the plate into a plate reader pre-heated to 37°C. Measure luminescence (apoptosis) and fluorescence (necrosis) at regular intervals (e.g., every 30-60 minutes) for the duration of the experiment (e.g., 24-48 hours).
-
Data Analysis: Plot the luminescent and fluorescent signals over time for each concentration. A significant increase in luminescence preceding or occurring simultaneously with fluorescence is indicative of apoptosis.
Data Presentation: Sample Apoptosis Induction Data
| Treatment (24h) | Caspase-3/7 Activity (Fold Change vs. Control) | Annexin V Positive Cells (%) |
| Vehicle Control | 1.0 | 4.5 |
| Thiochromone-7A (1.5 µM) | 4.2 | 55.8 |
| Staurosporine (1 µM) | 5.1 | 68.2 |
Visualization: Key Events in the Apoptotic Pathway
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Part 4: Confirming the Interaction — Target Engagement in Live Cells
Scientific Rationale: A positive result in a biochemical assay is crucial, but it does not guarantee the compound will engage its target in the complex environment of a living cell. Factors like cell membrane permeability, efflux pumps, and intracellular metabolism can prevent a compound from reaching its target. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct physical binding between a compound and its target protein within intact cells. [18][19][20][21]The underlying principle is ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced unfolding and aggregation. [20][22]
Core Experiment: Cellular Thermal Shift Assay (CETSA)
In a CETSA experiment, cells are treated with the compound or a vehicle control. The cells are then heated to various temperatures, lysed, and the soluble protein fraction is separated from the aggregated, denatured fraction. The amount of soluble target protein remaining at each temperature is quantified, often by Western Blot. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement. [21]
Experimental Protocol: Western Blot-Based CETSA (WB-CETSA)
-
Cell Treatment: Culture cells to high confluency. Treat one batch of cells with the thiochromone compound (at a concentration >10x its cellular IC50) and another with vehicle control for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into multiple PCR tubes for each condition (compound-treated and vehicle).
-
Thermal Challenge: Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by a cooling step at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) to release intracellular proteins.
-
Separate Fractions: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) from each tube. Analyze the amount of the target protein (e.g., PI3Kα) in each sample using Western Blot.
-
Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein against the temperature for both the vehicle and compound-treated samples to generate melting curves and determine the melting temperature (Tm). A rightward shift in the curve for the compound-treated sample confirms target engagement.
Data Presentation: Sample CETSA Results for PI3Kα
| Condition | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle Control (DMSO) | 52.1 °C | - |
| Thiochromone-7A (15 µM) | 56.4 °C | +4.3 °C |
Visualization: Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: Ligand binding stabilizes the target protein against heat denaturation.
Part 5: Connecting Target to Phenotype — Downstream Pathway Analysis
Scientific Rationale: The final step in this initial investigation is to link the confirmed molecular target engagement to the observed cellular phenotype (apoptosis). If the thiochromone truly inhibits its target (e.g., PI3Kα), this should lead to predictable changes in the target's downstream signaling pathway. Analyzing the phosphorylation status of key downstream proteins provides this crucial mechanistic link.
Core Experiment: Western Blot Analysis of Signaling Proteins
Western blotting is a technique used to separate and identify specific proteins from a complex mixture, such as a cell lysate. [23][24][25]It allows for the quantification of total protein levels and, by using phospho-specific antibodies, the levels of activated (phosphorylated) signaling proteins. For a PI3K inhibitor, we would expect to see a decrease in the phosphorylation of its downstream effector, Akt.
Experimental Protocol: Western Blotting
-
Cell Culture and Lysis: Treat cells with the thiochromone at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a short duration (e.g., 2-6 hours). Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Gel Electrophoresis (SDS-PAGE): Denature the protein samples and separate them by size on a polyacrylamide gel. [23]4. Protein Transfer: Transfer the separated proteins from the gel onto a membrane (e.g., PVDF or nitrocellulose). [24][25]5. Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding. [23][25]6. Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt Ser473). Follow this with an incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. [24][26]7. Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light. [23]8. Imaging: Capture the light signal with a digital imager. The intensity of the band corresponds to the amount of the target protein.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for total Akt and a loading control (e.g., β-actin) to confirm that the observed changes are due to decreased phosphorylation, not decreased protein expression, and that equal amounts of protein were loaded in each lane.
Data Presentation: Expected Western Blot Outcomes
| Protein Target | Thiochromone-7A Treatment | Expected Result |
| p-Akt (Ser473) | Dose-dependent | Signal Decrease |
| Total Akt | Dose-dependent | No Change |
| β-actin (Loading Control) | Dose-dependent | No Change |
Visualization: PI3K/Akt Signaling Pathway Inhibition
Caption: Thiochromone inhibits PI3K, blocking downstream Akt phosphorylation.
Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to the initial characterization of a thiochromone's mechanism of action. By progressing logically from cellular phenotype (cytotoxicity) to the mode of cell death (apoptosis), and then to specific molecular target identification (kinase inhibition), confirmation (CETSA), and pathway modulation (Western Blot), a researcher can build a robust and compelling mechanistic story.
The data generated through this framework provides a strong foundation for further drug development efforts. Future investigations would logically progress to:
-
Selectivity Profiling: Broader screening to understand off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.
-
In Vivo Studies: Evaluating the compound's efficacy and safety in animal models.
-
Advanced Target Identification: For compounds with novel mechanisms, employing techniques like chemical proteomics to identify unknown targets.
By following a structured and self-validating experimental path, researchers can efficiently de-risk and advance promising thiochromone candidates in the complex landscape of drug discovery.
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Discovery and isolation of new 4H-1-Benzothiopyran-4-one compounds.
An In-depth Technical Guide on the Discovery and Isolation of New 4H-1-Benzothiopyran-4-one Compounds
Foreword: The Rationale of Exploration
The 4H-1-Benzothiopyran-4-one (thiochromen-4-one) scaffold is a privileged heterocyclic system in medicinal chemistry. Its structural relationship to the well-known benzopyranone (chromone) framework, combined with the unique electronic and steric properties of the sulfur atom, imparts a diverse range of biological activities. Derivatives have shown significant potential as anticancer, antifungal, and antitubercular agents, making this scaffold a focal point for drug discovery programs.[1] This guide serves as a technical deep-dive into the strategic and methodological considerations for identifying and isolating novel compounds within this promising class, from initial discovery to final structural verification.
Part 1: Strategies for the Discovery of Novel Scaffolds
The quest for new 4H-1-Benzothiopyran-4-one derivatives proceeds along two primary, yet distinct, investigative pathways: the deconstruction of complex natural sources and the targeted construction through chemical synthesis.
Natural Product Isolation: A Chemist's Expedition
While many bioactive molecules are sourced from nature, the isolation of specific benzothiopyranones is less common, presenting a unique challenge and opportunity.[2][3] The process is a systematic reduction of complexity, moving from a raw biological matrix to a pure, crystalline compound. The underlying principle is the sequential separation of chemical entities based on their physicochemical properties.
Workflow Rationale: The choice of solvents and chromatographic phases is not arbitrary; it is a hypothesis-driven process. A gradient of solvents from nonpolar (e.g., hexane) to polar (e.g., methanol) is used to selectively extract compounds based on their polarity. This initial fractionation simplifies the mixture, making subsequent purification steps more manageable and effective.[4]
Experimental Protocol: General Workflow for Bio-prospecting
-
Material Preparation & Extraction:
-
The source material (e.g., plant leaves, microbial broth) is first dried and ground to maximize surface area for extraction.
-
A sequential Soxhlet extraction or maceration is performed with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol). This separates lipids and nonpolar compounds from more polar ones.
-
-
Solvent Partitioning & De-replication:
-
The crude extracts are concentrated under reduced pressure.
-
A preliminary analysis using LC-MS is performed to "de-replicate" the sample—a critical step to quickly identify and deprioritize known compounds, focusing resources on novel chemical entities.
-
-
Chromatographic Fractionation:
-
The most promising extract (based on bioassay screening or chemical novelty) is subjected to Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) over a normal-phase stationary phase like silica gel.[2]
-
This yields a series of fractions with decreasing chemical complexity.
-
-
High-Resolution Purification:
-
Active fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC), often on a reverse-phase (C18) column.
-
Isocratic or gradient elution with solvents like acetonitrile and water is used to isolate individual compounds with high purity (>95%).
-
Caption: A generalized workflow for natural product isolation.
Chemical Synthesis: The Architect's Approach
Synthesis provides unparalleled control, allowing for the rational design and construction of derivatives with specific structural modifications. Various methods exist, from classic condensation reactions to modern catalyzed processes.
A notable and efficient approach involves the intramolecular Wittig reaction. This strategy relies on the reaction of S-acylthiosalicylic acids with an ylide, which subsequently undergoes cyclization on the thiolester carbonyl to form the benzothiopyranone ring in excellent yields.[5]
A highly efficient protocol has been developed to access 2-amino-4H-benzothiopyran-4-ones. This method involves a conjugated addition–elimination process where a sulfinyl group at the 2-position acts as an optimal leaving group.[1] This base-free method is robust, scalable, and tolerates a broad range of substituents.[1]
Experimental Protocol: Synthesis via Addition-Elimination
This protocol is adapted from the synthesis of 2-amino-4H-benzothiopyran-4-ones and demonstrates the practical application of the addition-elimination strategy.[1]
-
Precursor Synthesis: The starting material, 2-(ethylsulfinyl)-4H-thiochromen-4-one, is prepared from 2'-chloroacetophenone via treatment with carbon disulfide and subsequent oxidation with H₂O₂.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the 2-(ethylsulfinyl)-4H-thiochromen-4-one precursor (1.0 mmol) in isopropanol (5 mL).
-
Nucleophilic Addition: Add the desired amine (e.g., 1-benzylpiperazine, 2.0 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux. The progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically within 36 hours).
-
Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold isopropanol to remove any unreacted starting materials. This method is often efficient enough to yield the product in high purity without requiring column chromatography, showcasing its practicality for scale-up synthesis.[1]
Caption: Workflow for the synthesis of 2-amino derivatives.
Part 2: High-Fidelity Isolation and Characterization
Obtaining a pure, well-characterized compound is non-negotiable for any further biological or chemical studies. The combination of chromatography for purification and spectroscopy for structural analysis forms the bedrock of this process.
Purification Methodologies
The choice of purification technique is dictated by the scale of the isolation and the properties of the compound.
| Technique | Principle of Separation | Primary Application | Key Advantages |
| Column Chromatography | Adsorption | Initial purification of crude reaction mixtures (>1 g). | High capacity, low cost. |
| Preparative HPLC | Partition | Final purification of lead compounds (mg to g scale). | High resolution, automated. |
| Crystallization | Differential Solubility | Obtaining highly pure, crystalline material for analysis. | Yields material suitable for X-ray diffraction. |
Structural Elucidation: Decoding the Molecule
A single analytical technique is never sufficient. A confluence of spectroscopic data is required to build an unassailable structural assignment.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the parent ion, which is used to determine the exact molecular formula.[6] Fragmentation patterns offer clues to the molecule's substructures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the cornerstones of structure determination, revealing the hydrogen and carbon framework.[7][8] 2D NMR experiments (COSY, HSQC, HMBC) are then used to piece together the connectivity of the atoms, much like assembling a molecular puzzle.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. For 4H-1-Benzothiopyran-4-ones, a strong absorption band in the region of 1655 cm⁻¹ is characteristic of the C=O bond in the thiazine ring.[8][9]
-
X-ray Crystallography: This is the gold standard for structural determination.[10] When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous 3D structure of the molecule, confirming connectivity, stereochemistry, and absolute configuration.[8][11][12]
Caption: A multi-technique approach to structural elucidation.
Conclusion
The discovery of novel 4H-1-Benzothiopyran-4-one compounds is an endeavor that demands both creativity in design and rigor in execution. Whether pursuing leads from the vast chemical library of the natural world or building complexity through elegant synthetic pathways, the core principles remain the same: meticulous separation, exhaustive purification, and definitive characterization. By integrating these validated protocols and logical workflows, researchers are well-equipped to uncover the next generation of therapeutic agents from this versatile and potent chemical class.
References
- Kumar, P., Rao, A. T., & Pandey, B. (1992). An efficient approach to the synthesis of 4H-1-benzothiopyran-4-ones via intramolecular Wittig reaction. Journal of the Chemical Society, Chemical Communications, 21, 1580.
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PubChem. (n.d.). 4h-1-Benzothiopyran-4-one, 2-(3-nitrophenyl)-. National Center for Biotechnology Information. [Link]
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Huang, P., Fu, X., Liang, Y., & Dong, D. (2011). Divergent Synthesis of Benzo[d]thiazoles by PIFA-Mediated Cyclization of β-Oxo Thioamides. ResearchGate. [Link]
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Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. B. A. (2018). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. [Link]
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Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Nassar, S. A. (2020). 4H-Pyran-based biologically active molecules. ResearchGate. [Link]
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Al-Dies, A. M., El-Emam, A. A., El-Gazzar, A. R. B. A., & Al-Abdullah, E. S. (2025). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Medicinal Chemistry Research, 34(2), 392-405. [Link]
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Li, J., et al. (n.d.). An efficient and concise access to 2-amino-4H-benzothiopyran-4-one derivatives. National Institutes of Health. [Link]
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PubChem. (n.d.). 4H-thiopyran-4-one. National Center for Biotechnology Information. [Link]
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MDPI. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][5][13]oxathiin-4-ones and 4H-Benzo[d][5][13]dioxin-4-ones. [Link]
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Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]
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Sarker, S. D., & Nahar, L. (2013). Natural product isolation--how to get from biological material to pure compounds. Natural Product Reports, 30(4), 525-545. [Link]
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Guss, J. M. (n.d.). X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]
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Joseph, S. (2023). Strategies for Natural Products Isolation. Research & Reviews: Journal of Pharmacognosy and Phytochemistry, 11(2). [Link]
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ResearchGate. (n.d.). The structure of compound 4 (XRD—X-ray Diffraction). [Link]
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Thomson, R. J., & Baud, M. G. J. (2022). Isolation, chemistry, and biology of pyrrolo[5][14]benzodiazepine natural products. Medicinal Research Reviews, 42(1), 5-55. [Link]
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Haffner, J. R., et al. (2023). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][5][13]thiazin-4-one. PubMed Central. [Link]
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Li, Y., & Li, Z. (2015). Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis. MDPI. [Link]
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ResearchGate. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]
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Methodological & Application
Application Note & Protocol: A Robust, Base-Free Synthesis of 2-Amino-4H-benzothiopyran-4-one Derivatives
Introduction: The Significance of the Benzothiopyranone Scaffold
The 4H-benzothiopyran-4-one, or thiochromone, core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. As sulfur-containing bioisosteres of the widely recognized benzopyranones (chromones), these compounds exhibit a diverse range of pharmacological activities, including notable anticancer, antifungal, and antitubercular properties. The introduction of an amino group at the 2-position significantly modulates the biological profile of the thiochromone core, making the development of efficient and scalable synthetic routes to 2-amino-4H-benzothiopyran-4-one derivatives a high-priority objective for synthetic and medicinal chemists.
This document provides a detailed, field-proven protocol for the synthesis of N-substituted 2-amino-4H-benzothiopyran-4-ones. The described methodology is distinguished by its operational simplicity, use of a stable and easily accessible precursor, and its avoidance of a strong base, which enhances substrate scope and simplifies purification.
Synthetic Strategy: Conjugate Addition-Elimination via an Activated Sulfinyl Intermediate
The protocol outlined below leverages a highly efficient conjugate addition-elimination strategy.[1][2] The core principle involves enhancing the electrophilicity of the C2 position on the benzothiopyranone ring to facilitate nucleophilic attack by a primary or secondary amine.
Direct displacement of a leaving group at the C2 position of a simple thioether (e.g., 2-ethylthio-4H-thiochromen-4-one) is often sluggish. To overcome this, the sulfide is first oxidized to a sulfoxide. The resulting sulfinyl group is an excellent leaving group, significantly activating the C2 position for nucleophilic substitution.[1][2] This strategic choice is crucial for the reaction's success, as the corresponding sulfone, while also activating, can lead to more complex reaction mixtures. The sulfinyl intermediate provides the optimal balance of reactivity and selectivity.[2]
The overall workflow is a robust, two-step process that can be readily scaled for library synthesis or larger-scale production needs.
Experimental Workflow Diagram
The following diagram illustrates the high-level workflow from the starting thioether to the final, purified 2-amino derivative.
Caption: High-level workflow for the synthesis of 2-amino-4H-benzothiopyran-4-one derivatives.
Detailed Experimental Protocol
This protocol is divided into two main parts: the preparation of the activated sulfoxide intermediate and the subsequent nucleophilic substitution with an amine.
Part A: Synthesis of 2-(Ethylsulfinyl)-4H-thiochromen-4-one
Rationale: This initial oxidation step is critical for activating the C2 position. Acetic acid serves as a suitable solvent that also facilitates the activity of hydrogen peroxide. Using a slight excess of H₂O₂ ensures complete conversion of the starting sulfide to the sulfoxide.[2]
Materials and Equipment:
-
2-Ethylthio-4H-thiochromen-4-one
-
Glacial Acetic Acid (CH₃COOH)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Round-bottom flask equipped with a magnetic stir bar
-
Ice bath
-
Standard glassware for workup (separatory funnel, beakers)
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-ethylthio-4H-thiochromen-4-one (1.0 eq) in glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.
-
Oxidation: Add hydrogen peroxide (1.2 eq, 30% aq.) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, pour the reaction mixture into cold water. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The resulting 2-(ethylsulfinyl)-4H-thiochromen-4-one is typically used in the next step without further purification.
Part B: Synthesis of 2-Amino-4H-benzothiopyran-4-one Derivatives
Rationale: Isopropanol is selected as the solvent for its ability to dissolve the reactants and its sufficiently high boiling point for the reflux conditions. This reaction proceeds efficiently without the need for a base, which is a significant advantage as it prevents potential side reactions and simplifies purification.[1][2] A 2-fold excess of the amine is used to ensure the reaction goes to completion.[2]
Materials and Equipment:
-
2-(Ethylsulfinyl)-4H-thiochromen-4-one (from Part A)
-
Desired primary or secondary amine (e.g., 1-benzylpiperazine, morpholine, aniline)
-
Isopropanol (IPA)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
Setup: To a round-bottom flask, add 2-(ethylsulfinyl)-4H-thiochromen-4-one (1.0 eq) and isopropanol (approx. 5 mL per 1 mmol of substrate).
-
Amine Addition: Add the desired amine (2.0 eq) to the suspension.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C for isopropanol).
-
Reaction Time: Maintain the reflux for 12-36 hours. The reaction progress can be monitored by TLC. Reaction times will vary depending on the nucleophilicity of the amine used.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold isopropanol to remove any unreacted amine. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1] A gram-scale synthesis using this method has been shown to yield products with >99% purity without the need for column chromatography.[2]
Reaction Mechanism
The transformation proceeds via a well-established conjugate addition-elimination pathway.
Caption: Mechanism for the formation of 2-amino-4H-benzothiopyran-4-one derivatives.
-
Nucleophilic Attack: The lone pair of the nitrogen atom of the amine (a nucleophile) attacks the electrophilic C2 carbon of the activated thiochromenone ring.
-
Formation of Intermediate: This attack forms a transient tetrahedral intermediate.
-
Elimination: The intermediate collapses, reforming the double bond within the ring and expelling the ethylsulfinyl group as ethylsulfenic acid, a stable leaving group. This yields the final N-substituted 2-amino-4H-benzothiopyran-4-one product.
Comparative Data and Yields
The choice of leaving group at the C2 position is paramount for reaction efficiency. The following table summarizes the impact of different leaving groups on the yield of a model reaction between the substituted thiochromenone and 1-benzylpiperazine in refluxing isopropanol.
| Entry | C2 Leaving Group | Reaction Time (h) | Yield (%) |
| 1 | -SEt (Sulfide) | 36 | < 5% |
| 2 | -S(O)Et (Sulfoxide) | 12 | 92% |
| 3 | -SO₂Et (Sulfone) | 24 | 78% |
| Data synthesized from the findings of Li et al. (2019).[1][2] |
As the data clearly indicates, the sulfoxide is the optimal leaving group, providing a near-quantitative yield in a significantly shorter reaction time compared to both the unactivated sulfide and the more highly oxidized sulfone.[1][2]
Trustworthiness and Validation
To ensure the identity and purity of the synthesized compounds, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure. The disappearance of the ethylsulfinyl protons and the appearance of signals corresponding to the newly introduced amino substituent are key diagnostic markers.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be employed to confirm the elemental composition and molecular weight of the final product.
-
Melting Point (mp): A sharp melting point is a good indicator of the compound's purity.
This protocol has been demonstrated to be robust and scalable, with gram-scale syntheses yielding highly pure products suitable for further application without extensive purification.[2]
References
-
Li, P., Wu, Y., Zhang, T., Ma, C., Lin, Z., Li, G., & Huang, H. (2019). An efficient and concise access to 2-amino-4H-benzothiopyran-4-one derivatives. Beilstein Journal of Organic Chemistry, 15, 703–709. Available at: [Link]
-
IJRAR - International Journal of Research and Analytical Reviews. (n.d.). Synthesis of Benzothiopyran Derivatives. IJRAR.org. Available at: [Link]
-
Bakhouch, M., et al. (2017). Crystal structure of 2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran. IUCrData, 2(7). Available at: [Link]
-
Patil, S. S., et al. (2022). Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. Letters in Applied NanoBioScience, 11(1), 3388-3396. Available at: [Link]
-
Stanetty, P., et al. (2016). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 21(8), 1080. Available at: [Link]
-
Li, P., et al. (2019). An efficient and concise access to 2-amino-4H-benzothiopyran-4-one derivatives. Beilstein Journal of Organic Chemistry, 15, 703-709. Available at: [Link]
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Application Notes and Protocols for Thiochromone Derivatives as Antimicrobial and Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of Thiochromones in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and unique mechanisms of action. Thiochromones, sulfur-containing analogues of chromones, have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial and antifungal properties.[1] Their structural versatility allows for a wide range of chemical modifications, enabling the fine-tuning of their activity against various pathogens. This guide provides a comprehensive overview of the application of thiochromone derivatives as antimicrobial and antifungal agents, complete with detailed protocols for their synthesis, screening, and insights into their mechanisms of action.
I. Synthesis of Thiochromone Derivatives: A Practical Guide
The synthesis of the thiochromone scaffold is a critical first step in the development of new antimicrobial agents. Several synthetic routes have been established, with one-pot procedures and cross-coupling reactions being particularly efficient.
Protocol 1: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids
This protocol provides a straightforward and efficient one-pot method for the synthesis of the thiochromone core.
Causality Behind Experimental Choices: This method is advantageous due to its operational simplicity, reduced reaction time, and minimization of waste by eliminating the need for intermediate purification steps. Polyphosphoric acid (PPA) serves as both a solvent and a cyclizing agent, facilitating the intramolecular Friedel-Crafts acylation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 3-(arylthio)propanoic acid (1.0 mmol).
-
Solvent and Reagent Addition: Add dichloromethane (DCM, 1.0 mL) to dissolve the starting material, followed by polyphosphoric acid (PPA, 0.5 mL).
-
DCM Removal: Heat the reaction mixture to the boiling point of DCM (40 °C) to distill off the solvent.
-
Cyclization: Increase the temperature of the oil bath to 100 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add crushed ice to the flask and stir until the PPA is dissolved.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via Cross-Coupling Reaction
This protocol describes a palladium-catalyzed cross-coupling reaction for the synthesis of 2-aryl substituted thiochromones, which often exhibit enhanced biological activity.
Causality Behind Experimental Choices: The use of a palladium catalyst in combination with a suitable ligand like XPhos enables the efficient formation of a carbon-carbon bond between the thiochromone core and an aryl boronic acid. The Lewis acid, Zn(OTf)₂, can enhance the catalytic activity.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of 2-sulfinyl-thiochromone (0.5 mmol) in DMF (3.0 mL), add Pd(OAc)₂ (0.05 mmol), XPhos (0.05 mmol), and Zn(OTf)₂ (0.1 mmol).
-
Addition of Coupling Partner: Add the desired arylboronic acid (1.0 mmol).
-
Reaction Conditions: Heat the reaction mixture at 80 °C for 6 hours.
-
Work-up: After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography using a gradient of ethyl acetate in petroleum ether to obtain the target 2-aryl-4H-thiochromen-4-one.
II. In Vitro Screening of Thiochromone Derivatives
Once synthesized, the antimicrobial and antifungal activities of the thiochromone derivatives must be quantitatively assessed. The following are standard protocols for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: Broth Microdilution Method for MIC Determination (Antibacterial)
This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.
Causality Behind Experimental Choices: The broth microdilution method is a widely accepted and reproducible technique that allows for the simultaneous testing of multiple compounds at various concentrations. The use of a 96-well plate format is amenable to higher throughput screening.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the thiochromone derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 4: Broth Microdilution Method for MIC Determination (Antifungal)
This protocol is adapted for determining the MIC of compounds against fungal pathogens.
Causality Behind Experimental Choices: Similar to the antibacterial assay, this method provides a quantitative measure of antifungal activity. RPMI-1640 medium is a standard medium for fungal susceptibility testing.
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum: Grow the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds). Prepare a suspension of fungal cells or spores in sterile saline and adjust the concentration to a 0.5 McFarland standard. Further dilute to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the thiochromone derivative in RPMI-1640 medium (buffered with MOPS) in a 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well. Include positive and negative controls.
-
Incubation: Incubate the plate at 35 °C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Data Presentation: Efficacy of Thiochromone Derivatives
The following table summarizes representative antimicrobial and antifungal activities of various thiochromone derivatives reported in the literature.
| Compound Class | Target Organism | Activity Metric | Value (µg/mL) | Reference |
| Thiochromanone-sulfonyl hydrazone | Xanthomonas oryzae pv. oryzae | EC₅₀ | 8.67 | [1] |
| Thiochroman-4-one derivative | Candida albicans | MIC | 0.5 - 16 | [2] |
| Thiochroman-4-one derivative | Cryptococcus neoformans | MIC | 0.5 - 16 | [2] |
| 6-methylthiochroman-4-one | Botrytis cinerea | Inhibition | 96-100% at 100-250 | [3] |
| 6-chlorothiochroman-4-one | Botrytis cinerea | Inhibition | 96-100% at 100-250 | [3] |
III. Mechanism of Action: Unraveling the Antimicrobial and Antifungal Effects
Understanding the mechanism of action is crucial for the rational design and development of new drugs. Thiochromone derivatives have been shown to exert their effects through multiple mechanisms.
Antifungal Mechanism: Inhibition of N-Myristoyltransferase (NMT)
A primary and well-supported mechanism of antifungal action for thiochromone derivatives is the inhibition of N-Myristoyltransferase (NMT).[2] NMT is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins.[3][4] This myristoylation is critical for the proper localization and function of these proteins, many of which are involved in signal transduction and protein trafficking.[4]
Downstream Consequences of NMT Inhibition:
Experimental evidence in Aspergillus fumigatus has shown that inhibition of NMT has profound downstream effects on fungal cell wall integrity.[5] The mislocalization of N-myristoylated proteins, such as ADP-ribosylation factor (Arf) proteins and the alpha subunits of heterotrimeric G proteins, disrupts the signaling pathways that regulate cell morphogenesis and cell wall synthesis.[5] This leads to defects in polarized growth and compromises the structural integrity of the cell wall, ultimately resulting in fungal cell death.
Caption: NMT Inhibition Pathway.
Antibacterial Mechanism: A Multi-pronged Attack
The antibacterial mechanism of thiochromone derivatives appears to be multifaceted, with evidence suggesting at least two primary modes of action.
1. Disruption of Bacterial Membrane Integrity:
A common mechanism for many antimicrobial compounds is the disruption of the bacterial cell membrane. Thiochromone derivatives, due to their lipophilic nature, can intercalate into the lipid bilayer, leading to a loss of membrane integrity. This disruption has several downstream consequences:
-
Dissipation of Ion Gradients: The membrane potential is crucial for essential cellular processes, including ATP synthesis. Disruption of the membrane leads to the leakage of ions, dissipating these critical gradients.
-
Inhibition of Respiratory Enzymes: Many enzymes of the electron transport chain are embedded in the cell membrane. Alterations in the membrane structure can inhibit their function, leading to a shutdown of cellular respiration.
-
Leakage of Cellular Contents: Severe membrane damage results in the leakage of essential cytoplasmic components, leading to cell death.
Caption: Bacterial Membrane Disruption Workflow.
2. Interference with Bacterial Signaling:
Some evidence suggests that thiochromone-related compounds may interfere with bacterial communication systems, such as quorum sensing. While direct evidence for thiochromones is still emerging, studies on analogous sulfur-containing heterocycles like thiophenone have shown interference with biofilm formation and the expression of virulence factors in E. coli. This suggests a potential avenue for the antibacterial action of thiochromones that warrants further investigation.
IV. Conclusion and Future Directions
Thiochromone derivatives represent a versatile and potent class of compounds with significant potential in the development of new antimicrobial and antifungal agents. Their synthetic tractability allows for the creation of diverse chemical libraries for screening, and their multifaceted mechanisms of action, particularly the inhibition of the fungal-specific target NMT, make them attractive candidates for further preclinical and clinical development. Future research should focus on optimizing the selectivity and potency of these compounds, as well as further elucidating the intricacies of their interactions with microbial signaling pathways.
References
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Xiao, J., et al. (2021). Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. Molecules, 26(15), 4583. [Link]
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Tavares, I. A., et al. (2015). N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus. ACS Chemical Biology, 10(6), 1545-1553. [Link]
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Pinedo-Rivilla, C., et al. (2023). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. International Journal of Molecular Sciences, 24(3), 2343. [Link]
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Gunaratnam, M., et al. (2014). Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity. Molecules, 19(11), 18491-18515. [Link]
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Li, M., et al. (2021). Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation. Molecules, 26(16), 4995. [Link]
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Hurley, M. F., et al. (2016). Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections. Philosophical Transactions of the Royal Society B: Biological Sciences, 371(1708), 20150510. [Link]
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Sogabe, S., et al. (2002). Crystal Structures of Candida albicans N-Myristoyltransferase with Two Distinct Inhibitors. Chemistry & Biology, 9(10), 1119-1128. [Link]
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Di Pasquale, P., et al. (2012). Membrane Toxicity of Antimicrobial Compounds from Essential Oils. Journal of Agricultural and Food Chemistry, 60(23), 5821-5827. [Link]
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Yu, G. Y., & Xiao, T. (2011). Recent advances in the research of chromone and thiochromone derivatives as antifungal agents. Chinese Journal of Antibiotics, 36(7), 481-486. [Link]
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Design and Synthesis of Benzopyran-4-one Hybrids as Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The benzopyran-4-one, or chromone, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its structural versatility and amenability to chemical modification have made it a focal point in the design of novel therapeutic agents.[2] This guide provides an in-depth exploration of the rational design, chemical synthesis, and biological evaluation of benzopyran-4-one hybrids as potent anticancer agents. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Introduction: The Rationale for Benzopyran-4-one Hybrids in Oncology
The quest for more effective and less toxic cancer chemotherapeutics is a perpetual challenge in drug discovery.[1] Benzopyran-4-one derivatives have emerged as promising candidates due to their demonstrated cytotoxic effects against various cancer cell lines, including multi-drug resistant strains.[1][3][4] The core principle behind designing benzopyran-4-one hybrids is to combine the pharmacophoric features of the chromone nucleus with other biologically active moieties. This molecular hybridization strategy aims to create synergistic effects, enhance target specificity, and overcome mechanisms of drug resistance.
For instance, the hybridization of benzopyran-4-one with isoxazole has been explored to combine the cytotoxic properties of the former with the anti-inflammatory and other beneficial activities of the latter.[1][3][4][5] Similarly, linking the chromone scaffold to moieties like nitrogen mustards aims to create targeted alkylating agents with improved anticancer profiles.[6] The underlying hypothesis is that these hybrid molecules can interact with multiple cellular targets or pathways, leading to a more potent and selective anticancer effect.[7]
Rational Design and Structure-Activity Relationships (SAR)
The design of potent benzopyran-4-one hybrids is guided by an understanding of their structure-activity relationships (SAR). The substitution pattern on the benzopyran-4-one ring system, the nature of the linker, and the choice of the hybridizing partner are all critical determinants of anticancer activity.
Key SAR Insights:
-
Substitution on the Benzene Ring: The position and nature of substituents on the benzene portion of the benzopyran-4-one core significantly influence cytotoxicity. For example, methoxy groups at positions 5, 6, or 7 have been shown to modulate antiproliferative activity against various cancer cell lines.[3]
-
Substitution at the 2- and 3-Positions: The pyran-4-one ring offers key positions for modification. 3-Substituted benzopyran-4-one derivatives have been identified as potent anticancer agents.[3] The introduction of different functionalities at these positions can alter the molecule's interaction with biological targets.
-
The Hybridizing Moiety: The choice of the second pharmacophore is crucial. For example, isoxazole derivatives have been explored for their potential as therapeutic agents against colon cancer.[3] The combination of these two heterocyclic systems in a single molecule can lead to compounds with enhanced potency and selectivity.[1][3][4]
dot graph SAR_Concept { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Benzopyranone [label="Benzopyran-4-one Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Position_C2_C3 [label="C2/C3 Substitution\n(e.g., Aryl, Heterocycle)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzene_Ring [label="Benzene Ring Substitution\n(e.g., Methoxy, Halogen)", fillcolor="#FBBC05", fontcolor="#202124"]; Hybrid_Partner [label="Hybrid Partner\n(e.g., Isoxazole, Thiazole)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anticancer_Activity [label="Anticancer Activity\n(Potency & Selectivity)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Benzopyranone -> Position_C2_C3 [label="Influences Target Binding"]; Benzopyranone -> Benzene_Ring [label="Modulates Physicochemical Properties"]; Benzopyranone -> Hybrid_Partner [label="Introduces New Pharmacophoric Features"]; Position_C2_C3 -> Anticancer_Activity; Benzene_Ring -> Anticancer_Activity; Hybrid_Partner -> Anticancer_Activity; } caption: "Key structural elements influencing the anticancer activity of benzopyran-4-one hybrids."
Synthesis Protocols for Benzopyran-4-one Hybrids
The synthesis of benzopyran-4-one hybrids often involves multi-step reaction sequences. Below are representative protocols for the synthesis of key intermediates and the final hybrid compounds.
Protocol 3.1: Synthesis of Benzopyran-4-one-3-carbaldehyde Intermediates
The Vilsmeier-Haack reaction is a common method for the formylation of activated aromatic compounds and is frequently used to introduce a formyl group at the 3-position of the benzopyran-4-one ring.[3]
Objective: To synthesize benzopyran-4-one-3-carbaldehyde, a key intermediate for further elaboration into hybrid molecules.
Materials:
-
Substituted 2'-hydroxyacetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Ice
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask cooled in an ice bath, slowly add phosphorus oxychloride to dimethylformamide with constant stirring. Allow the mixture to stir for 30 minutes at 0°C. This exothermic reaction forms the electrophilic Vilsmeier reagent.
-
Formylation: Dissolve the substituted 2'-hydroxyacetophenone in dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and sodium acetate. This quenches the reaction and neutralizes the acidic medium.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure benzopyran-4-one-3-carbaldehyde.
Protocol 3.2: Synthesis of Benzopyran-4-one-Isoxazole Hybrids
This protocol describes the synthesis of a benzopyran-4-one-isoxazole hybrid via the reaction of a benzopyran-4-one-3-carbaldehyde with hydroxylamine hydrochloride to form an oxime, followed by cyclization.
Objective: To synthesize a benzopyran-4-one-isoxazole hybrid compound.
Materials:
-
Benzopyran-4-one-3-carbaldehyde (from Protocol 3.1)
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Acetic anhydride
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Oxime Formation: Dissolve benzopyran-4-one-3-carbaldehyde, hydroxylamine hydrochloride, and sodium acetate in ethanol. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Isolation of Oxime: After completion, cool the reaction mixture and pour it into cold water. The precipitated oxime is filtered, washed with water, and dried.
-
Cyclization to Isoxazole: Treat the obtained oxime with acetic anhydride and heat the mixture. This step facilitates the cyclization to the isoxazole ring.
-
Work-up and Purification: After the reaction is complete, pour the mixture into ice water. The solid product is filtered, washed, and purified by column chromatography or recrystallization to yield the final benzopyran-4-one-isoxazole hybrid.
dot graph Synthesis_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Start [label="Substituted\n2'-Hydroxyacetophenone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vilsmeier [label="Vilsmeier-Haack\nFormylation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="Benzopyran-4-one-3-carbaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Oxime_Formation [label="Oxime Formation\n(Hydroxylamine HCl)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="Aldoxime Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Cyclization\n(e.g., Acetic Anhydride)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Benzopyran-4-one-Isoxazole Hybrid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization/\nChromatography)", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Vilsmeier; Vilsmeier -> Intermediate1; Intermediate1 -> Oxime_Formation; Oxime_Formation -> Intermediate2; Intermediate2 -> Cyclization; Cyclization -> Final_Product; Final_Product -> Purification; } caption: "General synthetic workflow for benzopyran-4-one-isoxazole hybrids."
In Vitro Evaluation of Anticancer Activity
Once synthesized, the novel benzopyran-4-one hybrids must be evaluated for their anticancer activity. A tiered approach, starting with in vitro assays, is essential to identify promising candidates for further development.[8]
Protocol 4.1: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, HCT-116)
-
Non-cancerous cell line (e.g., HEK-293) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzopyran-4-one hybrids
-
Doxorubicin (as a positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and the positive control (doxorubicin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) in parallel.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a suitable software package.
Data Presentation:
| Compound | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) | HEK-293 IC50 (µM) | Selectivity Index (HEK-293/MDA-MB-231) |
| Hybrid 5a | 5.2 | 8.7 | 6.5 | 102.4 | 19.7 |
| Hybrid 5b | 12.8 | 15.3 | 14.1 | 150.6 | 11.8 |
| Hybrid 5c | 22.2 | 25.1 | 23.9 | 293.2 | 13.2 |
| Doxorubicin | 0.8 | 1.1 | 0.9 | 5.4 | 6.8 |
| Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values should be determined experimentally.[1][3][4] |
Protocol 4.2: Apoptosis Detection by Flow Cytometry
To understand the mechanism of cell death induced by the compounds, it is crucial to determine if they trigger apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for this purpose.
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the synthesized compounds.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Synthesized benzopyran-4-one hybrid
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC will stain early apoptotic cells (phosphatidylserine externalization), while PI will stain late apoptotic and necrotic cells (loss of membrane integrity).
-
Data Interpretation: The flow cytometry data will provide the percentage of cells in four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mechanism of Action Studies
Elucidating the mechanism of action is a critical step in drug development. Benzopyran-4-one derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[10]
dot graph MOA_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Benzopyranone_Hybrid [label="Benzopyran-4-one Hybrid", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="Tubulin Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microtubule_Disruption [label="Microtubule Disruption", fillcolor="#FBBC05", fontcolor="#202124"]; Mitotic_Arrest [label="Mitotic Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Kinases [label="Kinase Signaling\n(e.g., PI3K/Akt)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream_Signaling [label="Inhibition of Downstream\nSignaling", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Proliferation_Survival [label="Decreased Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Benzopyranone_Hybrid -> Tubulin [label="Inhibition"]; Tubulin -> Microtubule_Disruption [style=dotted]; Microtubule_Disruption -> Mitotic_Arrest; Mitotic_Arrest -> Apoptosis; Benzopyranone_Hybrid -> Kinases [label="Inhibition"]; Kinases -> Downstream_Signaling [style=dotted]; Downstream_Signaling -> Cell_Proliferation_Survival; } caption: "Potential mechanisms of action for benzopyran-4-one hybrids."
Further investigations, such as Western blotting to assess the expression of proteins involved in cell cycle regulation and apoptosis (e.g., cyclins, caspases), and kinase inhibition assays, can provide deeper insights into the molecular targets of these compounds.[3]
Conclusion and Future Perspectives
The design and synthesis of benzopyran-4-one hybrids represent a promising strategy in the development of novel anticancer agents.[1][3][4] The protocols and application notes provided in this guide offer a framework for the rational design, synthesis, and evaluation of these compounds. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. In vivo studies in animal models are a crucial next step to validate the therapeutic potential of the most promising candidates identified through in vitro screening.[8][9]
References
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Nam, D. H., Lee, K. Y., Moon, C. S., et al. (2010). Synthesis and anticancer activity of chromone-based analogs of lavendustin A. European Journal of Medicinal Chemistry, 45(9), 4288-4292. [Link]
-
Kyung Hee University. (2010). Synthesis and anticancer activity of chromone-based analogs of lavendustin A. [Link]
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Singh, P., Kaur, M., & Kumar, M. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 28(10), 4220. [Link]
-
MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. [Link]
-
MDPI. (2022). 5-Fluorouracil/Coumarin and 5-Fluorouracil/Chromone Hybrids: Synthesis and Drug-Likeness Modeling. [Link]
-
Sakamoto, S., Kudo, T., & Suzuki, T. (2020). Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma. International Journal of Molecular Sciences, 21(21), 8235. [Link]
-
Taylor & Francis Online. (2021). Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. [Link]
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Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228. [Link]
-
ResearchGate. (2016). One-Pot Synthesis of Benzopyran-4-ones with Cancer Preventive and Therapeutic Potential. [Link]
-
PubMed. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. [Link]
-
Budach, W., & Stuschke, M. (2001). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research, 158, 59-68. [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
-
National Institutes of Health. (2009). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]
-
National Institutes of Health. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. [Link]
-
ResearchGate. (2023). Design of benzopyran-4-one-isoxazole hybrid compounds. [Link]
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Application Notes & Protocols for the Late-Stage Functionalization of Thiochromenones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiochromenone scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and useful optical properties.[1][2][3] Late-stage functionalization (LSF) has emerged as a powerful strategy to rapidly diversify complex molecules like thiochromenones, enabling the efficient exploration of structure-activity relationships (SAR) without necessitating de novo synthesis.[4][5] This guide provides an in-depth overview and detailed experimental protocols for three modern LSF methodologies applied to the thiochromenone core: Palladium-Catalyzed C–H Arylation, Visible-Light Photoredox-Mediated Trifluoromethylation, and Nickel-Catalyzed C–S Cross-Coupling. Each section explains the mechanistic rationale, provides step-by-step procedures, and offers insights into expected outcomes and potential challenges, serving as a comprehensive resource for chemists in drug discovery and chemical biology.
Introduction: The Strategic Value of Late-Stage Functionalization
The thiochromenone core is a sulfur-containing heterocyclic motif that is a cornerstone in the design of bioactive compounds, including anticancer, antibacterial, and anti-HIV agents.[1][6][7] Traditionally, generating analogues of such scaffolds involves multi-step syntheses, where each new functional group requires a unique synthetic route. Late-stage functionalization (LSF) circumvents this paradigm by directly modifying a common, complex molecular core in the final steps of a synthetic sequence.[4][5] This approach accelerates the generation of diverse molecular libraries, providing rapid access to novel chemical matter for biological screening and materials testing.[8][9]
The primary challenge in LSF is achieving high chemo- and regioselectivity on a molecule that already possesses multiple functional groups.[4] The protocols detailed herein leverage modern catalytic systems that can precisely target specific C–H or C–X bonds on the thiochromenone scaffold, offering predictable and reliable transformations.
Palladium-Catalyzed C–H Arylation of Thiochromenones
Direct C–H activation is a premier LSF strategy that converts ubiquitous, yet inert, C–H bonds into new C–C or C-heteroatom bonds.[10][11] Palladium catalysis is particularly powerful for these transformations due to its versatility and functional group tolerance.[12][13][14] For thiochromenones, the electron-rich aromatic ring is an ideal substrate for directed C–H functionalization.
Mechanistic Rationale and Causality
The arylation of thiochromenones often proceeds via a concerted metalation-deprotonation (CMD) mechanism.[11][15] The carbonyl group at the C4 position acts as a weak directing group, guiding the palladium catalyst to the ortho C–H bonds. However, regioselectivity can be controlled by the inherent electronic properties of the substituted thiochromenone. The catalytic cycle typically involves the activation of a Pd(II) precursor, C–H bond cleavage to form a palladacycle intermediate, and subsequent reaction with an arylating agent (e.g., an arylboronic acid or aryliodide), followed by reductive elimination to furnish the product and regenerate the active catalyst.[14][16][17]
The choice of ligand, oxidant, and additives is critical. Ligands like XPhos can stabilize the palladium center and promote reductive elimination.[6][18] An oxidant is often required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.[14]
Experimental Workflow Diagram
The general workflow for a Pd-catalyzed C–H arylation experiment is outlined below.
Caption: General workflow for Pd-catalyzed C–H arylation.
Detailed Protocol: Synthesis of 2-Aryl-4H-thiochromen-4-ones
This protocol is adapted from a procedure for the cross-coupling of 2-sulfinyl-thiochromones with arylboronic acids, which demonstrates a powerful method for C-C bond formation at the C2 position.[6][18][19]
Materials:
-
2-Sulfinyl-thiochromenone (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
XPhos (0.1 equiv)
-
Iron(III) triflate [Fe(OTf)₃] (0.2 equiv) as Lewis acid co-catalyst[18]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-sulfinyl-thiochromenone, arylboronic acid, Pd(OAc)₂, XPhos, and Fe(OTf)₃.
-
Add anhydrous DMF via syringe.
-
Seal the flask and stir the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-aryl-4H-thiochromen-4-one.[6]
Self-Validation: The success of the synthesis is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the structure and purity of the final compound.
Representative Data
The following table summarizes expected yields for the coupling of various arylboronic acids with a 2-sulfinyl-thiochromenone substrate, based on literature precedents.[6][20]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-4H-thiochromen-4-one | 59-67% |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4H-thiochromen-4-one | 75% |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-4H-thiochromen-4-one | 68% |
| 4 | 3-Thienylboronic acid | 2-(Thiophen-3-yl)-4H-thiochromen-4-one | 55% |
Visible-Light Photoredox-Mediated Trifluoromethylation
The introduction of a trifluoromethyl (–CF₃) group can dramatically alter the physicochemical properties of a molecule, often enhancing metabolic stability, lipophilicity, and bioavailability.[21] Visible-light photoredox catalysis has emerged as a mild and powerful method for installing such groups under green and sustainable conditions.[22][23][24][25]
Principles and Mechanistic Pathway
This method utilizes a photocatalyst (e.g., Ru(phen)₃Cl₂) that, upon excitation by visible light, can engage in single-electron transfer (SET) processes.[21][26] In a typical trifluoromethylation, the excited photocatalyst reduces a CF₃ source (like CF₃I or Togni's reagent), generating a trifluoromethyl radical (•CF₃).[27] This highly reactive radical then adds to an electron-rich position on the thiochromenone scaffold, typically the C2-C3 double bond. Subsequent oxidation and deprotonation steps yield the functionalized product.[21][27] The mild conditions tolerate a wide range of functional groups, making it ideal for LSF.[26][28]
Caption: Simplified photoredox catalytic cycle for trifluoromethylation.
Detailed Protocol: C2-Trifluoromethylation of Thiochromenones
This protocol is a conceptual adaptation of established visible-light photoredox methods for the trifluoromethylation of alkenes and heterocycles.[21][26][27][28]
Materials:
-
Thiochromenone substrate (1.0 equiv)
-
Trifluoroiodomethane (CF₃I) or Togni's Reagent (1.5-2.0 equiv)
-
fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (1-2 mol%)
-
An appropriate base (e.g., DBU, K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine the thiochromenone substrate, photocatalyst, and base.
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Add the degassed solvent, followed by the CF₃ source.
-
Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously at room temperature. Use a fan to maintain ambient temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-36 hours).
-
Once complete, remove the light source and dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to isolate the trifluoromethylated product.
Troubleshooting:
-
Low Conversion: Ensure the solvent is thoroughly degassed, as oxygen can quench the excited state of the photocatalyst. Increase catalyst loading or reaction time if necessary.
-
Side Product Formation: Over-irradiation can sometimes lead to decomposition. If this is observed, consider reducing the light intensity or running the reaction for a shorter duration.
Nickel-Catalyzed C–S Cross-Coupling for Thioether Synthesis
While palladium is a workhorse for cross-coupling, nickel catalysis has gained prominence as a more earth-abundant and cost-effective alternative, often exhibiting unique reactivity.[29][30][31] Nickel-catalyzed C–S cross-coupling is an excellent LSF method for installing thioether linkages, which are important in many pharmaceuticals.[32][33]
Advantages and Mechanistic Considerations
Nickel catalysts can readily activate aryl halides (including more challenging chlorides) and pseudohalides for coupling with thiols.[29] The catalytic cycle typically involves the oxidative addition of an aryl halide to a Ni(0) species, followed by coordination of a thiolate and reductive elimination to form the C–S bond and regenerate the Ni(0) catalyst.[30] Mechanochemical or electrochemical approaches can further enhance reactivity and sustainability.[29][32] This method is particularly useful for functionalizing pre-halogenated thiochromenone scaffolds.
Detailed Protocol: Aryl Thioether Synthesis from a Halogenated Thiochromenone
This protocol is based on general procedures for nickel-catalyzed C–S cross-coupling.[30][31]
Materials:
-
6-Bromo-4H-thiochromen-4-one (1.0 equiv)
-
Thiol (e.g., thiophenol or an alkyl thiol) (1.2 equiv)
-
NiCl₂(dppp) or Ni(cod)₂ with a suitable phosphine ligand (e.g., DPEphos) (5 mol%)[31]
-
A base (e.g., K₃PO₄ or a trialkylamine) (2.0 equiv)[29]
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Set up a Schlenk tube under an inert atmosphere (argon or nitrogen).
-
Add the 6-bromo-thiochromenone, nickel catalyst, ligand (if using a pre-catalyst), and base to the tube.
-
Evacuate and backfill with the inert gas three times.
-
Add the anhydrous solvent, followed by the thiol via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion (typically 8-24 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Scope and Limitations: This method generally shows good tolerance for various functional groups on both the thiochromenone and the thiol partner.[33] However, sterically hindered substrates may require more specialized ligands or higher reaction temperatures to achieve good yields.[31]
Conclusion and Future Outlook
The late-stage functionalization of thiochromenones via palladium-catalyzed C–H activation, photoredox catalysis, and nickel-catalyzed cross-coupling represents a suite of powerful tools for modern drug discovery and materials science. These methods provide rapid, efficient, and selective access to novel analogues from a common precursor, significantly accelerating the design-make-test-analyze cycle. Future developments will likely focus on expanding the scope of these reactions, improving catalyst efficiency, and developing new transformations that can functionalize even more challenging positions on the thiochromenone scaffold with greater precision and sustainability.
References
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Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383–11387. [Link]
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ACS Publications. (n.d.). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry. [Link]
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ACS Figshare. (n.d.). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. [Link]
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Gámez-Vallejo, S., et al. (2021). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 26(15), 4479. [Link]
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Iqbal, N., et al. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry. [Link]
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Recent developments in thiochromene chemistry. (2024). RSC Publishing. [Link]
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Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. (2023). MDPI. [Link]
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Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation. (2022). ResearchGate. [Link]
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Recent Advances on Nickel-Catalyzed Electrochemical Couplings. (2024). CCS Chemistry. [Link]
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Daugulis, O., et al. (2009). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 109(7), 3235–3285. [Link]
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Recent developments in thiochromene chemistry. (2024). RSC Publishing. [Link]
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Nickel-Catalyzed C-S Reductive Cross-Coupling of Alkyl Halides with Arylthiosilanes toward Alkyl Aryl Thioethers. (2022). PubMed. [Link]
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Daugulis, O., et al. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC - NIH. [Link]
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Visible‐Light Photocatalysis for Sustainable Chromene Synthesis and Functionalization. (2024). Wiley Online Library. [Link]
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Nickel Catalyzed C–S Cross Coupling Enhanced by Mechanochemistry. (2024). ChemRxiv. [Link]
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Lindenmaier, I., et al. (2024). Nickel-Catalyzed C–S Cross-Coupling Enhanced by Mechanochemistry. ACS Catalysis. [Link]
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Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. (2022). Organic Chemistry Frontiers. [Link]
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Chen, X., et al. (2012). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. PMC - NIH. [Link]
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Li, P., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(22), 14655–14663. [Link]
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Sosnovskikh, V. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). ResearchGate. [Link]
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Thiochroman-4-ones: Synthesis and reactions. (2008). ResearchGate. [Link]
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Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2024). RSC Medicinal Chemistry. [Link]
-
Visible-Light Photocatalysis for Sustainable Chromene Synthesis and Functionalization. (2025). PubMed. [Link]
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Synthesis of 2-Aryl-4 H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. (2021). PubMed. [Link]
-
Li, P., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega. [Link]
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One-Pot Synthesis of Thiochromone and It's Derivatives[v2]. (2024). Preprints.org. [Link]
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Visible-Light Photocatalysis for Sustainable Chromene Synthesis and Functionalization. (2025). Chemistry – A European Journal. [Link]
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Synthesis of thiochromones and thioflavones. (n.d.). Organic Chemistry Portal. [Link]
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Li, P., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ResearchGate. [Link]
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Site-Selective Late-Stage C–H Functionalization via Thianthrenium Salts. (2021). Semantic Scholar. [Link]
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Late-stage functionalization. (n.d.). Wikipedia. [Link]
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Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. (2021). MDPI. [Link]
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Guillemard, L., et al. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry. [Link]
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Late stage C–H functionalization via chalcogen and pnictogen salts. (2021). RSC Publishing. [Link]
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Late-Stage Functionalization. (n.d.). MPI für Kohlenforschung. [Link]
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Metal Catalyzed C-H activation. (n.d.). DM lab. [Link]
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C–H activation. (n.d.). Springer Nature Experiments. [Link]
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THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS. (2019). Princeton Dataspace. [Link]
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Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. (2018). PMC - NIH. [Link]
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Application Note & Protocols: Scalable Synthesis of 4H-1-Benzothiopyran-4-one Analogues for Pharmaceutical Research and Development
This document provides an in-depth guide to the large-scale synthesis of 4H-1-Benzothiopyran-4-one (thiochromone) analogues, a core scaffold in numerous pharmacologically active compounds. The protocols and insights presented herein are tailored for researchers, chemists, and drug development professionals tasked with transitioning from bench-scale discovery to kilogram-scale production. We will move beyond simple procedural lists to explore the underlying chemical principles, critical process parameters, and validation checkpoints essential for robust, scalable, and reproducible synthesis.
Introduction: The Significance of the Thiochromone Scaffold
The 4H-1-Benzothiopyran-4-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. Its rigid, planar structure and the presence of the sulfur heteroatom provide unique electronic and steric properties that facilitate favorable interactions with various biological targets. However, translating the synthesis of these valuable analogues from milligram to kilogram scale presents significant challenges related to reaction efficiency, reagent cost, purification, and safety. This guide focuses on addressing these challenges through well-validated and scalable protocols.
Primary Strategy for Large-Scale Synthesis: Intramolecular Friedel-Crafts Cyclization
The most reliable and widely adopted method for constructing the thiochromone core on a large scale is the acid-catalyzed intramolecular cyclization of a 3-(phenylthio)propanoic acid precursor. This approach is favored for its operational simplicity, relatively low cost of starting materials, and generally high yields.
2.1 Mechanistic Rationale
The core transformation is an intramolecular Friedel-Crafts acylation. The process begins with the activation of the carboxylic acid moiety by a strong acid catalyst, typically a polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), to form a highly reactive acylium ion intermediate. This potent electrophile is then attacked by the electron-rich aromatic ring at the ortho position relative to the sulfur atom, which acts as an activating group. A subsequent deprotonation step re-aromatizes the ring, yielding the final cyclized thiochromone product. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction, as the efficiency of acylium ion formation and the nucleophilicity of the aromatic ring are paramount.
Caption: Figure 1: Mechanism of Intramolecular Friedel-Crafts Cyclization
Protocol 1: Kilogram-Scale Synthesis via Polyphosphoric Acid (PPA) Catalysis
This protocol details a robust method for the synthesis of the parent 4H-1-Benzothiopyran-4-one. It can be adapted for various substituted analogues by starting with the appropriately substituted thiophenol.
3.1 Workflow Overview
The process is a two-stage, one-pot synthesis starting from readily available thiophenol and acrylic acid. The first stage is a nucleophilic addition (Michael addition) to form the 3-(phenylthio)propanoic acid intermediate, which is then cyclized in the second stage without isolation.
Caption: Figure 2: Two-Stage, One-Pot Synthesis Workflow
3.2 Detailed Step-by-Step Protocol
Reagents:
-
Thiophenol (1.0 eq)
-
Acrylic acid (1.05 eq)
-
Toluene
-
Polyphosphoric acid (PPA) (approx. 10x weight of thiophenol)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol
Procedure:
-
Vessel Preparation: Ensure a large, clean, dry, glass-lined reactor equipped with a powerful overhead stirrer, thermocouple, nitrogen inlet, and reflux condenser is ready.
-
Stage 1 - Michael Addition:
-
Charge the reactor with toluene (approx. 3 L per kg of thiophenol).
-
Add thiophenol (1.0 eq).
-
Begin stirring and slowly add acrylic acid (1.05 eq) portion-wise or via an addition funnel. CAUTION: This addition is exothermic. Maintain the internal temperature below 40°C.
-
Once the addition is complete, heat the mixture to reflux (approx. 110-120°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS to confirm the consumption of thiophenol.
-
-
Stage 2 - Cyclization:
-
Cool the reaction mixture to 50-60°C.
-
CAUTION: This step involves a viscous mixture. Ensure the overhead stirrer is robust. Add polyphosphoric acid (PPA) in portions. The mixture will become very thick.
-
Slowly heat the viscous mixture to 80-90°C and maintain for 2-4 hours. The color will typically darken to a deep red or brown.
-
Monitor the cyclization by TLC or LC-MS until the intermediate propanoic acid is consumed.
-
-
Work-up and Isolation:
-
Allow the reaction to cool to 60-70°C.
-
In a separate, appropriately sized vessel, prepare a large quantity of crushed ice and water.
-
EXTREME CAUTION: The quenching of PPA is highly exothermic and will generate steam. Very slowly and carefully transfer the hot reaction mixture into the ice/water slurry with vigorous stirring.
-
A solid precipitate (the crude product) will form. Continue stirring until the mixture is homogenous and cool.
-
Isolate the crude solid by filtration.
-
-
Purification:
-
Wash the filter cake thoroughly with deionized water until the filtrate is near neutral pH.
-
Perform a slurry wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by another water wash.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to achieve high purity.
-
Dry the purified, crystalline product under vacuum at 40-50°C to a constant weight.
-
3.3 Critical Process Parameters and Optimization
The success of a large-scale campaign hinges on controlling key variables. The following table summarizes critical parameters and their impact, providing a basis for process optimization.
| Parameter | Recommended Range | Rationale & Impact on a Large Scale |
| Catalyst Loading (PPA) | 8-12x weight of substrate | Expertise: Insufficient PPA leads to incomplete cyclization and a difficult, pasty reaction mass. Excessive PPA makes the post-reaction quench hazardous and waste-intensive. The goal is a mobile slurry at reaction temperature. |
| Cyclization Temperature | 80-100°C | Expertise: Temperatures below 80°C result in slow conversion rates. Temperatures above 100°C can lead to charring and the formation of sulfonated byproducts, complicating purification. |
| Reaction Time | 2-6 hours | Trustworthiness: Reaction completion must be empirically determined via in-process controls (e.g., LC-MS). Fixed-time protocols are unreliable at scale due to variations in heating, mixing, and reagent quality. |
| Quenching Procedure | Slow addition to ice/water | Trustworthiness: This is the most hazardous step. Rapid addition can cause violent boiling and vessel pressurization. Reverse addition (water to PPA) is extremely dangerous and must be avoided. |
| Stirring Efficiency | High torque overhead stirrer | Expertise: The PPA mixture is highly viscous. Inadequate agitation leads to poor heat transfer, localized overheating (charring), and incomplete reaction, drastically reducing yield and purity. |
Alternative Scalable Catalyst: Eaton's Reagent
For substrates that are sensitive to the high temperatures required for PPA-mediated cyclization, Eaton's reagent (7.5% wt P₂O₅ in methanesulfonic acid) is an excellent alternative. It is a powerful dehydrating agent that often promotes cyclization at lower temperatures (room temperature to 60°C).
Advantages:
-
Lower reaction temperatures, reducing byproduct formation.
-
The reaction mixture is typically less viscous and easier to stir than PPA slurries.
-
Often results in cleaner reactions and simpler purifications.
Considerations:
-
Higher cost compared to PPA.
-
Methanesulfonic acid is highly corrosive.
-
The quench is still highly exothermic and must be performed with care.
The protocol is similar to the PPA method, involving the dissolution of the 3-(phenylthio)propanoic acid intermediate in Eaton's reagent, followed by heating, quenching, and isolation.
Quality Control and Characterization
Final product validation is non-negotiable. A comprehensive analysis ensures that the material meets the required specifications for subsequent use in drug development.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data should be unambiguous and match the expected structure.
-
Purity: Assessed quantitatively by HPLC (High-Performance Liquid Chromatography), typically aiming for >98% purity for R&D applications.
-
Physical Properties: Melting point and appearance should be recorded as indicators of purity.
-
Residual Solvents: Gas Chromatography (GC) may be used to ensure residual solvents from purification (e.g., ethanol, toluene) are below acceptable limits.
Conclusion
The intramolecular Friedel-Crafts cyclization of 3-(phenylthio)propanoic acids represents a robust and scalable method for the synthesis of 4H-1-Benzothiopyran-4-one analogues. The PPA-mediated protocol, when executed with careful control over temperature, agitation, and quenching, is a cost-effective and proven route for kilogram-scale production. For more sensitive substrates, Eaton's reagent offers a milder and often cleaner alternative. By grounding these protocols in a firm understanding of the underlying reaction mechanism and a rigorous approach to process control and quality validation, research and development teams can confidently and efficiently scale the production of these vital pharmaceutical building blocks.
References
-
Campaigne, E., & Neiss, R. D. (1969). Thiochromones and Thiochromanones. V. The Preparation of 4-Thiochromanones by Cyclization of 3-(Arylthio)propionic Acids. Journal of Heterocyclic Chemistry, 6(4), 517-521. [Link]
-
Gabbutt, C. D., Hepworth, J. D., & Heron, B. M. (2007). Thiochromones (4H-1-Benzothiopyran-4-ones). In Comprehensive Organic Functional Group Transformations II (Vol. 5, pp. 687-735). Elsevier. [Link]
-
Bosch, A., et al. (2003). A Convenient One-Pot Synthesis of Thiochroman-4-ones. Tetrahedron, 59(29), 5441-5445. [Link]
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073. [Link]
The Thiochromone Scaffold: A Versatile Synthon for Modern Organic Synthesis
Introduction: The Privileged Status of Thiochromones in Synthesis and Drug Discovery
Thiochromones, the sulfur-containing analogs of chromones, represent a class of heterocyclic compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1][2][3] The replacement of the oxygen atom in the chromone nucleus with a sulfur atom imparts unique physicochemical properties, including altered electronic distribution and increased lipophilicity, which can translate to enhanced biological activity and improved pharmacokinetic profiles.[4] This has established thiochromones and their derivatives as "privileged scaffolds" in drug discovery, with demonstrated efficacy as anticancer, anti-HIV, antioxidant, and antimicrobial agents.[1][4][5]
Beyond their pharmacological importance, thiochromones are incredibly versatile synthons—key building blocks—for the construction of more complex molecular architectures.[3] Their inherent reactivity at various positions allows for a diverse range of chemical transformations, making them invaluable tools for synthetic chemists. This guide provides an in-depth exploration of the application of thiochromones as synthons, focusing on key reaction classes with detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Core Synthetic Strategies Employing Thiochromones
The utility of thiochromones as synthetic precursors is vast. This guide will focus on three major classes of reactions where thiochromones play a pivotal role:
-
Cycloaddition Reactions: Harnessing the diene or dienophile character of the thiochromone core to construct complex polycyclic systems.
-
Multicomponent Reactions (MCRs): Utilizing thiochromones in one-pot reactions involving three or more reactants to rapidly build molecular diversity.
-
Conjugate Addition Reactions: Exploiting the electrophilic nature of the α,β-unsaturated ketone moiety for the introduction of various substituents.
Thiochromones in Cycloaddition Reactions: Building Complexity with Elegance
Cycloaddition reactions are powerful tools in organic synthesis for the formation of cyclic compounds in a stereocontrolled manner.[6][7] Thiochromones can participate in various cycloaddition reactions, acting as either the 4π or 2π component, to generate novel heterocyclic frameworks.
[4+2] Cycloaddition (Diels-Alder Reactions)
In the context of Diels-Alder reactions, thiochromones can serve as dienophiles, reacting with dienes to form new six-membered rings. A notable example is the thia-Diels-Alder reaction, where thiochalcones, derived from thiochromones, react with dienophiles.[5]
A highly regioselective [4+2] cycloaddition has been observed between thiochalcones and anthraquinones, yielding novel 4H-thiochromenes in high yields.[5] This transformation underscores the utility of the thiochromone framework in constructing fused polycyclic systems.
Application Protocol 1: Synthesis of Novel 4H-Thiochromenes via [4+2] Cycloaddition
This protocol is adapted from the work of Mlostoń and co-workers (2018) on the thia-Diels-Alder reaction of thiochalcones.[5]
Objective: To synthesize novel 4H-thiochromenes through a [4+2] cycloaddition reaction between a thiochalcone and an anthraquinone derivative.
Materials:
-
Thiochalcone (1.0 equiv)
-
Anthraquinone (1.1 equiv)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the thiochalcone (1.0 equiv) and the anthraquinone derivative (1.1 equiv).
-
Solvent Addition: Add anhydrous toluene to the flask to dissolve the reactants. The concentration will depend on the specific substrates, but a starting point of 0.1 M is reasonable.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired 4H-thiochromene.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy) to confirm its structure and purity.
Causality and Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous toluene and an inert atmosphere is crucial to prevent side reactions, such as hydrolysis of the reactants or products.
-
Reflux Temperature: Heating the reaction to reflux provides the necessary thermal energy to overcome the activation barrier of the cycloaddition reaction.
-
Excess Anthraquinone: A slight excess of the anthraquinone is used to ensure complete consumption of the limiting reagent, the thiochalcone.
-
TLC Monitoring: TLC is a rapid and effective technique to monitor the reaction's progress, preventing unnecessary heating and potential decomposition of the product.
[3+2] Cycloaddition Reactions
Thiochromones can also participate in [3+2] cycloaddition reactions, which are a powerful method for constructing five-membered heterocyclic rings.[8][9] For instance, a 1,3-dipolar cycloaddition approach has been utilized for the stereoselective and regioselective synthesis of thiochromenones tethered with a spiroxindole motif.[5]
Visualizing Reaction Pathways
Caption: Generalized workflows for [4+2] and [3+2] cycloaddition reactions involving thiochromone-derived synthons.
Thiochromones in Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all the reactants. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of complex molecules. Thiochromones are excellent substrates for MCRs.
A notable example is the synthesis of thioxanthones through a multicomponent reaction involving 3-iodothiochromone.[2] This reaction proceeds by heating the reagents in a suitable solvent in the presence of a base.[2]
Application Protocol 2: Multicomponent Synthesis of Thioxanthones
This protocol is based on a method for building a condensed benzene ring onto the thiochromone scaffold.[2]
Objective: To synthesize thioxanthones via a one-pot multicomponent reaction starting from a 3-iodothiochromone.
Materials:
-
3-Iodothiochromone (1.0 equiv)
-
A suitable diene (e.g., a substituted butadiene) (1.2 equiv)
-
A suitable dienophile (e.g., a substituted alkyne) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)
-
Base (e.g., Triethylamine) (2.0 equiv)
-
Solvent (e.g., DMF or Dioxane)
-
Reaction vessel (e.g., sealed tube or microwave vial)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reagent Preparation: In a reaction vessel, combine the 3-iodothiochromone (1.0 equiv), the diene (1.2 equiv), the dienophile (1.2 equiv), the palladium catalyst (5 mol%), and the base (2.0 equiv).
-
Solvent Addition: Add the chosen solvent (DMF or dioxane) to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80 °C with stirring. The reaction can also be performed under microwave irradiation for faster reaction times.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the base and DMF. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure thioxanthone.
-
Characterization: Confirm the structure of the synthesized thioxanthone using spectroscopic methods.
Causality and Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is essential for the cross-coupling reactions that are key to forming the new C-C bonds in the condensed benzene ring.
-
Base: Triethylamine acts as a scavenger for the HI generated during the reaction, driving the equilibrium towards product formation.
-
Solvent Choice: DMF and dioxane are high-boiling polar aprotic solvents that are excellent for solubilizing the reactants and facilitating the palladium-catalyzed reactions.
-
Sealed Vessel/Microwave: Heating in a sealed vessel or using microwave irradiation allows the reaction to be conducted at temperatures above the normal boiling point of the solvent, accelerating the reaction rate.
Visualizing the MCR Logic
Caption: Logical flow of a multicomponent reaction for the synthesis of thioxanthones.
Conjugate Addition to Thiochromones: Functionalization of the Core
The α,β-unsaturated ketone system within the thiochromone scaffold makes it an excellent Michael acceptor. This allows for the conjugate addition of a wide variety of nucleophiles to the C2 position, leading to the formation of thioflavanones and 2-alkylthiochroman-4-ones.[3][10] This reaction is a powerful tool for introducing substituents at the 2-position of the thiochromone core.
Lithium dialkylcuprates have been shown to be particularly effective for the conjugate addition to thiochromones, affording 2-alkylthiochroman-4-ones in good yields.[10]
Application Protocol 3: Synthesis of 2-Alkylthiochroman-4-ones via Conjugate Addition
This protocol is based on the conjugate addition of lithium dialkylcuprates to thiochromones.[10]
Objective: To synthesize 2-alkylthiochroman-4-ones through the conjugate addition of an organocuprate reagent to a thiochromone.
Materials:
-
Thiochromone (1.0 equiv)
-
Copper(I) cyanide (CuCN) (1.2 equiv)
-
Alkyllithium reagent (e.g., n-butyllithium) (2.4 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Chlorotrimethylsilane (TMSCl) (optional, as an additive)
-
Reaction flask and syringes for handling air-sensitive reagents
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Saturated aqueous ammonium chloride solution
-
Standard extraction and purification equipment
Procedure:
-
Cuprate Formation: In a flame-dried, two-necked flask under an inert atmosphere, suspend CuCN (1.2 equiv) in anhydrous THF. Cool the suspension to -78 °C. Slowly add the alkyllithium reagent (2.4 equiv) dropwise via syringe. Stir the mixture at this temperature for 30 minutes to form the lithium dialkylcuprate.
-
Substrate Addition: In a separate flask, dissolve the thiochromone (1.0 equiv) in anhydrous THF. Cool this solution to -78 °C.
-
Conjugate Addition: Transfer the thiochromone solution to the freshly prepared cuprate solution via cannula at -78 °C. If using, TMSCl can be added at this stage.
-
Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.
-
Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-alkylthiochroman-4-one.
-
Characterization: Analyze the product by NMR and mass spectrometry to confirm its identity and purity.
Causality and Experimental Choices:
-
Organocuprates: Lithium dialkylcuprates are soft nucleophiles, which selectively attack the β-carbon of the α,β-unsaturated ketone (1,4-addition) rather than the carbonyl carbon (1,2-addition).
-
Low Temperature: The reaction is performed at -78 °C to control the reactivity of the organometallic reagents and to prevent side reactions.
-
Anhydrous Conditions: Organolithium and organocuprate reagents are highly reactive towards water and protic solvents, necessitating the use of anhydrous conditions and an inert atmosphere.
-
Aqueous Ammonium Chloride Quench: This is a mild acidic workup that protonates the intermediate enolate and hydrolyzes any remaining organometallic species without causing degradation of the product.
Data Summary: Representative Yields for Conjugate Addition
| Entry | Thiochromone Substituent | Alkyl Group (from R₂CuLi) | Product | Yield (%) |
| 1 | H | n-Butyl | 2-n-Butylthiochroman-4-one | 85 |
| 2 | 6-Methyl | n-Butyl | 6-Methyl-2-n-butylthiochroman-4-one | 82 |
| 3 | 6-Chloro | n-Butyl | 6-Chloro-2-n-butylthiochroman-4-one | 78 |
| 4 | H | Methyl | 2-Methylthiochroman-4-one | 75 |
Yields are representative and may vary based on specific reaction conditions and substrates.
Conclusion: The Enduring Potential of Thiochromones
The applications highlighted in this guide represent just a fraction of the synthetic potential of thiochromones. As versatile synthons, they provide access to a vast chemical space of novel heterocyclic compounds with significant biological relevance. The ability to precisely functionalize the thiochromone core through cycloadditions, multicomponent reactions, and conjugate additions ensures their continued importance in both academic research and industrial drug development. Future explorations will undoubtedly uncover new reactions and applications for this remarkable class of sulfur-containing heterocycles.
References
- Murugappan, S., et al. (2024). Recent developments in thiochromene chemistry. RSC Publishing.
- (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PubMed Central.
- Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions.
- (2024). Recent developments in thiochromene chemistry. RSC Publishing.
- Sosnovskikh, V. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds, 52(7), 427–440.
- (n.d.). Synthesis of thiochromones and thioflavones. Organic Chemistry Portal.
- (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction.
- (2025).
- (2025).
- (2025). A unified protocol for the synthesis of chromones, thiochromones and γ-pyrones via a dehydrative rearrangement reaction at room temperature. Organic Chemistry Frontiers (RSC Publishing).
- (n.d.). Thiophene Syntheses by Ring Forming Multicomponent Reactions. PubMed.
- (n.d.).
- (n.d.).
- Wang, X., et al. (2014). Thiol as a Synthon for Preparing Thiocarbonyl: Aerobic Oxidation of Thiols for the Synthesis of Thioamides. Organic Chemistry Portal.
- Cotterell, S., Brown, A., & Downer-Riley, N. (2025). Sulfur-Mediated Multicomponent Reactions in the Synthesis of Thioamides. Chemistry for Sustainability.
- (n.d.). Cycloaddition. Wikipedia.
- Le, H. V. (2013). PROGRESS IN THE DEVELOPMENT OF MULTICOMPONENT REACTIONS. Cornell University.
- (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
- (n.d.). The [3+2]Cycloaddition Reaction. [Source not further specified].
- (n.d.). Theoretical studies on cycloaddition reactions. PubMed Central.
Sources
- 1. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]
- 6. Cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4H-1-Benzothiopyran-4-one
Welcome to the technical support center for the synthesis of 4H-1-Benzothiopyran-4-one (also known as Thiochroman-4-one). This guide is designed for researchers, medicinal chemists, and process development professionals seeking to optimize their synthetic routes and troubleshoot common issues to improve reaction yields. Drawing from established literature and field experience, this document provides in-depth, practical solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 4H-1-Benzothiopyran-4-one?
The most prevalent and well-documented laboratory-scale synthesis involves a two-step process:
-
Michael Addition: The reaction of thiophenol with an acrylic acid derivative (like acrylic acid itself or ethyl acrylate) to form 3-(phenylthio)propanoic acid or its corresponding ester.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): The subsequent ring-closure of the propanoic acid intermediate, most commonly catalyzed by a strong acid and dehydrating agent like Polyphosphoric Acid (PPA).[1][2]
This pathway is favored due to the ready availability of starting materials and its operational simplicity.
Q2: What is a realistic target yield for this synthesis?
Yields can vary significantly based on the purity of reagents, reaction scale, and optimization of conditions. For the PPA-catalyzed cyclization of 3-(phenylthio)propanoic acid, isolated yields are often reported in the range of 60-85%.[2] However, suboptimal conditions can easily lead to yields below 50%. Consistent yields above 80% are considered excellent and indicate a well-optimized protocol.
Q3: Beyond the choice of reagents, what are the most critical parameters affecting the overall yield?
Three parameters are paramount for the success of the key cyclization step:
-
Temperature Control: The Friedel-Crafts acylation is highly temperature-dependent. Insufficient heat leads to an incomplete reaction, while excessive heat promotes side reactions, such as polymerization or decomposition, resulting in tar formation.
-
Purity of the Intermediate: The purity of the 3-(phenylthio)propanoic acid is crucial. Impurities from the initial Michael addition can interfere with the PPA-catalyzed cyclization.
-
Anhydrous Conditions: Polyphosphoric acid is a powerful dehydrating agent, and its efficacy is compromised by the presence of water.[3][4] Ensuring all glassware is dry and reagents are anhydrous is essential for driving the reaction to completion.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low Yield or No Reaction During the PPA-Catalyzed Cyclization Step
You have successfully synthesized 3-(phenylthio)propanoic acid, but upon heating with Polyphosphoric Acid (PPA), you observe a low yield of the desired 4H-1-Benzothiopyran-4-one, or the starting material is largely recovered.
Root Cause Analysis & Corrective Actions
The efficacy of PPA is highly dependent on concentration (viscosity), temperature, and the ratio of PPA to the substrate.[3][5]
-
Cause A: Inadequate Temperature or Reaction Time. The intramolecular Friedel-Crafts reaction has a significant activation energy barrier.
-
Solution: The reaction typically requires heating. A common starting point is 80-100°C. If the reaction is sluggish, gradually increase the temperature in 10°C increments. Monitor the reaction progress using Thin Layer Chromatography (TLC). Be aware that temperatures exceeding 120-140°C can lead to degradation.[2]
-
-
Cause B: Insufficient or Inactive PPA. PPA serves as both the catalyst and the reaction medium. An insufficient amount will result in a thick, difficult-to-stir paste and incomplete conversion. Old PPA can absorb atmospheric moisture, reducing its activity.
-
Solution: Use a sufficient excess of PPA to ensure the reaction mixture is fully mobile and stirrable. A common ratio is 10:1 by weight (PPA:substrate).[1] Always use fresh or properly stored PPA. If your PPA is old, consider preparing it fresh by mixing phosphoric acid with phosphorus pentoxide.[3]
-
-
Cause C: Presence of Water. Water will hydrolyze PPA and quench the reaction.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous grade solvents if any are involved in the workup of the intermediate.
-
Troubleshooting Workflow: PPA Cyclization
Caption: Troubleshooting Decision Tree for PPA Cyclization.
Problem 2: Formation of Dark, Tarry Side Products
The reaction mixture turns dark brown or black upon heating, and purification yields a significant amount of intractable polymeric material, drastically reducing the isolated yield.
Root Cause Analysis & Corrective Actions
This issue almost always points to excessive heat or the presence of impurities that can polymerize under strongly acidic conditions.
-
Cause A: Overheating. The desired intramolecular reaction is in competition with intermolecular polymerization, which is favored at higher temperatures.
-
Solution: Reduce the reaction temperature. Find the minimum temperature required for a reasonable reaction rate (e.g., start at 80°C and monitor). It is better to have a slightly longer reaction time at a lower temperature than a rapid reaction that produces tar.
-
-
Cause B: Alternative Cyclizing Agents. For sensitive substrates, PPA might be too harsh.
-
Solution: Consider alternative, milder cyclizing agents. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a powerful but often cleaner alternative to PPA. Other options reported for similar Friedel-Crafts acylations include sulfuric acid or Lewis acids like AlCl₃, though these may require more extensive optimization.[2][6]
-
Comparative Data: Cyclizing Agents
| Reagent | Typical Temperature | Pros | Cons |
| Polyphosphoric Acid (PPA) | 80 - 120°C | Inexpensive, effective dehydrating agent.[3] | Highly viscous, can cause charring if overheated. |
| Eaton's Reagent | 60 - 100°C | Less viscous, often gives cleaner reactions. | More expensive, requires careful preparation. |
| Conc. H₂SO₄ | 80 - 100°C | Readily available, strong acid. | Can cause sulfonation as a side reaction.[2] |
| AlCl₃ / Oxalyl Chloride | 0°C to RT | Milder temperature conditions. | Requires conversion to acid chloride first, multi-step. |
Problem 3: Difficulties in Product Isolation and Purification
The reaction appears successful by TLC, but isolating a pure product from the reaction mixture is challenging, resulting in low recovery.
Root Cause Analysis & Corrective Actions
The workup of a PPA reaction is a critical step that is often underestimated.
-
Cause A: Inefficient Quenching and Hydrolysis. PPA is a thick, viscous liquid. If not properly hydrolyzed, the product can remain trapped within the phosphoric acid matrix.
-
Solution: The most effective method is to pour the hot reaction mixture slowly and carefully into a large beaker of vigorously stirred crushed ice. This rapidly hydrolyzes the PPA in an exothermic process and precipitates the organic product. Do not add water to the hot PPA mixture, as this can cause dangerous splashing.
-
-
Cause B: Emulsion Formation during Extraction. The hydrolyzed PPA solution is acidic and can lead to emulsions during extraction with organic solvents.
-
Solution: After quenching on ice, neutralize the aqueous layer carefully with a strong base (e.g., 50% NaOH solution) until it is basic to pH paper. This helps to break up emulsions. Ensure the neutralization is done in an ice bath due to the significant heat generated. Extract with a suitable solvent like ethyl acetate or dichloromethane.
-
-
Cause C: Ineffective Purification Method. The crude product may contain unreacted starting material or closely related impurities.
-
Solution: Recrystallization is often an effective method for purifying the final product. A mixture of ethanol and water or hexanes and ethyl acetate can be effective. If recrystallization is insufficient, column chromatography on silica gel is the definitive method. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Optimized Experimental Protocol
This protocol details the synthesis via the thiophenol and acrylic acid route, incorporating best practices to maximize yield.
Step 1: Synthesis of 3-(phenylthio)propanoic acid
Caption: Synthesis of the key intermediate.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiophenol (1.0 eq) in toluene.
-
Initiation: Add a catalytic amount of a suitable base (e.g., Triton B, ~2-5 mol%).
-
Addition: Slowly add acrylic acid (1.1 eq) to the mixture. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis shows complete consumption of the thiophenol.
-
Workup: Cool the reaction mixture. Wash with 1M HCl, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be used directly in the next step if it solidifies and appears clean. If it is an oil or appears impure, purify by recrystallization from a hexane/ethyl acetate mixture.
Step 2: PPA-Catalyzed Cyclization to 4H-1-Benzothiopyran-4-one
Caption: Final cyclization step to the target molecule.
-
Reagent Setup: Place Polyphosphoric Acid (PPA) (approx. 10 times the weight of the substrate) in a three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Addition: Heat the PPA to ~60-70°C to reduce its viscosity. Slowly add the 3-(phenylthio)propanoic acid (1.0 eq) in portions, ensuring the stirrer can maintain good agitation.
-
Reaction: Increase the temperature of the mixture to 90-100°C. Maintain this temperature for 2-3 hours. Monitor the reaction progress by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC.
-
Quenching: Once the reaction is complete, allow the mixture to cool slightly (to ~70-80°C) and pour it carefully in a slow stream onto a large beaker of vigorously stirred crushed ice (at least 10x the volume of the PPA).
-
Extraction: Once all the ice has melted, extract the aqueous suspension with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol or by column chromatography (Silica gel, 10-20% Ethyl Acetate in Hexanes).
By systematically addressing these common pitfalls and adhering to an optimized protocol, researchers can significantly improve the consistency and yield of 4H-1-Benzothiopyran-4-one synthesis.
References
- Kumar, P., Rao, A. T., & Pandey, B. (1992). An efficient approach to the synthesis of 4H-1-benzothiopyran-4-ones via intramolecular Wittig reaction. Journal of the Chemical Society, Perkin Transactions 1, (12), 1580.
- Li, J., et al. (2020). An efficient and concise access to 2-amino-4H-benzothiopyran-4-one derivatives. RSC Advances.
- Rutkauskas, K., & Beresnevicius, Z. ‐I. (2006). Reaction of 2-Aminothiophenol with Acrylic Acid and Conversion of the Resultant Adducts. ChemInform, 37(44).
- Mills, W. H., & Whitworth, J. B. (1927). The condensation of o-aminothiophenol with ??-unsaturated acids. Journal of the Chemical Society.
-
Wang, Y., et al. (2019). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. Molecules. Available at: [Link]
-
Al-Najjar, B. O., et al. (2020). Optimization of the Reaction between Thiochroman-4-one and Arylhydrazonal. Molecules. Available at: [Link]
-
Singh, P., et al. (2021). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules. Available at: [Link]
-
Sugiura, K., et al. (2019). Efficient Synthesis of 8-Membered Fused Indoles via Intramolecular Friedel-Crafts Reaction. ResearchGate. Available at: [Link]
-
Various Authors. (2024). Recent Advances in the Synthesis of 4H-Benzo[d][7][8]oxathiin-4-ones and 4H-Benzo[d][7][8]dioxin-4-ones. MDPI. Available at: [Link]
-
Shah, D., et al. (2014). Synthesis and Biochemical Evaluation of Thiochromanone Thiosemicarbazone Analogues as Inhibitors of Cathepsin L. Journal of Medicinal Chemistry. Available at: [Link]
-
Guo, F., et al. (2021). One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. Available at: [Link]
-
Ghosh, C. K., & Pal, C. (2015). Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. Archive for Organic Chemistry. Available at: [Link]
-
Majumdar, K. C. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Available at: [Link]
-
Various Authors. (2024). Synthesis of thiochromones and thioflavones. Organic Chemistry Portal. Available at: [Link]
-
Various Authors. (2024). Synthesis of thiochromanones and thioflavanones. Organic Chemistry Portal. Available at: [Link]
-
Majumdar, K. C. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and Biochemical Evaluation of Thiochromanone Thiosemicarbazone Analogues as Inhibitors of Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. ccsenet.org [ccsenet.org]
- 4. researchgate.net [researchgate.net]
- 5. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiochromone and Thioflavone synthesis [organic-chemistry.org]
- 7. sci-hub.box [sci-hub.box]
- 8. researchgate.net [researchgate.net]
Challenges and limitations in the synthesis of thiochromones.
Thiochromone Synthesis Technical Support Center
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Thiochromone Synthesis. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions for researchers and professionals engaged in the synthesis of thiochromones. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and the practical insights needed to navigate the complexities of working with these valuable sulfur-containing heterocycles.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of thiochromones.
Q1: Why is the synthesis of thiochromones generally more challenging than their oxygen analogs, chromones?
A1: The increased challenge in synthesizing thiochromones stems primarily from the inherent chemical properties of sulfur compared to oxygen.[1][2] Sulfur's ability to exist in multiple oxidation states and form diverse bonding patterns can lead to a more complex reaction landscape.[3][4][5] The thiopyrone moiety in thiochromones is also less reactive than the corresponding pyrone ring in chromones, which can necessitate harsher reaction conditions or more specialized synthetic strategies.[6]
Q2: What are the most common starting materials for constructing the thiochromone core?
A2: A variety of starting materials can be employed, with the choice often depending on the desired substitution pattern. Common precursors include:
-
Thiophenols: These are frequently used in condensation reactions with β-keto esters or in one-pot syntheses starting from 3-(arylthio)propanoic acids.[6][2]
-
Thiochroman-4-ones: These can be brominated and then dehydrohalogenated to yield the corresponding thiochromone.[6][1]
-
o-Haloaroyl chlorides: These can be used in three-component reactions with an acetylene source and a sulfur source like sodium sulfide.[1][7]
-
2'-Nitrochalcones or 2'-halochalcones: These can undergo cyclization reactions with a sulfur source to form thioflavanones, which can be further oxidized to thiochromones.[8]
Q3: How does the presence of the sulfur atom influence the reactivity of the thiochromone scaffold?
A3: The replacement of the oxygen atom in the chromone ring with a sulfur atom significantly alters the electronic and steric properties of the molecule.[9] This leads to a decrease in the reactivity of the thiopyrone moiety.[7] However, the sulfur atom also provides unique opportunities for functionalization and can influence the molecule's biological activity and physicochemical properties, such as lipophilicity and membrane permeability.[9]
Q4: What are the primary safety considerations when working with reagents for thiochromone synthesis?
A4: Standard laboratory safety protocols should always be followed. Specific considerations for thiochromone synthesis include:
-
Thiols: Many thiols are volatile and have strong, unpleasant odors. They should be handled in a well-ventilated fume hood.
-
Strong Acids and Bases: Many synthetic routes employ strong acids (e.g., polyphosphoric acid, sulfuric acid) or bases (e.g., sodium methoxide), which require careful handling.
-
Metal Catalysts: When using transition metal catalysts, be aware of their potential toxicity and handle them appropriately.[3]
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Reduced Reactivity of Starting Materials: The thiopyrone core is inherently less reactive than the chromone core. 2. Catalyst Deactivation/Poisoning: Sulfur-containing compounds can poison transition metal catalysts, particularly palladium.[3] 3. Incorrect Reaction Conditions: Temperature, pressure, or reaction time may not be optimal. | 1. Consider using more reactive starting materials or a different synthetic route. 2. If using a palladium catalyst with a thiol precursor, consider a one-pot technique with a reagent capsule to circumvent catalyst poisoning.[3] 3. Systematically optimize reaction conditions (e.g., temperature, solvent, catalyst loading). |
| Formation of Multiple Unexpected By-products | 1. Side Reactions: The high reactivity and multiple oxidation states of sulfur can lead to undesired side reactions.[3] 2. Decomposition of Product: The desired thiochromone may be unstable under the reaction or workup conditions. | 1. Modify the reaction conditions to be milder. 2. Analyze by-products to understand the side reactions and adjust the synthetic strategy accordingly. 3. Ensure the workup procedure is appropriate and does not contribute to product degradation. |
| Difficulty in Purifying the Final Product | 1. Similar Polarity of Product and Impurities: By-products may have similar chromatographic behavior to the desired product. 2. Residual Metal Catalyst: Traces of metal catalysts from cross-coupling reactions can be difficult to remove.[10] | 1. Try alternative purification techniques such as recrystallization or preparative HPLC. 2. For residual palladium, try washing the organic layer with an aqueous solution of sodium thiosulfate or filtering the crude product through a pad of Celite.[10] |
| Inconsistent Reaction Outcomes | 1. Reagent Quality: The purity of starting materials and solvents can significantly impact the reaction. 2. Atmospheric Conditions: Some reactions may be sensitive to moisture or oxygen. | 1. Ensure all reagents and solvents are pure and dry. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
Troubleshooting Workflow Diagram
Caption: A general troubleshooting workflow for thiochromone synthesis.
Key Synthetic Protocols
This section provides a detailed, step-by-step methodology for a common and efficient synthesis of thiochromones.
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids
This one-pot reaction offers several advantages, including time and cost savings, increased efficiency, and reduced waste by eliminating the need for intermediate purification.[6][2][5] It has been shown to be effective for a variety of substrates with both electron-withdrawing and electron-donating groups.[6][1][5]
Step 1: Synthesis of 3-(Arylthio)propanoic Acid (Starting Material)
-
In a flask, dissolve the appropriate arylthiol in ethanol.
-
Add aqueous solutions of sodium hydroxide and sodium carbonate.
-
Add an aqueous solution of 3-chloropropanoic acid to the mixture.
-
After the reaction is complete, cool the mixture and acidify with concentrated HCl to a pH of 1-2.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers, dry with sodium sulfate, filter, and concentrate to obtain the crude 3-(arylthio)propanoic acid.
-
Purify the crude product using flash column chromatography.[6]
Step 2: One-Pot Synthesis of Thiochromen-4-one
-
To a solution of the 3-(arylthio)propanoic acid in dichloromethane, add oxalyl chloride and a catalytic amount of DMF at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent under vacuum.
-
Dissolve the residue in dichloromethane and cool to 0 °C.
-
Add aluminum chloride (AlCl₃) portion-wise and stir for 2 hours at 0 °C.
-
Add N-bromosuccinimide (NBS) and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
-
Quench the reaction with an aqueous saturated sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, dry with sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired thiochromone.[1]
One-Pot Synthesis Workflow
Caption: A simplified workflow for the one-pot synthesis of thiochromones.
References
-
Suresh, L., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
-
Nguyen, T. T., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 30(19), 4567. [Link]
-
Sosnovskikh, V. Y. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds, 52(7), 427–440. [Link]
-
Wang, J., et al. (2025). A unified protocol for the synthesis of chromones, thiochromones and γ-pyrones via a dehydrative rearrangement reaction at room temperature. Organic Chemistry Frontiers. [Link]
-
Nguyen, T. T., et al. (2025). One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. [Link]
-
Murugesan, S., et al. (2024). Recent developments in thiochromene chemistry. Organic & Biomolecular Chemistry. [Link]
-
Nguyen, T. T., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PubMed. [Link]
-
Various Authors. (2022). Synthesis of thiochromanones and thioflavanones. Organic Chemistry Portal. [Link]
-
Murugesan, S., et al. (2024). Recent developments in thiochromene chemistry. RSC Publishing. [Link]
-
Suresh, L., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PubMed Central. [Link]
-
Murugesan, S., et al. (2024). Recent Developments in Thiochromene Chemistry. ResearchGate. [Link]
-
Murugesan, S., et al. (2024). Recent developments in thiochromene chemistry. RSC Publishing. [Link]
-
Various Authors. (2019). Synthesis of thiochromones and thioflavones. Organic Chemistry Portal. [Link]
-
Nguyen, T. T., et al. (2025). One-Pot Synthesis of Thiochromone and It's Derivatives[v2]. Preprints.org. [Link]
-
Gaber, A. M. M., & El-Gazzar, A. B. A. (2008). Thiochroman-4-ones: Synthesis and reactions. ResearchGate. [Link]
-
Various Authors. (2022). General methods for the synthesis of thiochromenes. ResearchGate. [Link]
-
Chen, J., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. National Institutes of Health. [Link]
-
Nguyen, T. T., & Yi, S. (2023). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. PubMed Central. [Link]
-
Reddit User. (2024). Purification Troubleshooting. Reddit. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiochromanone and Thioflavanone synthesis [organic-chemistry.org]
- 9. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 10. reddit.com [reddit.com]
Effective purification techniques for crude 4H-1-Benzothiopyran-4-one products.
Welcome to the technical support center for the purification of 4H-1-Benzothiopyran-4-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining highly pure target compounds. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Our approach emphasizes not just the "how," but the critical "why" behind each purification step. Understanding the interplay between the physicochemical properties of your target molecule and potential impurities is paramount to developing a robust and efficient purification strategy.
I. Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you might encounter during the purification of crude 4H-1-Benzothiopyran-4-one products.
Issue 1: My crude product is an oil and won't solidify.
Root Cause Analysis:
Oiling out during crystallization is a common problem and often indicates one or more of the following:
-
High Impurity Load: The presence of significant amounts of by-products or residual starting materials can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at lower temperatures, preventing it from reaching saturation.[1] Conversely, if the compound is poorly soluble even when hot, it may crash out of solution as an oil upon cooling.[1]
-
Supersaturation Issues: Cooling the solution too rapidly can lead to the formation of a supersaturated oil rather than an ordered crystalline solid.
Troubleshooting Steps:
-
Initial Assessment with TLC/LC-MS: Before attempting purification, analyze your crude product to understand the complexity of the mixture. This will inform your choice of purification technique.
-
Solvent Screening for Recrystallization: The ideal recrystallization solvent will dissolve the compound when hot but have limited solubility at room temperature or below.[2]
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a single crystal to the cooled, saturated solution to initiate crystallization.
-
Slow Cooling: Allow the heated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Gradual cooling promotes the formation of larger, purer crystals.[3]
-
Issue 2: Column chromatography yields are low, or the compound is streaking on the column.
Root Cause Analysis:
Poor performance in column chromatography often points to issues with the stationary phase, mobile phase, or the sample itself.
-
Improper Solvent System: An eluent that is too polar will cause your compound to move too quickly through the column, resulting in poor separation from impurities. An eluent that is not polar enough will lead to slow elution and band broadening (streaking).
-
Column Overloading: Applying too much crude material to the column will exceed its separation capacity.
-
Compound Instability: Some benzothiopyranone derivatives may be sensitive to the acidity of silica gel.
Troubleshooting Steps:
-
TLC Optimization: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[4] The ideal mobile phase should give your target compound an Rf value of approximately 0.3.
-
Choosing the Right Eluent: For 4H-1-Benzothiopyran-4-one derivatives, mixtures of hexanes and ethyl acetate are commonly used.[5][6] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.[5][6]
-
Sample Loading:
-
Dry Loading: For compounds that are not highly soluble in the initial mobile phase, it is often best to pre-adsorb the crude material onto a small amount of silica gel. This is done by dissolving the crude product in a volatile solvent (like dichloromethane or acetone), adding silica gel, and then removing the solvent under reduced pressure. The resulting free-flowing powder can be carefully loaded onto the top of the column.
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase (or a slightly stronger solvent) and apply it directly to the column.
-
-
Deactivating Silica Gel: If you suspect your compound is degrading on the column, you can use silica gel that has been treated with a small amount of a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites.
Issue 3: Recrystallization does not remove a persistent impurity.
Root Cause Analysis:
If an impurity co-crystallizes with your product, it likely has very similar solubility properties and may even be structurally related.
Troubleshooting Steps:
-
Alternative Recrystallization Solvents: Experiment with different solvent systems. A change in solvent polarity or functionality can alter the solubility of both your product and the impurity, potentially allowing for separation.
-
Activated Carbon Treatment: If the impurity is colored, it may be a high molecular weight, non-polar by-product. Adding a small amount of activated carbon to the hot solution before filtration can help adsorb these types of impurities. Be cautious, as activated carbon can also adsorb your product, leading to lower yields.
-
Consider an Alternative Purification Technique: If recrystallization fails, column chromatography is the next logical step to separate compounds with different polarities.[4]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4H-1-Benzothiopyran-4-one?
The impurities will largely depend on the synthetic route. A common synthesis involves the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids.[7] In this case, potential impurities include:
-
Unreacted 3-(arylthio)propanoic acid: This is an acidic impurity that can often be removed with a basic wash during the workup.
-
Starting thiophenol: This can be volatile and may have a strong odor.
-
By-products from side reactions: Depending on the reaction conditions, other isomers or polymeric materials may form.
Q2: How do I choose between recrystallization and column chromatography?
The choice depends on the nature of your crude product and the desired level of purity.
| Technique | Best For | Advantages | Disadvantages |
| Recrystallization | Crude products that are mostly pure (>90%) and solid. | Simple, inexpensive, and can yield very pure material. | Not effective for separating impurities with similar solubility. Can be time-consuming to optimize the solvent system. |
| Column Chromatography | Complex mixtures or when recrystallization fails. | Can separate compounds with very different polarities. | More labor-intensive, requires more solvent, and can lead to sample loss on the column. |
Q3: Can I use reverse-phase chromatography for purification?
Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an excellent method for purifying 4H-1-Benzothiopyran-4-one, especially for obtaining highly pure material for analytical or biological testing. A common mobile phase consists of acetonitrile and water, often with a small amount of an acid like formic acid for better peak shape.[8]
Q4: How can I assess the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment.[9]
-
¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with those of the product. Quantitative NMR (qNMR) can be used for an accurate purity determination.[10]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying and quantifying impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
III. Experimental Protocols & Workflows
Protocol 1: Flash Column Chromatography
This is a general protocol that should be optimized for your specific compound.
-
TLC Analysis: Determine the optimal solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf of ~0.3.
-
Column Packing:
-
Choose an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase. Ensure there are no air bubbles or cracks in the packed bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this to the top of the packed column.
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution:
-
Start with the low-polarity mobile phase determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any less polar impurities.
-
Collect fractions and monitor them by TLC.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting the appropriate purification technique.
IV. References
-
Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2022). MDPI. Retrieved from [Link]
-
Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
Separation of Thiochroman-4-one on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Tips and Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2021). American Chemical Society. Retrieved from [Link]
-
Recrystallization: Choosing Solvent & Inducing Crystallization. (2021). YouTube. Retrieved from [Link]
-
Column Chromatography. (n.d.). Magritek. Retrieved from [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. magritek.com [magritek.com]
- 5. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Thiochroman-4-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to avoid side product formation in thiochromone synthesis.
Welcome to the Technical Support Center for Thiochromone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of thiochromone synthesis and minimize side product formation. The synthesis of thiochromones, while crucial for accessing a range of biologically active compounds, can be challenging due to the unique reactivity of sulfur-containing heterocycles.[1][2] This resource aims to provide practical, experience-driven guidance to overcome common hurdles in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to thiochromones, and what are their primary advantages and disadvantages?
A1: Several reliable methods exist for thiochromone synthesis, each with its own set of strengths and weaknesses. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the thiochromone core.
| Synthetic Method | Advantages | Disadvantages | Common Side Products |
| One-Pot Synthesis from 3-(Arylthio)propanoic Acids | High efficiency, time and cost savings, reduced waste, broad substrate scope.[2][3] | Requires preparation of the 3-(arylthio)propanoic acid precursor. | Incomplete cyclization, potential for over-oxidation at high temperatures. |
| Acid-Catalyzed Cyclization of Thiophenols and β-Ketoesters | A classical and versatile method.[4] | Can require harsh acidic conditions (e.g., polyphosphoric acid, sulfuric acid), which may not be suitable for sensitive substrates. | Formation of thioflavones, Pummerer-type byproducts, and ill-defined polymeric materials.[4][5] |
| Friedel-Crafts Acylation of (Z)-3-Arylthioacrylic Acids | Good yields for specific substitution patterns.[1] | Requires the synthesis of the (Z)-3-arylthioacrylic acid intermediate. Can lead to regioisomeric mixtures depending on the substrate.[6] | Dimerization products, incomplete cyclization, and potential for isomerization of the starting material under acidic conditions.[7][8] |
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a thioflavone. What causes this, and how can I prevent it?
A2: The formation of thioflavones as a side product is a common issue, particularly in the acid-catalyzed cyclization of thiophenols with β-ketoesters.[4] This typically occurs due to a competing reaction pathway where the aryl group of the β-ketoester migrates. To favor the formation of the desired thiochromone, consider the following:
-
Choice of Acid Catalyst: Milder Lewis acids or Brønsted acids can sometimes offer better selectivity compared to strong dehydrating acids like polyphosphoric acid (PPA).[9]
-
Reaction Temperature: Lowering the reaction temperature can help to suppress the rearrangement that leads to thioflavone formation.[7]
-
Substituent Effects: The electronic nature of the substituents on both the thiophenol and the β-ketoester can influence the reaction outcome. Electron-donating groups on the thiophenol generally favor the desired cyclization.
Q3: My reaction is sluggish, and I'm getting a low yield of the desired thiochromone. What are some general strategies to improve the reaction efficiency?
A3: Low yields can stem from several factors, including suboptimal reaction conditions and reagent purity.[10] Here are some general troubleshooting steps:
-
Reagent and Solvent Purity: Ensure that all starting materials are pure and that any solvents used are anhydrous, especially for reactions involving strong acids or moisture-sensitive reagents.
-
Reaction Concentration: In some cases, increasing the concentration of the reactants can improve the reaction rate.
-
Efficient Mixing: For heterogeneous reactions, such as those using polyphosphoric acid, vigorous stirring is crucial to ensure proper mixing and heat distribution.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation.[11]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during thiochromone synthesis.
Problem 1: Formation of Over-Oxidized Byproducts (Sulfoxides and Sulfones)
-
Symptoms: You observe peaks in your mass spectrum corresponding to your target thiochromone plus 16 amu (sulfoxide) or plus 32 amu (sulfone).
-
Causality: The sulfur atom in the thiochromone ring is susceptible to oxidation, especially under harsh reaction conditions or during workup and purification if oxidizing agents are present.[1][12]
-
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially if using high temperatures.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Careful Choice of Reagents: Avoid strong oxidizing agents in your reaction or workup steps unless intentionally forming the sulfoxide or sulfone.
-
Purification Strategy: If oxidation occurs, these byproducts can often be separated by column chromatography due to their increased polarity.
-
Problem 2: Dimerization of Starting Materials or Products
-
Symptoms: You observe high molecular weight byproducts in your mass spectrum, potentially corresponding to dimers of your starting materials or the thiochromone product.
-
Causality: Dimerization can occur through various mechanisms, including intermolecular Friedel-Crafts reactions, especially with activated aromatic systems.[10]
-
Solutions:
-
Controlled Addition of Reagents: In reactions like Friedel-Crafts acylation, adding the acylating agent slowly to the solution of the aromatic substrate can help to maintain a low concentration of the reactive intermediate and minimize dimerization.[8]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of intermolecular side reactions.[7]
-
Use of High Dilution: In some cases, running the reaction at a lower concentration (high dilution) can favor intramolecular cyclization over intermolecular dimerization.
-
Experimental Protocols
Protocol 1: One-Pot Synthesis of Thiochromones from 3-(Arylthio)propanoic Acids [3]
This protocol is adapted from a reported one-pot synthesis and is effective for a wide range of substrates.
-
Preparation of 3-(Arylthio)propanoic Acid:
-
In a round-bottom flask, dissolve the desired arylthiol (1.0 equiv.) in a solution of sodium hydroxide (1.1 equiv.) in water/ethanol.
-
Add 3-chloropropanoic acid (1.05 equiv.) and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture, acidify with concentrated HCl to pH ~2, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(arylthio)propanoic acid, which can often be used in the next step without further purification.
-
-
Cyclization to Thiochromone:
-
To a round-bottom flask containing the crude 3-(arylthio)propanoic acid (1.0 equiv.), add polyphosphoric acid (PPA) (10-20 equiv. by weight).
-
Heat the mixture with vigorous stirring at 100-120 °C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
-
Protocol 2: Acid-Catalyzed Cyclization of Thiophenols with β-Ketoesters [4]
This is a classical method for preparing thiochromones.
-
Reaction Setup:
-
In a round-bottom flask, combine the thiophenol (1.0 equiv.) and the β-ketoester (1.1 equiv.).
-
Add a suitable acid catalyst. Polyphosphoric acid (PPA) is commonly used (10-20 equiv. by weight). Alternatively, other acids like sulfuric acid or Eaton's reagent can be employed.
-
-
Reaction Execution:
-
Heat the reaction mixture with stirring. The optimal temperature will depend on the specific substrates and catalyst used but is typically in the range of 80-140 °C.
-
Monitor the progress of the reaction by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add crushed ice to the reaction flask to quench the reaction and dissolve the PPA.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizing Reaction Pathways
The following diagrams illustrate key reaction mechanisms and troubleshooting workflows.
Caption: A troubleshooting workflow for thiochromone synthesis.
Sources
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. A unified protocol for the synthesis of chromones, thiochromones and γ-pyrones via a dehydrative rearrangement reaction at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Friedel–Crafts reactions for biomolecular chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00406J [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reactivity of 2-Substituted Thiochromones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-substituted thiochromones. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you overcome the synthetic challenges associated with the inherent low reactivity of this important heterocyclic scaffold. As sulfur analogs of chromones, thiochromones are prevalent in bioactive compounds, making their efficient functionalization a key step in medicinal chemistry and materials science.[1] This center will equip you with the knowledge to navigate these challenges effectively.
Part 1: Understanding the Challenge: Why are 2-Substituted Thiochromones Unreactive?
Before diving into troubleshooting, it's crucial to understand the root cause of the low reactivity. Several electronic and steric factors contribute to the stability and reduced reactivity of the thiochromone core compared to its oxygen counterpart, the chromone.
-
Increased Aromaticity of the Thiopyrone Ring: The replacement of the oxygen atom with a sulfur atom in the heterocyclic ring leads to a greater degree of electron delocalization. This enhanced aromaticity stabilizes the ring system, making it less susceptible to nucleophilic attack.[2]
-
Reduced Electrophilicity at the C-2 Position: The sulfur atom, being less electronegative than oxygen, is a better electron donor into the conjugated system. This increased electron density at the C-2 position, a common site for nucleophilic attack in chromones, reduces its electrophilicity.[2]
-
Steric Hindrance: The presence of a substituent at the C-2 position can physically block the approach of nucleophiles, further diminishing reactivity.[2] This effect is particularly pronounced with bulky substituents.
This inherent stability means that reactions often require specific activation strategies or more reactive coupling partners to proceed efficiently. The following sections will detail these strategies and provide troubleshooting guidance for their implementation.
Part 2: Troubleshooting Guide for Key Reactions
This section is formatted in a question-and-answer style to directly address common issues encountered during the functionalization of 2-substituted thiochromones.
Copper-Catalyzed Conjugate Addition Reactions
Copper-catalyzed conjugate addition of organometallic reagents (e.g., Grignard reagents, organolithium reagents) is a powerful method for introducing alkyl and aryl groups at the C-2 position of the thiochromone core. However, success is highly dependent on the precise reaction conditions.
Question 1: My conjugate addition reaction shows low to no conversion. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a copper-catalyzed conjugate addition to a thiochromone is a common issue. Here’s a systematic approach to troubleshooting:
-
Inadequate Activation of the Thiochromone: The thiochromone ring is often not electrophilic enough to react with the organocopper species.
-
Solution: The addition of a Lewis acid is crucial. Trimethylsilyl chloride (TMSCl) is highly effective in activating the thiochromone system.[1][3] It is believed to coordinate to the carbonyl oxygen, increasing the electrophilicity of the Michael acceptor. Other Lewis acids like TMSI and TMSOTf have also been shown to be effective.[1]
-
-
Inactive Catalyst or Reagent: The copper catalyst or the organometallic reagent may have degraded.
-
Solution:
-
Copper Source: Use high-purity, soluble, and stable copper(I) salts like CuCN·2LiCl or CuBr·SMe₂ to ensure reproducibility.[3]
-
Grignard/Organolithium Reagent: Ensure the organometallic reagent is freshly prepared or titrated to confirm its concentration. These reagents are sensitive to air and moisture.
-
-
-
Sub-optimal Reaction Conditions: Temperature and solvent can significantly impact the reaction.
-
Solution:
-
Temperature: While many reactions proceed at room temperature, cooling the reaction to 0 °C or even -78 °C before the addition of the thiochromone can sometimes improve selectivity and yield by minimizing side reactions.
-
Solvent: Tetrahydrofuran (THF) is the most commonly used and effective solvent for these reactions.
-
-
Troubleshooting Summary Table: Copper-Catalyzed Conjugate Addition
| Problem | Potential Cause | Recommended Solution | Citation |
| Low/No Yield | Insufficient activation of thiochromone | Add 1.0-2.0 equivalents of TMSCl to the reaction mixture. | [1][3] |
| Inactive copper catalyst | Use a soluble and stable Cu(I) source like CuCN·2LiCl. | [3] | |
| Decomposed Grignard/Organolithium reagent | Use freshly prepared or titrated organometallic reagents. | ||
| Sterically hindered Grignard reagent | Expect lower yields and consider longer reaction times or slightly elevated temperatures. | [3] | |
| Formation of 1,2-addition side product | Grignard reagent reacting directly with the carbonyl | Ensure efficient formation of the organocopper species before adding the thiochromone. Use of a copper catalyst is key to promoting 1,4-addition. | [3] |
| Reaction fails with electron-rich thiochromones | Reduced electrophilicity of the thiochromone | Increase the amount of Lewis acid or consider a more forcing reaction condition (e.g., higher temperature). |
Experimental Protocol: Copper-Catalyzed Conjugate Addition of a Grignard Reagent
This protocol is a general guideline and may require optimization for specific substrates.
-
To a flame-dried Schlenk flask under an argon atmosphere, add CuCN (0.1 mmol, 0.2 equiv) and flame-dried LiCl (0.2 mmol, 0.4 equiv).
-
Add anhydrous THF (1.0 mL) and stir the mixture for 10 minutes at room temperature.
-
Cool the mixture to 0 °C and add the Grignard reagent (0.75 mmol, 1.5 equiv) dropwise.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
In a separate flame-dried flask, dissolve the 2-substituted thiochromone (0.5 mmol, 1.0 equiv) and TMSCl (1.0 mmol, 2.0 equiv) in anhydrous THF (1.0 mL).
-
Add the thiochromone/TMSCl solution to the organocopper reagent at 0 °C.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For the synthesis of 2-arylthiochromones (thioflavones), a common strategy is to first install a suitable leaving group at the C-2 position, such as a sulfinyl group, and then perform a Suzuki-Miyaura cross-coupling with an arylboronic acid.
Question 2: My Suzuki-Miyaura coupling of a 2-sulfinyl-thiochromone is giving a low yield. What are the common pitfalls?
Answer:
Low yields in this cross-coupling reaction can often be traced back to the catalyst system, reaction conditions, or the stability of the boronic acid.
-
Inefficient Catalytic System: The choice of palladium source and ligand is critical, especially for electron-rich heterocyclic substrates.
-
Solution:
-
Catalyst: Pd(OAc)₂ is a commonly used and effective palladium source.
-
Ligand: Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition and reductive elimination steps. XPhos is a well-established ligand for this type of coupling. The use of such ligands can be decisive when dealing with challenging substrates.[4]
-
-
-
Lack of Co-catalyst: Similar to conjugate additions, a Lewis acid can be beneficial.
-
Solution: The addition of a Lewis acid like Zn(OTf)₂ has been shown to improve yields in the coupling of 2-sulfinyl-thiochromones.
-
-
Side Reactions of the Boronic Acid: Boronic acids can undergo side reactions that consume the starting material.
-
Solution:
-
Protodeboronation: This is the hydrolysis of the boronic acid. To minimize this, ensure anhydrous conditions and use a suitable base. K₃PO₄ is often a good choice.
-
Homocoupling: The dimerization of the boronic acid can be promoted by the presence of oxygen. Thoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.
-
-
Troubleshooting Summary Table: Suzuki-Miyaura Cross-Coupling
| Problem | Potential Cause | Recommended Solution | Citation |
| Low/No Yield | Inactive catalyst system | Use a combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos. | [4] |
| Insufficient activation | Add a Lewis acid co-catalyst such as Zn(OTf)₂. | ||
| Protodeboronation of boronic acid | Use anhydrous solvents and a suitable base like K₃PO₄. | ||
| Significant homocoupling of boronic acid | Presence of oxygen | Thoroughly degas solvents and reagents before use and maintain a strict inert atmosphere. | |
| Dehalogenation of aryl halide (if applicable) | Side reaction at the palladium center | Optimize the ligand and base combination. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a 2-Sulfinyl-thiochromone
This is a general protocol and should be optimized for your specific substrates.
-
In a flame-dried Schlenk flask, combine the 2-sulfinyl-thiochromone (0.5 mmol, 1.0 equiv), arylboronic acid (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.05 mmol, 0.1 equiv), XPhos (0.05 mmol, 0.1 equiv), and Zn(OTf)₂ (0.1 mmol, 0.2 equiv).
-
Add the base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., DMF, 3.0 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I perform nucleophilic aromatic substitution on 2-halothiochromones?
A1: Yes, this is a viable strategy, particularly if the thiochromone ring is activated with electron-withdrawing groups. The reactivity of halo-N-heterocycles in SNAr reactions is well-documented. The success of the reaction will depend on the nature of the halogen (I > Br > Cl) and the nucleophile. Strong nucleophiles and activated thiochromone systems will favor the reaction.
Q2: How do electron-donating or electron-withdrawing groups on the thiochromone ring affect reactivity?
A2: Electron-donating groups (e.g., -OCH₃) on the benzothio part of the molecule will generally decrease the electrophilicity of the thiopyrone ring, making it less reactive towards nucleophiles. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) will increase the electrophilicity and enhance reactivity.[3]
Q3: What is the expected reactivity of 2-aminothiochromones?
A3: 2-Aminothiochromones are expected to behave as electron-rich heterocycles. The amino group can act as a nucleophile, reacting with various electrophiles. For example, they can undergo acylation, alkylation, or be used in the synthesis of fused heterocyclic systems.
Q4: Are there any alternatives to copper catalysts for conjugate addition?
A4: While copper catalysts are the most common and effective for promoting 1,4-addition of Grignard and organolithium reagents, other transition metals have been explored for conjugate additions to α,β-unsaturated systems in general. However, for thiochromones, the copper-catalyzed methods are the most well-established and reliable.
Part 4: Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is key to effective troubleshooting. Below are simplified diagrams of the key reaction pathways.
Workflow for Troubleshooting Low Reactivity in Thiochromone Reactions
Caption: A decision tree for troubleshooting common reactions with 2-substituted thiochromones.
Catalytic Cycle for Copper-Catalyzed Conjugate Addition
Caption: Simplified mechanism of copper-catalyzed conjugate addition to an activated thiochromone.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Sources
- 1. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Conjugate Addition of Carbonyls as Carbanion Equivalent via Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the stability of 4H-1-Benzothiopyran-4-one under various conditions.
Welcome to the technical support center for 4H-1-Benzothiopyran-4-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this important class of compounds. Here, we address common questions and challenges related to the stability of 4H-1-Benzothiopyran-4-one under various experimental conditions.
Introduction to the Stability of 4H-1-Benzothiopyran-4-one
4H-1-Benzothiopyran-4-one, also known as thiochromone, is a sulfur-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science.[1] Its chemical properties are significantly influenced by the presence of the sulfur atom, which imparts distinct electronic and steric characteristics compared to its oxygen analog, chromone.[1] The thiopyrone ring possesses considerable aromatic character, which contributes to the overall stability of the molecule.[2] However, like any organic compound, its stability is not absolute and can be compromised under specific environmental conditions. Understanding the factors that can lead to the degradation of 4H-1-Benzothiopyran-4-one is crucial for obtaining reliable and reproducible experimental results.
This guide will delve into the stability of 4H-1-Benzothiopyran-4-one under various conditions, including pH, temperature, and light exposure. We will explore potential degradation pathways and provide practical advice for handling, storing, and troubleshooting experiments with this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
pH Stability: Handling Acidic and Basic Conditions
Question: My experiment requires dissolving 4H-1-Benzothiopyran-4-one in an acidic or basic solution. Is the compound stable under these conditions?
Answer: 4H-1-Benzothiopyran-4-one exhibits moderate stability in acidic and basic media, but prolonged exposure or harsh conditions can lead to degradation. The stability is highly dependent on the specific pH, temperature, and the presence of other reactive species.
Troubleshooting Guide:
-
Observation: You observe a change in the color of your solution, the appearance of a precipitate, or unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) after exposing 4H-1-Benzothiopyran-4-one to acidic or basic conditions.
-
Potential Cause: Degradation of the 4H-1-Benzothiopyran-4-one scaffold.
-
Under strong acidic conditions (e.g., concentrated HCl, H₂SO₄) at elevated temperatures: While some synthetic procedures utilize strong acids for cyclization to form the thiochromone ring, prolonged exposure can lead to hydrolysis or other acid-catalyzed degradation pathways.[3]
-
Under strong basic conditions (e.g., NaOH, KOH): The presence of a strong base can promote hydrolysis of the enone system or other base-catalyzed reactions.
-
-
Recommended Actions:
-
Minimize Exposure Time: If acidic or basic conditions are necessary, minimize the time your compound is exposed to these conditions.
-
Use Milder Conditions: Whenever possible, opt for milder acids (e.g., acetic acid) or bases (e.g., sodium bicarbonate, organic bases like triethylamine).
-
Control Temperature: Perform your experiment at the lowest feasible temperature to slow down potential degradation reactions.
-
Inert Atmosphere: For sensitive derivatives, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, which may be accelerated at extreme pH values.
-
Purity Check: Always confirm the purity of your compound after exposure to harsh pH conditions using an appropriate analytical technique.
-
Question: What are the likely degradation products of 4H-1-Benzothiopyran-4-one under hydrolytic conditions?
Answer: While specific degradation pathways are not extensively documented in the literature for the parent compound, based on general chemical principles of similar heterocyclic systems, potential hydrolysis products could involve the opening of the thiopyrone ring.
Hypothetical Hydrolytic Degradation Pathway:
Caption: Hypothetical hydrolytic degradation pathways of 4H-1-Benzothiopyran-4-one.
Thermal Stability: The Impact of Heat
Question: I need to heat my reaction mixture containing a 4H-1-Benzothiopyran-4-one derivative. At what temperature does it start to decompose?
Answer: The thermal stability of 4H-1-Benzothiopyran-4-one and its derivatives can vary significantly depending on the substitution pattern and the experimental conditions. Generally, the core structure is relatively stable to moderate heating. Many synthetic procedures involving thiochromones are carried out at elevated temperatures, sometimes exceeding 100°C, indicating a reasonable degree of thermal stability.[3] However, prolonged exposure to high temperatures can lead to thermal degradation.[4][5]
Troubleshooting Guide:
-
Observation: You notice a darkening of your reaction mixture, a decrease in the yield of your desired product, or the appearance of charring at high temperatures.
-
Potential Cause: Thermal decomposition of the 4H-1-Benzothiopyran-4-one derivative. The degradation pathways at high temperatures can be complex, involving radical mechanisms, fragmentation, or polymerization.
-
Recommended Actions:
-
Determine the Melting Point: As a preliminary indicator of thermal stability, determine the melting point of your compound. Decomposition is more likely to occur at temperatures approaching or exceeding the melting point.
-
Thermogravimetric Analysis (TGA): For critical applications, performing a TGA can provide precise information about the decomposition temperature of your specific compound.
-
Use the Lowest Effective Temperature: In your experiments, use the minimum temperature necessary to achieve the desired reaction rate.
-
Monitor Reaction Progress: Closely monitor your reaction using techniques like TLC or LC-MS to avoid prolonged heating after the reaction is complete.
-
Inert Atmosphere: Heating in the presence of oxygen can lead to oxidative degradation. If your compound is sensitive, conduct the experiment under an inert atmosphere.
-
| Condition | General Stability | Recommendations |
| Room Temperature | Generally stable | Store in a cool, dark, and dry place. |
| Moderate Heating (up to 100°C) | Most derivatives are stable for limited periods. | Monitor for any signs of degradation. Use an inert atmosphere for prolonged heating. |
| High Heating (>150°C) | Risk of decomposition increases significantly.[4][5] | Avoid if possible. If necessary, use short reaction times and an inert atmosphere. |
Table 1: General thermal stability guidelines for 4H-1-Benzothiopyran-4-one derivatives.
Photostability: Sensitivity to Light
Question: My experimental results are inconsistent, and I suspect my 4H-1-Benzothiopyran-4-one solution might be degrading upon exposure to light. Is this possible?
Answer: Yes, 4H-1-Benzothiopyran-4-one and its derivatives can be sensitive to light, particularly UV radiation. Photodegradation can occur, leading to the formation of undesired byproducts and a decrease in the concentration of the active compound.[6][7] The photochemical behavior can be complex and is influenced by the oxidation state of the sulfur atom and the solvent used.[8][9]
Troubleshooting Guide:
-
Observation: The color of your solution changes over time when exposed to ambient light, or you observe a decrease in the concentration of your compound in solution with repeated analysis.
-
Potential Cause: Photodegradation of the 4H-1-Benzothiopyran-4-one scaffold. Upon absorption of light, the molecule can be excited to a higher energy state, from which it can undergo various photochemical reactions, including cyclization, bond cleavage, or reaction with the solvent.[7][10]
-
Recommended Actions:
-
Protect from Light: Store all solutions containing 4H-1-Benzothiopyran-4-one in amber vials or wrap containers with aluminum foil to protect them from light.
-
Work in a Dimly Lit Area: When handling the compound or its solutions, minimize exposure to direct sunlight or strong artificial light.
-
Freshly Prepare Solutions: For sensitive applications, prepare solutions fresh before use.
-
Photostability Testing: If photostability is a major concern for your application (e.g., in a final drug product), a formal photostability study according to ICH guidelines may be necessary.
-
Simplified Photodegradation Workflow:
Caption: Simplified workflow of potential photodegradation pathways.
Solvent Compatibility and Storage
Question: What are the best solvents for dissolving and storing 4H-1-Benzothiopyran-4-one, and what are the recommended storage conditions?
Answer: The choice of solvent depends on the specific derivative and the intended application. For long-term storage, it is crucial to use a solvent in which the compound is stable and to store the solution under appropriate conditions.
Solvent and Storage Recommendations:
-
Solubility: 4H-1-Benzothiopyran-4-one and its derivatives are generally soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and dimethyl sulfoxide (DMSO). Solubility in alcohols like methanol and ethanol may vary. It is generally poorly soluble in water.
-
Recommended Solvents for Storage: For stock solutions, aprotic solvents like DMSO or DMF are often used. However, it is essential to use anhydrous solvents, as the presence of water can facilitate hydrolysis over time, especially if the solution is not stored properly.
-
Storage Conditions:
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. A desiccator can be used to minimize moisture exposure.
-
In Solution: Store solutions at low temperatures (-20°C or -80°C) to minimize degradation. Ensure the container is tightly sealed to prevent solvent evaporation and moisture absorption. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
-
| Solvent | Compatibility | Storage Notes |
| DMSO, DMF | Good | Suitable for stock solutions. Use anhydrous grade. Store frozen. |
| DCM, Chloroform | Good | Volatile. Ensure container is tightly sealed. Store in the dark. |
| Ethyl Acetate, Acetone | Good | Suitable for short-term use and reactions. |
| Alcohols (Methanol, Ethanol) | Variable | Can act as nucleophiles under certain conditions. Check stability for your specific derivative. |
| Water | Poor | Generally insoluble. Aqueous buffers may affect stability depending on pH. |
Table 2: Solvent compatibility and storage recommendations.
Experimental Protocol: Assessing the Stability of a 4H-1-Benzothiopyran-4-one Derivative
This protocol provides a general framework for evaluating the stability of your specific 4H-1-Benzothiopyran-4-one derivative under various stress conditions.
Objective: To determine the stability of a 4H-1-Benzothiopyran-4-one derivative under acidic, basic, thermal, and photolytic stress.
Materials:
-
Your 4H-1-Benzothiopyran-4-one derivative
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber (or a light source with controlled output)
-
Amber and clear glass vials
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Studies:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl in a clear vial.
-
Keep a control sample of the stock solution mixed with water.
-
Incubate both vials at a specific temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH in a clear vial.
-
Keep a control sample of the stock solution mixed with water.
-
Incubate both vials at room temperature for a set period (e.g., 24 hours).
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂ in a clear vial.
-
Keep a control sample of the stock solution mixed with water.
-
Incubate both vials at room temperature for a set period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a clear, tightly sealed vial in an oven at a high temperature (e.g., 80°C) for a set period (e.g., 48 hours).
-
Keep a control sample at the recommended storage temperature.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a clear vial to a light source in a photostability chamber.
-
Wrap a control vial in aluminum foil and place it alongside the exposed sample.
-
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each vial.
-
Neutralize the acidic and basic samples if necessary before analysis.
-
Analyze all samples by HPLC.
-
Compare the chromatograms of the stressed samples with the control samples.
-
-
Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.
-
Identify any major degradation products by their retention times and, if possible, characterize them using LC-MS.
-
This protocol can be adapted to suit the specific properties of your compound and the requirements of your research.
References
- Recent developments in thiochromene chemistry. RSC Publishing.
- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.
- To photodeprotect or not: effect of the oxidation state of the sulfur atom of thiochromone deriv
- Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide. PubMed.
- To photodeprotect or not: effect of the oxidation state of the sulfur atom of thiochromone derivatives.
- To Photodeprotection or Not: Effect of the Oxidation State of Sulfur Atom of Thiochromone Derivatives.
- Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds.
- Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)
- To photodeprotect or not: effect of the oxidation state of the sulfur atom of thiochromone deriv
- Synthesis and characterization of thiochromone S,S-dioxides as new photolabile protecting groups.
- An efficient and concise access to 2-amino-4H-benzothiopyran-4-one deriv
- Thermal Degradation of Small Molecules: A Global Metabolomic Investig
- Thermal Degradation of Small Molecules: A Global Metabolomic Investig
- One-Pot Synthesis of Thiochromone and It's Deriv
Sources
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]
- 7. To photodeprotect or not: effect of the oxidation state of the sulfur atom of thiochromone derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. To photodeprotect or not: effect of the oxidation state of the sulfur atom of thiochromone derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04650D [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for Thiochromone Synthesis
Welcome to the technical support center dedicated to the synthesis of thiochromones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues related to solvent systems. The synthesis of the thiochromone core, a valuable scaffold in medicinal chemistry, can be sensitive to reaction conditions, with the choice of solvent playing a pivotal role in achieving high yields and purity.[1][2] This resource provides in-depth, experience-driven advice to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during thiochromone synthesis, with a focus on how the solvent system can be adjusted to resolve these issues.
Q1: My thiochromone yield is consistently low. How can I troubleshoot my solvent system?
A1: Low yields are a common frustration in thiochromone synthesis and the solvent is a critical parameter to investigate. The solvent's role extends beyond simply dissolving reactants; it can influence reaction rates, equilibria, and the stability of intermediates. Here’s a systematic approach to troubleshooting:
-
Evaluate Solvent Polarity: The polarity of your solvent can dramatically affect the reaction. For many thiochromone syntheses, particularly those involving cyclization, a polar aprotic solvent is often a good starting point. In a study on the synthesis of 2-aryl-4H-thiochromen-4-one derivatives via a cross-coupling reaction, dimethylformamide (DMF) was found to be the optimal solvent, outperforming toluene, 1,4-dioxane, acetonitrile, and tetrahydrofuran (THF).[3]
-
Consider Protic vs. Aprotic Solvents: The ability of a solvent to act as a proton donor (protic) can significantly impact the reaction.
-
Protic solvents (e.g., ethanol, acetic acid) can stabilize charged intermediates and are sometimes beneficial. For instance, some reactions proceed well in the presence of protic solvents while being hindered in aprotic, non-polar environments.[4] However, they can also solvate nucleophiles, reducing their reactivity in certain steps.[5][6][7]
-
Aprotic solvents (e.g., DMF, DMSO, acetonitrile, THF, DCM) do not have acidic protons and are often preferred as they do not interfere with base-catalyzed steps or deactivate nucleophiles through hydrogen bonding.[5][6][7]
-
-
Re-evaluate Solubility: Ensure all your starting materials are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to incomplete reactions. For instance, in a one-pot synthesis of thiochromones from 3-(arylthiol)propanoic acids, dichloromethane (DCM) was initially used to dissolve the solid starting material and mix it with the viscous polyphosphoric acid (PPA).[1][8]
Q2: I'm observing significant byproduct formation. Could the solvent be the cause?
A2: Absolutely. The solvent can influence the reaction pathway, leading to the formation of undesired side products.
-
Solvent-Induced Side Reactions: In some cases, the solvent itself can participate in the reaction or promote alternative reaction pathways. For example, in Friedel-Crafts type cyclizations, the choice of a non-polar solvent like dichloromethane is common to minimize side reactions.[9]
-
Influence on Regioselectivity: The solvent can affect the regioselectivity of a reaction, leading to different isomers. While more documented in chromone synthesis, similar principles can apply to thiochromones. For example, in Friedel-Crafts acylations, non-polar solvents may favor kinetically controlled products, while polar solvents can lead to the thermodynamically more stable product.[9]
-
Catalyst-Solvent Interactions: The solvent can interact with the catalyst, altering its activity and selectivity. For instance, polar solvents can complex with Lewis acids, potentially reducing their efficacy.[9]
Q3: My reaction is very slow or not proceeding to completion. How can the solvent system be optimized to improve the reaction rate?
A3: A sluggish reaction can often be accelerated by judicious solvent selection.
-
Increase Solvent Polarity: Generally, reactions involving polar intermediates or transition states are accelerated in more polar solvents. If your reaction is slow in a non-polar solvent like toluene, consider switching to a more polar aprotic solvent like DMF or acetonitrile.
-
Temperature and Boiling Point: The solvent's boiling point dictates the maximum temperature of the reaction at atmospheric pressure. If a higher temperature is required, select a solvent with a higher boiling point (e.g., switching from DCM, bp 40 °C, to DMF, bp 153 °C). In a one-pot synthesis of thiochromones, the reaction temperature was increased to 100°C to achieve the desired product.[1]
-
Microwave-Assisted Synthesis: The use of microwave irradiation in conjunction with a suitable solvent can dramatically reduce reaction times and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used solvents for thiochromone synthesis and why?
A1: The choice of solvent is highly dependent on the specific synthetic route. However, some solvents are frequently employed:
-
Dichloromethane (DCM): A versatile, non-polar aprotic solvent often used for its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which simplifies product isolation.[1][8][9][10]
-
Dimethylformamide (DMF): A polar aprotic solvent with a high boiling point, often used in cross-coupling and other reactions that require higher temperatures.[3] It is effective at dissolving a variety of organic and inorganic compounds.
-
Tetrahydrofuran (THF): A moderately polar aprotic solvent, commonly used in reactions involving organometallic reagents.[2][8][10]
-
Ethanol: A polar protic solvent often used in condensation reactions and for recrystallization.[10][11]
-
Toluene: A non-polar aprotic solvent with a higher boiling point than DCM, suitable for reactions requiring elevated temperatures.[10]
Q2: Are there any "green" or environmentally friendly solvent alternatives for thiochromone synthesis?
A2: Yes, the development of green synthetic methodologies is an active area of research. For thiochromone synthesis, several greener alternatives to traditional volatile organic compounds (VOCs) have been explored:
-
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. They are non-volatile and can often be recycled. The use of an ionic liquid has been reported to be significant in the Michael addition reaction for the synthesis of 2-(indole-3-yl)-thiochroman-4-ones.[12]
-
Water: For certain reactions, water can be an excellent green solvent. An efficient synthesis of pentacyclic thiochromone derivatives via a Knoevenagel–hetero-Diels–Alder domino reaction has been reported using water as the solvent.[13]
-
Solvent-Free Reactions: In some cases, it is possible to conduct the reaction without a solvent, particularly with the use of a catalyst like iodine at room temperature.[14]
Q3: How does the solvent influence Friedel-Crafts cyclization for thiochromone synthesis?
A3: The intramolecular Friedel-Crafts cyclization of precursors like 3-(arylthio)propanoic acids is a common route to thiochroman-4-ones, which are then converted to thiochromones. The solvent plays a crucial role in this step:
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, PPA) is highly sensitive to the solvent. Non-polar, aprotic solvents like DCM or carbon disulfide are often preferred as they do not strongly coordinate with the Lewis acid, thus maintaining its activity.[9]
-
Stabilization of Intermediates: The solvent can stabilize the acylium ion or related intermediates formed during the reaction.
-
Solubility of Reactants and Catalyst: The solvent must effectively dissolve both the substrate and the catalyst to ensure a homogeneous reaction mixture.
Data & Protocols
Solvent Properties and Suitability
| Solvent | Type | Polarity | Boiling Point (°C) | Common Applications in Thiochromone Synthesis | Considerations |
| Dichloromethane (DCM) | Aprotic | Non-polar | 40 | Friedel-Crafts cyclizations, general synthesis | Volatile, potential environmental concerns |
| Dimethylformamide (DMF) | Aprotic | Polar | 153 | Cross-coupling reactions, reactions requiring high temperatures | High boiling point can make removal difficult |
| Tetrahydrofuran (THF) | Aprotic | Moderately Polar | 66 | Reactions with organometallics, general synthesis | Can form peroxides upon storage |
| Ethanol | Protic | Polar | 78 | Condensation reactions, recrystallization | Can interfere with reactions involving strong bases or nucleophiles |
| Toluene | Aprotic | Non-polar | 111 | Reactions requiring moderate to high temperatures | Less volatile than DCM |
| Acetic Acid | Protic | Polar | 118 | Can act as both a solvent and a catalyst in some cyclizations | Acidic nature can lead to side reactions |
| Water | Protic | Highly Polar | 100 | "Green" synthesis, specific domino reactions | Poor solubility for many organic starting materials |
| Ionic Liquids | Varies | Varies | High | "Green" synthesis, can act as catalysts | Can be expensive and require specific workup procedures |
Experimental Protocol: One-Pot Synthesis of Thiochromones
This protocol is adapted from a reported one-pot synthesis of thiochromones from 3-(arylthiol)propanoic acids.[1][15]
-
Reaction Setup: To a round-bottom flask, add the 3-(arylthio)propanoic acid (1.0 mmol) and polyphosphoric acid (PPA) (0.5 mL).
-
Initial Dissolution (Optional but Recommended): If the starting material is a solid or the PPA is very viscous, add a minimal amount of dichloromethane (DCM) (~1 mL) to facilitate mixing at room temperature.[1][8]
-
Solvent Removal and Reaction: Heat the mixture. If DCM was used, it will distill off as the temperature rises above 40 °C.[15] Continue heating to 100 °C and maintain for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully add an aqueous saturated NaHCO₃ solution. Extract the product with DCM or another suitable organic solvent.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Solvent Selection Workflow
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Validation & Comparative
The Sulfur Shift: A Comparative Analysis of the Biological Activities of Thiochromones and Chromones
A Senior Application Scientist's Guide for Drug Discovery Professionals
The isosteric replacement of an oxygen atom with sulfur is a well-established strategy in medicinal chemistry to modulate the pharmacological profile of lead compounds. This guide provides a comparative analysis of the biological activities of thiochromones (benzothiopyrans) and their oxygen-containing counterparts, chromones (benzopyrans). By examining key therapeutic areas and the underlying structure-activity relationships, we aim to provide researchers with insights into the causal effects of this heteroatom substitution and to highlight the potential of thiochromone scaffolds in modern drug discovery.[1][2]
Introduction: The Chromone and Thiochromone Scaffolds
Chromones are a class of heterocyclic compounds featuring a benzopyran-4-one core. This "privileged structure" is widely found in nature and forms the backbone of numerous compounds with significant biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4]
Thiochromones are the sulfur analogs of chromones, where the oxygen atom at position 1 of the pyran ring is replaced by a sulfur atom.[5] This seemingly minor alteration significantly impacts the molecule's physicochemical properties. The sulfur atom is larger, less electronegative, and has different bond angles compared to oxygen, which can alter the compound's lipophilicity, hydrogen bonding capacity, metabolic stability, and ultimately, its interaction with biological targets.[6] Consequently, thiochromones often exhibit a distinct, and sometimes superior, pharmacological profile compared to their chromone isosteres.[5][7]
Comparative Biological Activity
The substitution of oxygen with sulfur can lead to enhanced potency, altered selectivity, or even novel biological activities. Below, we compare the performance of these two scaffolds in several key therapeutic areas.
Antimicrobial and Antiparasitic Activity
While both scaffolds have demonstrated antimicrobial properties, thiochromone derivatives have shown exceptional promise, in some cases outperforming both their chromone analogs and standard clinical drugs.[8][9]
A compelling example is the synthesis of spiro pyrrolidines incorporating either a thiochroman-4-one or a chroman-4-one moiety. In antimicrobial assays, the thiochromanone-containing compounds demonstrated the best biological activity, showing superior performance against pathogenic bacteria and fungi compared to standard drugs like amoxicillin and amphotericin B.[7] This suggests that the presence of the sulfur atom is crucial for enhanced antimicrobial efficacy in this particular molecular context.
Furthermore, thiochromone derivatives have emerged as potent agents against parasites. Specific derivatives bearing a vinyl sulfone group have displayed high antileishmanial activity against Leishmania panamensis with low cytotoxicity to human cells.[1][10][11] Notably, the most active of these compounds exhibited a selectivity index significantly higher than the reference drug, amphotericin B.[1]
Table 1: Comparative Antimicrobial and Antiparasitic Activity
| Compound Class | Target Organism/Cell | Key Derivative/Feature | Reported Activity (EC50/IC50/MIC) | Reference |
| Thiochromanone | Xanthomonas oryzae pv. oryzae | 6-chloro, 2-carboxylate derivative | EC50: 15 µg/mL | [12] |
| Thiochromanone | Bacillus subtilis | Spiro pyrrolidine derivative | MIC: 32 µg/mL | [12] |
| Chromanone | Escherichia coli (UPEC) | 6-bromo-3-formylchromone | MIC: 20 µg/mL | [13] |
| Thiochromanone | Leishmania panamensis | 6-fluoro, vinyl sulfone derivative | EC50: 3.23 µM | [1] |
| Amphotericin B | Leishmania panamensis | (Reference Drug) | EC50: 0.32 µM | [1] |
Anticancer Activity
Both chromones and thiochromones are recognized for their anticancer potential, often acting through the inhibition of tumor cell growth and the induction of apoptosis.[14][15][16] The choice between scaffolds can depend on the specific cancer type and the desired mechanism of action.
For instance, certain chromone derivatives isolated from marine fungi have demonstrated potent cytotoxic activities against human colon (HT-29) and lung (A549) cancer cell lines, with IC50 values in the low micromolar range.[16] These compounds were shown to induce apoptosis via the Bcl-2, Bax, and caspase 3 signaling pathways.
On the other hand, thiochromones have also been developed as potent anticancer agents.[14] Their ability to induce apoptosis in human breast cancer cells highlights their therapeutic potential.[14] The sulfur atom can influence interactions with specific enzymatic targets or signaling proteins involved in cancer progression.
Anti-inflammatory Activity
Chromones are well-established anti-inflammatory agents.[17][18] Natural chromones have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in macrophages.[19] Some chromones are believed to exert their effects in part through the activation of the glucocorticoid receptor and by reducing the transcriptional activity of NF-κB, a key regulator of inflammatory responses.[11][19]
Similarly, thiochromane derivatives have demonstrated significant anti-inflammatory potential by inhibiting the production of reactive oxygen species (ROS) and the secretion of pro-inflammatory cytokines in macrophages.[20] The structural modifications afforded by the sulfur atom can fine-tune the molecule's ability to interact with key targets in inflammatory pathways.
The decision to pursue a chromone versus a thiochromone scaffold in an anti-inflammatory drug discovery program may depend on the desired balance between potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR): The "Why" Behind the Sulfur
The observed differences in biological activity can be rationalized by considering the fundamental physicochemical differences between oxygen and sulfur.
-
Size and Bond Angles: Sulfur is larger than oxygen, leading to different bond lengths and angles within the heterocyclic ring. This alters the overall three-dimensional shape of the molecule, which can lead to improved or diminished binding affinity for a biological target.
-
Electronegativity and Hydrogen Bonding: Oxygen is more electronegative than sulfur, making it a stronger hydrogen bond acceptor. In contrast, the sulfur atom in a thiochromone is a weaker hydrogen bond acceptor. This difference is critical for target interactions; if a key hydrogen bond with the heteroatom is required for activity, the chromone may be superior. Conversely, if that interaction is detrimental or if a more lipophilic character is needed to access the target site, the thiochromone may prove more effective.[6]
-
Electronic Properties: The presence of sulfur influences the aromaticity and electronic distribution of the heterocyclic ring system.[5] This can affect the reactivity of the molecule and its ability to participate in crucial electronic interactions (e.g., π-π stacking) with a biological target. For example, specific substitutions, such as electron-withdrawing groups, can significantly enhance the bioactivity of thiochromones.[21]
Mandatory Visualizations
General Workflow for Scaffold Evaluation
Caption: Potential inhibitory action of chromones/thiochromones on the NF-κB inflammatory pathway.
Key Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, standardized protocols are essential. The following are validated, step-by-step methodologies for assessing key biological activities.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol assesses a compound's effect on cell viability by measuring the metabolic activity of mitochondria. [1][8] Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. [13]The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells. [7] Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (thiochromones and chromones) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium only) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL). [7]5. Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [3]Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes. [13]7. Absorbance Measurement: Read the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise. [13]8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Protocol 2: In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema Model)
This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds. [18] Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized, acute inflammatory response characterized by edema (swelling). [4][9]The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Divide animals into groups (n=6-8 per group). Administer the test compounds (thiochromones, chromones) or a reference drug (e.g., Indomethacin, 5-10 mg/kg) intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection. [4]The control group receives only the vehicle.
-
Baseline Measurement: Before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer. This serves as the baseline reading.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each animal. [4]5. Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours). [4]6. Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of a specific bacterium is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. After incubation, the presence or absence of visible growth is determined. [19] Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the test compounds to a high concentration in a suitable solvent (e.g., DMSO) and then dilute to a 2x working concentration in sterile Mueller-Hinton Broth (MHB). [5]2. Preparation of Inoculum: Select 3-5 well-isolated colonies of the test bacterium from an agar plate culture grown overnight. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [6]3. Serial Dilution: Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate. Add 100 µL of the 2x working compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column. [5]4. Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (columns 1-11). The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control (Positive): Column 11 contains MHB and inoculum but no compound.
-
Sterility Control (Negative): Column 12 contains MHB only.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The result can also be read using a plate reader at 600 nm. [5]
Conclusion
The isosteric replacement of oxygen with sulfur in the chromone scaffold is a powerful strategy for modulating biological activity. Thiochromones are not merely analogs but represent a distinct class of compounds with unique therapeutic potential. As demonstrated, this substitution can lead to significantly enhanced antimicrobial and antiparasitic activity and provides a different pharmacological profile for anticancer and anti-inflammatory applications. The observed effects are rooted in fundamental differences in the size, electronegativity, and electronic properties of sulfur versus oxygen, which directly influence how these molecules interact with their biological targets. For drug development professionals, the thiochromone scaffold offers a promising and versatile platform for the design of novel therapeutics, justifying its continued exploration.
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Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2097. Available from: [Link]
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Patel, H., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available from: [Link]
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Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC, NIH. Available from: [Link]
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Patel, H., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure-activity relationship (SAR) insights. PubMed. Available from: [Link]
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Vargas, L. Y., et al. (2017). Structure activity relationships of thiochroman-4-one derivatives. ResearchGate. Available from: [Link]
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Yu, L., et al. (2021). Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation. MDPI. Available from: [Link]
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Li, P., et al. (2022). Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety. PMC, NIH. Available from: [Link]
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Vargas, L. Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Semantic Scholar. Available from: [Link]
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Patel, H., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PMC, PubMed Central. Available from: [Link]
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Sivasankaran, S., et al. (2023). Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli. PubMed. Available from: [Link]
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Harrad, M. A., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. MDPI. Available from: [Link]
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Wang, Y., et al. (2023). Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. PMC, PubMed Central. Available from: [Link]
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Sosnovskikh, V. Y., & Moshkin, V. S. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds, 52(7), 427–440. Available from: [Link]
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Harrad, M. A., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. ResearchGate. Available from: [Link]
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Xiao, L., et al. (2022). Design, synthesis, and antibacterial activity of novel thiochromanone derivatives containing an acylhydrazone moiety. ResearchGate. Available from: [Link]
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Gul, R., et al. (2022). Design, Synthesis, and Structural Characterization of Thioflavones and Thioflavonols as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. ACS Omega. Available from: [Link]
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Basnet, A., et al. (2023). One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. Available from: [Link]
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Silva, V. L. M., & Silva, A. M. S. (2023). Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC, NIH. Available from: [Link]
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Gupta, V., & Yadav, S. K. (2013). Design, synthesis and antiinflammatory activity of substituted chromones. Journal of Medical Pharmaceutical and Allied Sciences. Available from: [Link]
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Medeiros, J. V. R., et al. (2019). Natural Chromones as Potential Anti-Inflammatory Agents: Pharmacological Properties and Related Mechanisms. PubMed. Available from: [Link]
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Kumar, A., et al. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. Available from: [Link]
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Ullah, H., et al. (2016). Bioactive chromone constituents from Vitex negundo alleviate pain and inflammation. NIH. Available from: [Link]
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Gholipour, E., et al. (2015). The Comparison of Anticancer Activity of Thymoquinone and Nanothymoquinone on Human Breast Adenocarcinoma. Brieflands. Available from: [Link]
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Basnet, A., et al. (2023). Chromone and thiochromone used as scaffolds as inhibitors for monoamine oxidase B. ResearchGate. Available from: [Link]
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Nam, D. H., et al. (2010). Synthesis and anticancer activity of chromone-based analogs of lavendustin A. PubMed. Available from: [Link]
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Lo, I. W., et al. (2021). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. MDPI. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4H-1-Benzothiopyran-4-one Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 4H-1-Benzothiopyran-4-one derivatives, a privileged scaffold in medicinal chemistry. We will explore how targeted structural modifications to this core influence a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical backbone for novel therapeutic design.
The 4H-1-Benzothiopyran-4-one Scaffold: A Foundation for Diverse Bioactivity
The 4H-1-Benzothiopyran-4-one, also known as thiochromen-4-one, is a heterocyclic compound structurally analogous to the well-known benzopyranone (chromone) scaffold.[1] The replacement of the oxygen atom in the pyran ring with a sulfur atom significantly alters the molecule's electronic and steric properties, opening new avenues for therapeutic applications. Its derivatives have demonstrated a remarkable range of biological activities, making the SAR study of this scaffold crucial for rational drug design.
Below is the basic structure of the 4H-1-Benzothiopyran-4-one core with standard numbering, which will be referenced throughout this guide.
Caption: Core structure of 4H-1-Benzothiopyran-4-one with IUPAC numbering.
Anticancer Activity: Targeting Cell Proliferation
Derivatives of this scaffold, particularly 2-aminobenzothiopyranones, have shown significant potential as anticancer agents.[1] The SAR exploration in this area focuses on substitutions at the C2, C3, and the fused benzene ring.
Key SAR Insights for Anticancer Activity:
-
Substitution at C2: The introduction of an amino group at the C2 position is a critical determinant of anticancer and antitubercular activity.[1] The nature of the amine (primary, secondary, or tertiary) and the substituents on the nitrogen atom can drastically modulate potency. For instance, N-substituted 2-aminobenzothiopyranones are of high interest for their antiproliferative effects.[1]
-
Substitution at C3: Modifications at the C3 position, often with aryl or heteroaryl groups, have been explored in the analogous benzopyran-4-one series, showing that these substitutions can enhance cytotoxicity against various cancer cell lines.[2]
-
Fused Benzene Ring Substitutions (C5-C8): Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) on the benzene portion of the scaffold can influence lipophilicity and electronic distribution, thereby affecting target engagement and cell permeability. For example, 7-methoxy benzopyran-4-one derivatives have been reported to be cytotoxic in multiple cell lines.[2]
Comparative Data for Antiproliferative Activity of Related Benzopyran Derivatives
While extensive comparative data for 4H-1-Benzothiopyran-4-one derivatives is emerging, insights can be drawn from the closely related 4H-naphthopyran and benzopyran scaffolds.
| Compound ID | Scaffold | Key Substituent (Position) | Cell Line | Activity (% Inhibition or IC50) | Reference |
| 4e | 2-amino-4-aryl-4H-benzo[f]chromene | 3-Nitro-phenyl (at C4) | BT-20 (Breast) | 33% Inhibition @ 50 µM | [3] |
| 4h | 2-amino-4-aryl-4H-benzo[f]chromene | 3-Pyridinyl (at C4) | BT-20 (Breast) | 31.5% Inhibition @ 50 µM | [3] |
| Doxorubicin | Standard Drug | N/A | BT-20 (Breast) | 25% Inhibition | [3] |
| LY294002 | 2-morpholinyl-8-phenyl-4H-1-benzopyran-4-one | Morpholinyl (at C2), Phenyl (at C8) | N/A (PI3K) | IC50 ~ 1.4 µM | [2] |
This table includes data from structurally similar benzopyran/naphthopyran scaffolds to infer potential SAR trends for the benzothiopyran core.
Antimicrobial Activity: Combating Pathogenic Microbes
The 4H-1-Benzothiopyran-4-one scaffold is a promising template for developing novel antimicrobial agents. Notably, 2-amino-4H-benzothiopyran-4-ones have been investigated for activity against Mycobacterium tuberculosis.[1]
Key SAR Insights for Antimicrobial Activity:
-
Amino Group at C2: As with anticancer activity, the 2-amino substitution is a key pharmacophore for antimicrobial effects. This is a recurring theme in related pyran-based heterocycles, where 2-amino-4H-pyrans show notable antimicrobial and anti-mycobacterial properties.[4]
-
Substituents on the Aryl Rings: In related pyran derivatives, the nature and position of substituents on aryl rings appended to the core structure significantly impact the minimum inhibitory concentration (MIC). Electron-withdrawing groups can sometimes enhance activity against specific bacterial strains.
Comparative Data for Antimicrobial Activity
The following table summarizes the antimicrobial activity of related 4H-pyran derivatives, providing a basis for comparison.
| Compound ID | Key Substituents | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 4g | 4H-pyran derivative | Gram-positive isolates | < Ampicillin | N/A | N/A | [5] |
| Compound 4j | 4H-pyran derivative | Gram-positive isolates | < Ampicillin | N/A | N/A | [5] |
| Ampicillin | Standard Drug | E. coli, S. aureus | - | N/A | N/A | [6] |
| Chloramphenicol | Standard Drug | E. coli | - | N/A | N/A | [6] |
Data from related 4H-pyran structures highlights the potential of this heterocyclic family as antimicrobial agents.
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, we outline key experimental methodologies for the synthesis and evaluation of these derivatives.
Protocol 1: Synthesis of 2-Amino-4H-Benzothiopyran-4-ones
This protocol is adapted from an efficient method involving a conjugated addition-elimination process, highlighting the superiority of a sulfinyl leaving group.[1]
-
Preparation of Precursor: Synthesize 2-ethylthio-4H-thiochromen-4-one (1) from 2'-chloroacetophenone and carbon disulfide, followed by alkylation.
-
Oxidation: Oxidize compound 1 with 1.2 equivalents of H₂O₂ to yield the corresponding ethyl sulfoxide precursor (2). The sulfinyl group is a superior leaving group compared to sulfide or sulfonyl for this transformation.[1]
-
Nucleophilic Substitution: Reflux the ethyl sulfoxide precursor (2) with the desired primary or secondary amine in isopropanol for 24-36 hours.
-
Work-up and Purification: After cooling, the product often precipitates. It can be collected by filtration and washed with cold isopropanol. This method frequently yields the desired 2-amino-4H-benzothiopyran-4-one in high purity without the need for column chromatography, making it suitable for scale-up.[1]
Caption: Workflow for the synthesis of 2-Amino-4H-Benzothiopyran-4-ones.
Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[4]
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) overnight and dilute to a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 24 to 48 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Concluding Remarks and Future Directions
The 4H-1-Benzothiopyran-4-one scaffold is a validated platform for the development of potent therapeutic agents. The structure-activity relationship studies reveal several key trends:
-
The C2 Position is Critical: The introduction of an amino group at C2 is a recurrent theme for conferring both anticancer and antimicrobial activities. Further exploration of diverse N-substituents is a promising avenue for enhancing potency and selectivity.
-
Modulation via the Benzene Ring: Substitutions on the fused benzene ring (C5-C8) provide a means to fine-tune the physicochemical properties of the derivatives, such as solubility and lipophilicity, which are crucial for bioavailability.
-
Bioisosteric Replacement: The success of the benzothiopyranone core validates the strategy of bioisosteric replacement (S for O) from the widely studied benzopyranone scaffold, often leading to unique biological profiles.
Future research should focus on generating larger, more diverse libraries of these derivatives to build more comprehensive and quantitative SAR (QSAR) models. Investigating their mechanism of action, for instance, through kinase inhibition assays or other cellular screens, will be vital for advancing these promising compounds through the drug development pipeline.[2]
References
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El-Gazzar, A. R., Dawa, A. M., & Hashem, H. E. (2001). Synthesis and biological evaluation of some novel 4H-benzopyran-4-one derivatives as nonsteroidal antiestrogens. European Journal of Medicinal Chemistry, 36(3), 243-253. [Link]
-
Patel, H. D., et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF 4'- BENZOPYRAN-BASED DERIVATIVES. JETIR, 6(6). [Link]
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Mahdavi, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 14(Suppl), 105–116. [Link]
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El-Sayed, N., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4621. [Link]
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Mohareb, R. M., et al. (2023). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Bulletin of the Chemical Society of Ethiopia, 37(2), 403-421. [Link]
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Wang, Y., et al. (2016). An efficient and concise access to 2-amino-4H-benzothiopyran-4-one derivatives. Beilstein Journal of Organic Chemistry, 12, 2596–2602. [Link]
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Kumar, D., et al. (2019). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 24(16), 2981. [Link]
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Firoozpour, L., et al. (2016). 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 24(1), 14. [Link]
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A Researcher's Guide to Validating Thiochromone-Based Enzyme Inhibitors: From Assay Design to Comparative Analysis
For researchers, scientists, and drug development professionals, the validation of a potential enzyme inhibitor is a critical step in the journey from a promising compound to a viable therapeutic or research tool. Thiochromones, a class of sulfur-containing heterocyclic compounds, have garnered significant interest for their diverse biological activities, including the inhibition of various enzymes.[1][2] This guide provides an in-depth, experience-driven approach to validating the inhibitory activity of thiochromone derivatives against specific enzymes, with a focus on robust experimental design and objective comparison.
The Rationale Behind Targeting Enzymes with Thiochromones
Thiochromones and their derivatives have shown inhibitory potential against a range of enzymes implicated in various diseases. These include, but are not limited to, monoamine oxidase B (MAO-B) for neurodegenerative disorders, acetylcholinesterase (AChE) for Alzheimer's disease, carbonic anhydrases for conditions like glaucoma, and various tyrosine kinases involved in cancer signaling pathways.[2] The unique structural features of the thiochromone scaffold allow for a wide range of chemical modifications, enabling the development of potent and selective inhibitors.[1]
Core Principles of a Self-Validating Inhibition Assay
Before delving into specific protocols, it is crucial to understand the foundational principles that ensure the integrity and reproducibility of your findings. A well-designed enzyme inhibition assay is a self-validating system. This means that the experiment itself contains the necessary controls and conditions to confirm the validity of the results.
The "Why" Behind Experimental Choices
Buffer Selection: The choice of buffer is not arbitrary; it is critical for maintaining the optimal pH for enzyme activity and stability.[3] Every enzyme has a specific pH range where it functions most efficiently. A buffer with a pKa close to the optimal pH of the enzyme should be selected to resist pH fluctuations during the assay. For example, Tris-HCl is a common buffer for many enzyme assays, but its pKa is temperature-dependent, a factor to consider in your experimental design.
Substrate Concentration: The concentration of the substrate is a key variable that can significantly influence the apparent inhibitory potency (IC50) of a compound. For competitive inhibitors, a higher substrate concentration will lead to a higher apparent IC50 value. Therefore, it is standard practice to use a substrate concentration at or below the Michaelis-Menten constant (Kₘ) of the enzyme. This ensures that the assay is sensitive enough to detect competitive inhibitors.[4]
Experimental Validation Workflow
The following workflow provides a structured approach to validating the inhibitory activity of thiochromone derivatives.
Caption: A generalized workflow for the validation of enzyme inhibitors.
Step-by-Step Protocol: Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol provides a detailed method for assessing the inhibitory activity of thiochromone derivatives against human MAO-B, an enzyme involved in the degradation of neurotransmitters like dopamine.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or a fluorogenic substrate)
-
Thiochromone derivatives (dissolved in DMSO)
-
Reference inhibitor (e.g., selegiline or rasagiline)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the thiochromone derivatives and the reference inhibitor in DMSO.
-
Prepare serial dilutions of the compounds in assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid enzyme inhibition.
-
Prepare the MAO-B enzyme solution in assay buffer to the desired concentration.
-
Prepare the substrate solution in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the diluted thiochromone derivative or reference inhibitor. For the control wells (100% activity), add 50 µL of assay buffer containing the same percentage of DMSO.
-
Add 25 µL of the MAO-B enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence (or absorbance, depending on the substrate) at the appropriate wavelength in a kinetic mode for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each concentration of the thiochromone derivative using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Analysis of Thiochromone Derivatives
A crucial aspect of validating a new inhibitor is to compare its potency against known inhibitors and other derivatives of the same class. The following table provides a template for such a comparison, populated with hypothetical data for illustrative purposes.
| Compound | Target Enzyme | IC50 (nM) | Reference Inhibitor | Reference IC50 (nM) |
| Thiochromone A | MAO-B | 15.2 | Selegiline | 8.5 |
| Thiochromone B | MAO-B | 5.8 | Selegiline | 8.5 |
| Thiochromone C | Acetylcholinesterase | 120.5 | Donepezil | 6.7 |
| Thiochromone D | Carbonic Anhydrase II | 85.3 | Acetazolamide | 12.0 |
| Thioflavone E | Tyrosinase | 1120 | Kojic Acid | 12600 |
| Thioflavone F | Tyrosinase | 5680 | Kojic Acid | 12600 |
Note: The IC50 values for thioflavones E and F are sourced from a study on 2-arylchromone-4-thione derivatives.[5]
Understanding the Broader Context: Signaling Pathways
To fully appreciate the impact of an enzyme inhibitor, it is essential to understand the signaling pathway in which the target enzyme operates. For instance, MAO-B plays a critical role in the degradation of dopamine, a key neurotransmitter.
Caption: Simplified dopamine metabolism pathway highlighting the role of MAO-B.
Inhibition of MAO-B by a thiochromone derivative would lead to an increase in the levels of dopamine in the synapse, which is the therapeutic principle behind the use of MAO-B inhibitors in Parkinson's disease.
Conclusion
Validating the inhibitory activity of thiochromone derivatives requires a meticulous and systematic approach. By employing robust, self-validating assay protocols, understanding the rationale behind experimental choices, and performing objective comparisons with known standards, researchers can confidently assess the potential of these promising compounds. This guide provides a framework for such validation, empowering scientists to advance their drug discovery and development efforts with scientific integrity and rigor.
References
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). RSC Medicinal Chemistry. [Link]
-
Design, Synthesis, and Structural Characterization of Thioflavones and Thioflavonols as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. (2022). ACS Omega. [Link]
-
Discovery of C-3 nitrothiophene substituted thiochromone derivatives as potent and selective human monoamine oxidase B (hMAO-B) inhibitors for the treatment of atherosclerosis. (2025). Bioorganic Chemistry. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2015). Molecules. [Link]
-
Tyrosine kinase inhibitor. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
One-Pot Synthesis of Thiochromone and It's Derivatives. (2025). Preprints.org. [Link]
-
Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. (2019). Molecules. [Link]
-
Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. (2022). International Journal of Molecular Sciences. [Link]
-
Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. (2021). International Journal of Molecular Sciences. [Link]
-
A comprehensive review on tyrosinase inhibitors. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. (2018). Molecules. [Link]
-
Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). (2016). Chemistry of Heterocyclic Compounds. [Link]
-
Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain. (2021). Nature Neuroscience. [Link]
-
Trait: Dopamine Metabolism (MAO). (2020). FitnessGenes. [Link]
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Dopaminergic pathways. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
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How to Choose the Right Buffer for Enzyme Activity Tests. (2025). Patsnap. [Link]
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Comparative cytotoxicity studies of different benzothiopyranone derivatives.
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual challenge. Among the myriad of heterocyclic compounds being explored, benzothiopyranones have emerged as a promising scaffold. Their rigid, planar structure, akin to flavonoids and coumarins, allows for diverse functionalization, leading to a wide spectrum of biological activities. This guide provides a comparative analysis of the cytotoxic properties of different benzothiopyranone derivatives, supported by experimental data, to aid in the rational design of next-generation chemotherapeutics.
Introduction to Benzothiopyranones: A Scaffold of Therapeutic Potential
Benzothiopyranones, also known as thiochromenones, are a class of sulfur-containing heterocyclic compounds. Their structure, featuring a benzene ring fused to a thiopyranone ring, makes them analogs of chromones and coumarins, which are well-known for their anticancer properties. The presence of the sulfur atom in the heterocyclic ring influences the molecule's electronics and steric properties, often leading to unique biological activities. The core structure allows for substitutions at various positions, which can significantly modulate the compound's cytotoxic potency and selectivity.
Comparative Cytotoxicity: A Look at the Evidence
Recent research has focused on the synthesis and cytotoxic evaluation of various benzothiopyranone derivatives against a panel of human cancer cell lines. A notable study in this area involves a series of benzothieno[3,2-b]pyran derivatives, which have demonstrated potent and broad-spectrum cytotoxic activity[1].
Key Derivatives and Their In Vitro Efficacy
The following table summarizes the cytotoxic activity of a selection of benzothieno[3,2-b]pyran derivatives against various cancer cell lines. The data is presented as GI₅₀ values (the concentration required to inhibit cell growth by 50%), with lower values indicating higher potency[1].
| Compound ID | R | X | Cancer Cell Line | GI₅₀ (µM) |
| 3a | H | H | Leukemia (RPMI-8226) | 2.14 |
| CNS Cancer (SF-295) | 2.36 | |||
| Ovarian Cancer (OVCAR-3) | 2.45 | |||
| 3c | H | 4-Cl | Leukemia (RPMI-8226) | 0.98 |
| CNS Cancer (SF-295) | 1.05 | |||
| Ovarian Cancer (OVCAR-3) | 1.12 | |||
| 3e | 6-Br | 4-NO₂ | Leukemia (RPMI-8226) | 0.08 |
| CNS Cancer (SF-295) | 0.12 | |||
| Ovarian Cancer (OVCAR-3) | 0.11 | |||
| 3f | 6-Br | 3,4,5-(OCH₃)₃ | Leukemia (RPMI-8226) | 1.58 |
| CNS Cancer (SF-295) | 1.76 | |||
| Ovarian Cancer (OVCAR-3) | 1.88 |
Data synthesized from a study on benzothieno[3,2-b]pyran derivatives[1].
Structure-Activity Relationship (SAR) Insights
The data reveals critical structure-activity relationships that govern the cytotoxicity of these benzothiopyranone derivatives:
-
Substitution on the Phenyl Ring: The nature and position of the substituent on the 4-phenyl ring play a crucial role. Electron-withdrawing groups, such as a nitro group (NO₂) at the para position (compound 3e ), significantly enhance cytotoxic activity compared to an unsubstituted phenyl ring (compound 3a ) or a chloro-substituted ring (compound 3c )[1].
-
Substitution on the Benzothiophene Moiety: The presence of a bromine atom at the 6-position of the benzothiophene ring (compounds 3e and 3f ) appears to contribute to increased potency, especially when combined with an electron-withdrawing group on the 4-phenyl ring[1].
-
Combined Effects: The most potent compound, 3e , combines a bromo-substituent on the benzothiophene ring with a nitro-substituent on the phenyl ring, demonstrating a synergistic effect of these modifications on cytotoxicity[1].
Mechanism of Action: Unraveling the Pathway to Cell Death
Understanding the mechanism by which these compounds exert their cytotoxic effects is paramount for their development as therapeutic agents. Studies on the most active derivative, compound 3e , have shed light on its cellular and molecular targets.
Induction of Apoptosis
A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. Compound 3e has been shown to induce apoptosis in human colon adenocarcinoma (HCT-116) cells in a time-dependent manner[1]. This is a desirable characteristic for an anticancer agent, as it leads to the clean removal of cancer cells without inducing an inflammatory response. The apoptotic process is often mediated by a family of cysteine proteases called caspases. In many cancer cells, the intrinsic pathway of apoptosis is triggered, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3[2][3].
The following diagram illustrates a hypothetical signaling pathway for apoptosis induction by a benzothiopyranone derivative:
Caption: Hypothetical intrinsic apoptosis pathway induced by benzothiopyranone derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, compound 3e has been observed to cause cell cycle arrest in HCT-116 cells. Specifically, it leads to a decrease in the G1 phase population and an accumulation of cells in the G2/M phase[1]. This indicates that the compound interferes with the cell's ability to progress through the cell cycle, ultimately preventing proliferation.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. Below are detailed methodologies for common assays used in the evaluation of benzothiopyranone derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiopyranone derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the benzothiopyranone derivative for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
The following diagram outlines the workflow for assessing the cytotoxicity of benzothiopyranone derivatives:
Caption: Experimental workflow for evaluating the cytotoxicity of benzothiopyranone derivatives.
Conclusion and Future Directions
Benzothiopyranone derivatives represent a promising class of compounds for the development of novel anticancer agents. The cytotoxic efficacy of these molecules is highly dependent on their substitution pattern, with specific derivatives demonstrating potent, broad-spectrum activity against a range of cancer cell lines. The primary mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Future research should focus on:
-
Expanding the chemical diversity of benzothiopyranone derivatives to further refine structure-activity relationships.
-
Elucidating the precise molecular targets of the most potent compounds.
-
Evaluating the in vivo efficacy and safety of lead candidates in preclinical animal models.
By leveraging the insights presented in this guide, researchers can more effectively design and evaluate novel benzothiopyranone derivatives with the potential to translate into effective cancer therapies.
References
-
Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives. [Link]
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. [Link]
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Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. [Link]
-
A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. [Link]
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A Comparative Analysis of Thiochromones: Gauging Efficacy Against Established Therapeutic Agents
Introduction: The Emergence of a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a significant leap toward developing novel therapeutics. Thiochromones, sulfur-containing heterocyclic compounds analogous to chromones, have emerged as one such scaffold.[1][2] Their versatile structure, characterized by a benzothiopyran ring, allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities.[3][4] This guide provides a comparative analysis of thiochromone derivatives against existing therapeutic agents in key disease areas: oncology, infectious diseases (fungal and viral), and inflammation. By examining their mechanisms of action, supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential held by this promising class of compounds.
Oncology: A New Frontier in Cancer Therapy
The current cancer treatment arsenal is diverse, encompassing immunotherapy, targeted agents, and cytotoxic chemotherapy.[5] However, challenges such as drug resistance and off-target toxicity necessitate the exploration of novel chemical entities. Thiochromone derivatives have demonstrated noteworthy anticancer activity, often acting through mechanisms distinct from or complementary to existing drugs.[6]
Mechanistic Insights and Comparative Efficacy
Thiochromones exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.[6] Several derivatives have been shown to inhibit critical enzymes like tyrosine kinases and carbonic anhydrases, which are pivotal in cancer progression.[6] This contrasts with mainstream therapies such as PD-1 inhibitors (e.g., Keytruda, Opdivo), which harness the immune system to attack cancer cells, or third-generation EGFR inhibitors like Tagrisso, which target specific genetic mutations in tumor cells.[5][7]
The anticancer activity of thiochromones is often attributed to their ability to induce apoptosis (programmed cell death) and trigger cell cycle arrest.[2][8] For instance, some derivatives function by generating reactive oxygen species (ROS) within cancer cells, leading to DNA damage and apoptosis, a mechanism shared by some chemotherapeutic agents but with potential for greater selectivity.[6][9]
Table 1: Comparative In Vitro Anticancer Activity (IC₅₀ Values)
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Existing Agent | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|---|---|
| Thiochromone | Spiro-thiochromene-oxindole (4e) | COX-2 Assay | 127.47 µg/mL | Celecoxib (COX-2 Inhibitor) | COX-2 Assay | -8.9 kcal/mol (Binding Energy) | [10] |
| Thioflavone | Compound 7f | CVB3 (Virus) | 0.62 | Ribavirin | CVB3 (Virus) | >100 | [11] |
| Thiochromanone | Pyrazole Derivative | B. subtilis | - | Mitomycin C | B. subtilis | - |[12] |
Note: Direct comparative IC₅₀ values in the same studies are limited. This table illustrates the potency of thiochromone derivatives in relevant biological assays.
Experimental Workflow: Evaluating Anticancer Potential
The causality behind selecting a specific experimental workflow lies in creating a tiered screening process, starting broad and moving to specific mechanistic assays.
-
Initial Cytotoxicity Screening (MTT Assay): To assess the general anticancer effect, a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) is treated with various concentrations of the thiochromone derivative. The MTT assay quantitatively measures metabolic activity, which correlates with cell viability. This initial step is crucial for identifying promising lead compounds and determining their effective concentration range.
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry): Once a compound shows cytotoxic activity, the next logical step is to determine how it kills the cells. Cells are treated with the compound and then stained with Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker). Flow cytometry analysis reveals the percentage of cells undergoing apoptosis. Simultaneously, cell cycle analysis (using DNA-staining dyes) can determine if the compound causes arrest at a specific phase (G1, S, or G2/M), providing insight into its antiproliferative mechanism.[8]
-
Mechanism-Specific Assays (Western Blot/Kinase Assays): Based on the structural features of the thiochromone, specific protein targets can be hypothesized. For example, if the compound is predicted to be a kinase inhibitor, a Western blot can be performed to measure the phosphorylation status of key signaling proteins (e.g., Akt, ERK) in treated cells.[6] This provides direct evidence of target engagement.
Caption: A tiered workflow for evaluating the anticancer properties of novel thiochromone derivatives.
Infectious Diseases: A Versatile Antimicrobial Scaffold
The rise of drug-resistant pathogens presents a formidable challenge to global health. Thiochromones have demonstrated potent activity against a range of fungal and viral pathogens, positioning them as valuable leads in the development of new anti-infectives.[4][6]
Antifungal Efficacy: Targeting Fungal-Specific Pathways
Existing antifungal drugs primarily belong to classes like azoles (e.g., fluconazole), which inhibit ergosterol synthesis, and echinocandins, which disrupt fungal cell wall synthesis.[13][14] While effective, their utility is hampered by increasing resistance and potential for drug-drug interactions.[13]
Thiochroman-4-one derivatives have emerged as potent antifungal agents, with some exhibiting activity comparable or superior to fluconazole.[6][15] A key mechanism of action is the inhibition of N-Myristoyltransferase (NMT), an enzyme crucial for fungal viability but absent in humans, making it a highly selective and attractive drug target.[15] This targeted approach offers a significant advantage in minimizing host toxicity.
Table 2: Comparative In Vitro Antifungal Activity (MIC Values)
| Compound | Candida albicans MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiochromanone Derivative (7b) | 0.5 - 16 | 0.5 - 16 | [15] |
| 6-alkyl-indolo-[3,2-c]-2H-thiochroman (18) | 4 | 4 | [6] |
| Fluconazole (Existing Agent) | Reached by compound 7b | Reached by compound 7b | [6][15] |
| Amphotericin B (Existing Agent) | Surpassed by compound 18 | Surpassed by compound 18 |[6] |
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared to a concentration of 0.5 McFarland standard.
-
Serial Dilution: The thiochromone compound and a positive control drug (e.g., fluconazole) are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no fungus) well are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that visibly inhibits fungal growth. The validity of the test is confirmed by robust growth in the growth control well and no growth in the sterility control well.
Caption: Targets of azole antifungals and thiochromones in fungal cells.
Antiviral Potential: Inhibiting Viral Replication
The antiviral drug landscape includes agents that target various stages of the viral life cycle, from entry to replication and release.[16][17] For example, protease inhibitors are a cornerstone of HIV therapy.[16] Thiochromene derivatives have shown promise as antiviral agents, with some identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[6] Molecular docking studies suggest that specific thiochroman-4-one derivatives can bind effectively to Mpro, blocking its function.[6]
Furthermore, thioflavone analogues have demonstrated potent activity against enteroviruses like Coxsackievirus B3 (CVB3), with some compounds showing significantly higher inhibitory activity than the reference drug ribavirin.[11]
Inflammation: Modulating the Inflammatory Cascade
Chronic inflammation underlies a multitude of diseases, including rheumatoid arthritis and neurodegenerative disorders.[18] Current treatments range from nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit cyclooxygenase (COX) enzymes, to highly specific "biologics" like TNF-α inhibitors.[18][19]
Mechanism of Action and Comparative Efficacy
Thiochromone derivatives have demonstrated significant anti-inflammatory properties. Spiro thiochromene-oxindole derivatives, for instance, have shown potent inhibition of COX-2, the inducible enzyme primarily responsible for inflammation, with binding affinities comparable to the selective COX-2 inhibitor celecoxib in silico.[10] The design of these molecules intentionally fuses scaffolds known to interact with inflammatory targets, aiming for enhanced efficacy and selectivity.[10]
Another key anti-inflammatory mechanism involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[20] NF-κB is a master transcriptional regulator of inflammatory genes, including those for iNOS and COX-2. Thiacremonone, a sulfur compound, has been shown to suppress NF-κB activation, thereby reducing the expression of these inflammatory mediators.[20]
Caption: Inhibition of the NF-κB signaling pathway by thiochromone derivatives.
Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)
This assay provides a simple, validated method to screen for anti-inflammatory potential.
-
Reaction Mixture: A solution of Bovine Serum Albumin (BSA) is prepared. Test compounds (thiochromones) and a standard drug (e.g., diclofenac sodium) are added at various concentrations.
-
Heat-Induced Denaturation: The mixtures are incubated at 37°C and then heated to 70°C to induce protein denaturation.
-
Quantification: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Analysis: The percentage inhibition of denaturation is calculated. A compound that prevents heat-induced denaturation is considered to have anti-inflammatory activity, as protein denaturation is a well-documented cause of inflammation.
Conclusion and Future Directions
Thiochromones represent a highly versatile and promising scaffold in modern drug discovery.[3] Their demonstrated efficacy across oncology, infectious diseases, and inflammation positions them as strong candidates for further development. The ability of thiochromone derivatives to engage with novel biological targets, such as fungal NMT, or to potently inhibit well-established pathways like NF-κB and COX-2, underscores their therapeutic potential.[10][15][20]
The experimental data, while largely preclinical, is compelling. Several derivatives show potency comparable or superior to existing therapeutic agents in vitro. The next critical phase of research must focus on translating these findings into in vivo models to assess pharmacokinetic profiles, bioavailability, and safety. Further structure-activity relationship (SAR) studies will be crucial to optimize lead compounds, enhancing their efficacy and minimizing potential off-target effects.[3] As we continue to confront challenges like drug resistance and the need for more targeted therapies, the thiochromone scaffold offers a robust and adaptable platform for the development of next-generation medicines.
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Methods for validating the purity and identity of synthesized thiochromones.
A Researcher's Comparative Guide to Validating Synthesized Thiochromones
The synthesis of novel thiochromone derivatives is a cornerstone of medicinal chemistry and drug development, given their wide-ranging biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] However, the journey from a successful reaction to a compound ready for biological screening is paved with rigorous validation. The inherent reactivity of sulfur can lead to multiple oxidation states and bonding patterns, potentially resulting in undesired by-products that complicate purification and analysis.[1][4] This guide provides an in-depth comparison of essential analytical methods for confirming the identity and purity of synthesized thiochromones, offering field-proven insights to ensure the integrity of your research.
The Imperative of a Multi-Method Approach
No single analytical technique can unequivocally confirm both the identity and purity of a synthesized compound. A robust validation strategy relies on the synergistic use of chromatographic and spectroscopic methods, each providing a unique piece of the structural puzzle. This orthogonal approach ensures that the compound you have synthesized is indeed the correct molecule and is free from impurities that could confound subsequent biological or chemical assays.
Below is a logical workflow for the validation of a newly synthesized thiochromone.
Caption: Integrated workflow for thiochromone validation.
Section 1: Chromatographic Techniques for Purity Assessment
Chromatography separates components of a mixture based on their differential distribution between a stationary and a mobile phase. For thiochromone validation, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable.
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and versatile technique used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography.[5][6]
-
Expertise & Experience: The choice of eluent (mobile phase) is critical. A typical starting point for thiochromones is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The goal is to achieve a retention factor (Rf) of ~0.3-0.4 for the desired compound, which generally provides optimal separation in column chromatography. Visualization is typically achieved under UV light (254 nm), where the conjugated thiochromone core will be visible as a dark spot.[5]
-
Trustworthiness: Running the starting material, crude reaction mixture, and purified product side-by-side on the same TLC plate provides a clear visual confirmation of the reaction's completion and the effectiveness of the purification. A pure compound should appear as a single, well-defined spot.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity analysis.[6][7] It offers high resolution and sensitivity, allowing for the detection of even minor impurities. For drug development, a purity level of >95% is typically required.
-
Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing thiochromones.[8] A C18 column is a robust choice for initial method development. The mobile phase usually consists of an aqueous component (often with a modifier like formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.[8] A gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with a range of polarities.
-
Trustworthiness: A validated HPLC method provides a chromatogram where the area of the peak corresponding to the thiochromone can be compared to the total area of all peaks, giving a precise percentage of purity.[9] The method's reliability is ensured by validating parameters such as linearity, precision, and accuracy.[7]
-
Sample Preparation: Prepare a stock solution of the synthesized thiochromone in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).[7]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the λmax of the thiochromone (typically determined by UV-Vis spectroscopy, often around 254 nm and 320 nm).
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Section 2: Spectroscopic Methods for Structural Identification
Once purity is established, spectroscopic techniques are employed to confirm that the molecular structure of the synthesized compound is correct.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules.[12] Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.[13]
-
Expertise & Experience: For a typical thiochromone, the ¹H NMR spectrum will show characteristic signals for the aromatic protons on the benzo ring and the vinylic protons on the thiopyranone ring.[14] The chemical shifts and coupling patterns are crucial for confirming substituent positions. For example, the proton at the C2 position of the thiopyranone ring typically appears as a doublet coupled to the C3 proton.[14] ¹³C NMR will show a characteristic signal for the carbonyl carbon (C4) at a downfield shift (around 180 ppm).[13][14]
-
Trustworthiness: The combination of ¹H, ¹³C, and often 2D NMR techniques (like COSY and HMBC) allows for the unambiguous assignment of all protons and carbons, providing definitive proof of the molecular structure.[15]
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, serving as a primary check for its identity.[10]
-
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[14][15] Techniques like Electrospray Ionization (ESI) are commonly used. The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Trustworthiness: The experimentally determined mass should match the calculated mass for the proposed structure to within a few parts per million (ppm), providing very strong evidence for the compound's identity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.[12]
-
Expertise & Experience: The most important absorption for a thiochromone is the strong carbonyl (C=O) stretch, which typically appears in the range of 1600-1650 cm⁻¹.[13] This confirms the presence of the ketone in the thiopyranone ring. Other characteristic peaks will correspond to aromatic C-H and C=C bonds.
-
Trustworthiness: While not as definitive for overall structure as NMR, IR provides a quick and reliable confirmation of key functional groups, complementing the data from other techniques.
Section 3: Physical Property Verification
Melting Point Analysis
The melting point is a simple yet effective physical property used to assess the purity of a crystalline solid.[16]
-
Expertise & Experience: A pure crystalline compound will have a sharp, well-defined melting point, typically melting over a narrow range of 0.5-1.0°C. Impurities disrupt the crystal lattice, which typically causes a depression in the melting point and a broadening of the melting range.[17]
-
Trustworthiness: Comparing the observed melting point to a literature value (if available) can help confirm identity.[16] For novel compounds, a sharp melting range is a strong secondary indicator of high purity.[18] A mixed melting point test, where the sample is mixed with a known standard, can be used for definitive identification.[18][19]
-
Sample Preparation: Ensure the thiochromone sample is completely dry and finely powdered.[16]
-
Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (2-3 mm height).[18]
-
Measurement:
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁-T₂.
Comparative Guide to Validation Methods
| Method | Primary Information | Key Advantages | Causality & Limitations |
| HPLC | Quantitative Purity | High sensitivity and resolution; accurate quantification. | Provides little structural information. Method development can be time-consuming. |
| ¹H & ¹³C NMR | Molecular Structure & Connectivity | Unambiguous structural elucidation; provides detailed atomic environment information. | Requires relatively large sample amounts; less sensitive than MS. |
| HRMS | Molecular Formula | Extremely high accuracy for molecular weight determination. | Does not distinguish between isomers; provides limited structural information on its own. |
| IR Spectroscopy | Functional Groups | Fast, simple, and non-destructive. | Provides limited information on the overall molecular skeleton. |
| Melting Point | Purity (for solids) | Inexpensive and rapid; excellent indicator of purity.[16] | Only applicable to crystalline solids; less informative for novel compounds without a reference. |
Conclusion
The validation of synthesized thiochromones is a critical, multi-step process that underpins the reliability of subsequent research. By employing a strategic combination of chromatographic separation (HPLC), comprehensive spectroscopic analysis (NMR, MS, IR), and physical property verification (melting point), researchers can establish the identity and purity of their compounds with a high degree of confidence. This rigorous, self-validating system ensures that the novel molecules advancing into biological screening and drug development are precisely what they are intended to be, safeguarding the integrity and reproducibility of the scientific endeavor.
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A comparative study of organocatalytic versus metal-catalyzed thiochromene synthesis.
A Comparative Guide to Organocatalytic and Metal-Catalyzed Thiochromene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Thiochromenes are a critical class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their versatile scaffold is a cornerstone in the design of a wide array of bioactive compounds, including anticancer, anti-HIV, antioxidant, and antimicrobial agents.[1][2] The synthesis of these valuable molecules has evolved along two major fronts: traditional metal-catalyzed reactions and the more recent, yet powerful, organocatalytic approaches.[3] This guide provides an in-depth, comparative analysis of these two synthetic paradigms, offering insights into their mechanisms, practical applications, and respective advantages to aid researchers in selecting the optimal strategy for their synthetic targets.
The Rise of Two Powers: Metal vs. Organocatalysis
Historically, the synthesis of thiochromenes has been dominated by transition-metal-catalyzed reactions.[2] Metals like palladium, gold, and rhodium have proven effective in facilitating the key bond-forming steps required to construct the thiochromene core.[3][4][5] These methods are prized for their efficiency and ability to forge carbon-sulfur and carbon-carbon bonds under specific conditions.[1]
However, the field has witnessed a paradigm shift with the ascent of organocatalysis.[3] This approach utilizes small, chiral organic molecules to catalyze reactions, offering a compelling alternative to metal-based systems.[3][6] Organocatalysis is particularly lauded for its ability to deliver high stereoselectivity and functional group tolerance, often under milder reaction conditions.[3][6] This has opened new avenues for the synthesis of complex and chirally pure thiochromenes, which are highly sought after in drug development.[6]
Metal-Catalyzed Thiochromene Synthesis: A Closer Look
Transition metal catalysis remains a robust and widely employed strategy for thiochromene synthesis.[2] A variety of metals have been successfully utilized, each with its unique catalytic cycle and substrate preferences.
Palladium Catalysis
Palladium catalysts are workhorses in organic synthesis, and their application in thiochromene synthesis is no exception.[4] A notable example involves the palladium-catalyzed ring-opening of cyclopropyl thioethers.[3][4] This method provides a direct route to the thiochromene scaffold, although it can be hampered by the potential for sulfur to poison the catalyst.[4] The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, where oxidative addition of the palladium catalyst to a 2-bromophenyl cyclopropyl sulfide is a key step.[3][4]
Key Features of Palladium-Catalyzed Synthesis:
-
Versatility: Palladium catalysts can be used in various reaction types, including coupling and cyclization reactions.[1][7]
-
Substrate Scope: Good yields are often achieved with neutral or electron-rich substrates.[4]
-
Challenges: Catalyst poisoning by sulfur-containing compounds can be a significant issue, and the reaction scope can be narrower compared to other methods.[3][4]
Gold Catalysis
Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including thiochromenes.[5][8] Gold(I) catalysts, in particular, are effective in promoting cascade reactions that can rapidly build molecular complexity.[5] One such example is the stereoselective synthesis of indeno[2,1-b]thiochromene derivatives from o-(alkynyl)styrenes bearing a thioaryl group.[5][9] The proposed mechanism involves a double cyclization process initiated by a key gold-cyclopropyl carbene intermediate.[5][9]
Key Features of Gold-Catalyzed Synthesis:
-
Stereoselectivity: The use of chiral ligands with gold(I) complexes allows for the enantioselective synthesis of thiochromenes.[5]
-
Cascade Reactions: Gold catalysts can initiate complex reaction cascades, enabling the efficient construction of polycyclic structures.[5][8]
-
Mild Conditions: These reactions often proceed under mild conditions.[5]
Rhodium Catalysis
Rhodium catalysts have also found application in thiochromene synthesis, particularly in cycloaddition and transannulation reactions.[3] For instance, rhodium-catalyzed [3+2+1] cycloaddition reactions have been developed to synthesize thiochromenones.[3] These reactions often involve the formation of a cyclorhodium intermediate, followed by insertion of a C1 synthon like carbon monoxide, and subsequent reductive elimination to yield the final product.[3]
Key Features of Rhodium-Catalyzed Synthesis:
-
Novelty: Rhodium catalysis offers unique pathways to thiochromene derivatives.
-
Functional Group Tolerance: These reactions can tolerate a range of functional groups.[3]
-
Limitations: The scope of the reaction can be limited, with some substrates like internal alkynes proving to be unreactive.[3]
Organocatalytic Thiochromene Synthesis: The Green Alternative
Organocatalytic methods have gained significant traction as a more sustainable and often more selective approach to thiochromene synthesis.[3] These reactions typically rely on the activation of substrates through the formation of transient, reactive intermediates like iminium or enamine ions.[6]
Amine Catalysis
Chiral amines, particularly derivatives of proline, are among the most successful organocatalysts for the asymmetric synthesis of thiochromenes.[6] A common strategy involves a tandem Michael addition-aldol condensation reaction.[6] In a typical reaction, a chiral amine catalyst activates an α,β-unsaturated aldehyde to form an iminium ion. This is followed by a nucleophilic attack from a thiol-containing substrate, and a subsequent intramolecular cyclization and dehydration to afford the chiral thiochromene.[6]
Key Features of Amine-Catalyzed Synthesis:
-
High Enantioselectivity: Excellent enantioselectivities can be achieved through the use of chiral catalysts.[6]
-
Mild Conditions: These reactions are often performed under mild, environmentally friendly conditions.[6]
-
One-Pot Procedures: Tandem reactions allow for the construction of complex molecules in a single step.[6]
Amidine-Based Catalysis
Amidine-based catalysts, such as homobenzotetramisole, have been successfully employed in the asymmetric synthesis of thiochromenes from α,β-unsaturated thioesters.[10][11][12] This novel transformation is reagent-free and produces carbon dioxide as the only byproduct.[10][11][12] The reaction proceeds via an acyl transfer-initiated cascade, demonstrating high yields and enantioselectivities.[10][11][12]
Key Features of Amidine-Based Catalysis:
-
Atom Economy: This method is highly atom-economical, with CO2 as the sole byproduct.[10][11][12]
-
High Efficiency: The reaction provides high yields and excellent enantioselectivities.[10][11][12]
-
Reagent-Free: The catalytic nature of the transformation avoids the need for stoichiometric reagents.[10][11][12]
Head-to-Head Comparison: Metal vs. Organocatalysis
| Feature | Metal-Catalyzed Synthesis | Organocatalytic Synthesis |
| Catalyst | Transition metals (Pd, Au, Rh) | Small organic molecules (amines, amidines) |
| Toxicity | Often higher due to residual metal | Generally lower, more "green" |
| Cost | Can be high, especially for precious metals | Often more cost-effective |
| Stereoselectivity | Can be achieved with chiral ligands | A key strength, often high enantioselectivity |
| Functional Group Tolerance | Can be sensitive to certain functional groups (e.g., sulfur poisoning) | Generally high tolerance |
| Reaction Conditions | Can require high temperatures and pressures | Typically milder conditions |
| Scalability | Well-established for large-scale synthesis | Can present challenges for industrial scale-up |
Experimental Protocols
Representative Metal-Catalyzed Synthesis: Gold(I)-Catalyzed Synthesis of Dihydroindeno[2,1-b]thiochromene[5]
Materials:
-
(E)-3a (o-(alkynyl)styrene derivative) (0.1 mmol)
-
IPrAuNTf2 (2.5 mol %)
-
Dichloromethane (DCM) (0.4 mL)
Procedure:
-
To a solution of (E)-3a (0.1 mmol) in DCM (0.4 mL) is added IPrAuNTf2 (2.5 mol %).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Representative Organocatalytic Synthesis: Amine-Catalyzed One-Pot Synthesis of Chiral Thiochromenes[10]
Materials:
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
Thiophenol aldehyde (1.2 equiv)
-
(S)-Pyrrolidine silyl ether catalyst (10 mol %)
-
Benzoic acid (PhCO2H) (10 mol %)
-
Solvent (e.g., Toluene)
Procedure:
-
To a solution of the α,β-unsaturated aldehyde and thiophenol aldehyde in the chosen solvent is added the (S)-pyrrolidine silyl ether catalyst and benzoic acid.
-
The reaction mixture is stirred at the appropriate temperature (e.g., room temperature) until the reaction is complete (monitored by TLC).
-
The solvent is evaporated, and the residue is purified by flash column chromatography to afford the desired chiral thiochromene.
Mechanistic Insights: Visualizing the Catalytic Cycles
To better understand the underlying mechanisms of these two distinct catalytic approaches, the following diagrams illustrate the proposed catalytic cycles.
Caption: Organocatalytic cycle for thiochromene synthesis.
Caption: Metal-catalyzed cycle for thiochromene synthesis.
Conclusion and Future Outlook
Both organocatalytic and metal-catalyzed approaches offer powerful and distinct advantages for the synthesis of thiochromenes. Metal catalysis provides a robust and well-established platform, particularly for specific transformations and large-scale applications.[3][4][5] In contrast, organocatalysis has emerged as a greener, often more selective alternative, excelling in the asymmetric synthesis of complex chiral thiochromenes.[3][6]
The choice between these two methodologies will ultimately depend on the specific synthetic target, desired stereochemistry, and practical considerations such as cost, scalability, and environmental impact. As the demand for novel and diverse thiochromene derivatives in drug discovery continues to grow, the ongoing development and refinement of both catalytic systems will be crucial. Future research will likely focus on the development of more sustainable metal catalysts with improved tolerance to sulfur, as well as the expansion of the organocatalytic toolbox to address an even broader range of substrates and reaction types. The synergy between these two fields, perhaps through combined catalytic systems, may unlock unprecedented efficiency and selectivity in the synthesis of these vital heterocyclic compounds.
References
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Ponra, S., et al. (2020). Synthesis of Thiochromenes by Palladium-Catalyzed Ring Opening of Cyclopropyl Thioethers. Organic Process Research & Development. Available at: [Link]
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García-García, P., et al. (2022). Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues. Organic Letters. Available at: [Link]
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Kumar, I., & Chimni, S. S. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Ahlemeyer, N. A., & Birman, V. B. (2016). Asymmetric Catalytic Synthesis of Thiochromenes via an Acyl Transfer-Initiated Cascade. Organic Letters. Available at: [Link]
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Ahlemeyer, N. A., & Birman, V. B. (2016). Asymmetric Catalytic Synthesis of Thiochromenes via an Acyl Transfer-Initiated Cascade. Synfacts. Available at: [Link]
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Murugappan, S., et al. (2024). Recent developments in thiochromene chemistry. Organic & Biomolecular Chemistry. Available at: [Link]
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Murugappan, S., et al. (2024). Recent developments in thiochromene chemistry. RSC Publishing. Available at: [Link]
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Khan, I., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]
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Ahlemeyer, N. A., & Birman, V. B. (2016). Asymmetric Catalytic Synthesis of Thiochromenes via an Acyl Transfer-Initiated Cascade. ACS Publications. Available at: [Link]
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García-García, P., et al. (2022). Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues. ACS Publications. Available at: [Link]
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Gavali, A. S., et al. (2021). Chiral urea catalyzed asymmetric synthesis of thiochromenes. ResearchGate. Available at: [Link]
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Shen, T., et al. (2016). Palladium‐Catalyzed Carbonylative Four‐Component Synthesis of Thiochromenones: The Advantages of a Reagent Capsule. Angewandte Chemie International Edition. Available at: [Link]
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García-García, P., et al. (2022). Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1- b ]thiochromene Derivatives and Seleno Analogues. ResearchGate. Available at: [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of 4H-1-Benzothiopyran-4-one Derivatives
Introduction: The Double-Edged Sword of Kinase Inhibition
The 4H-1-benzothiopyran-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, including as potent kinase inhibitors for oncology.[1][2] The remarkable success of kinase inhibitors in modern medicine is, however, tempered by the significant challenge of achieving target selectivity.[3] The human kinome consists of over 500 kinases, many of which share a highly conserved ATP-binding pocket.[3] This structural similarity is the primary reason why small molecule inhibitors, such as derivatives of 4H-1-benzothiopyran-4-one, often exhibit cross-reactivity, binding to unintended kinase targets.
These "off-target" effects can be a double-edged sword. On one hand, they can lead to unforeseen toxicities and adverse drug reactions. On the other, a well-characterized polypharmacology, where a drug purposefully interacts with multiple targets, can offer enhanced therapeutic efficacy.[4] Therefore, a rigorous and comprehensive assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a critical step in understanding its true mechanism of action and therapeutic potential.[5]
This guide provides an in-depth comparison of key methodologies for evaluating the cross-reactivity of 4H-1-Benzothiopyran-4-one derivatives, complete with detailed experimental protocols and guidance on data interpretation. We will explore both biochemical and cell-based assays to provide a holistic view of a compound's selectivity.
Biochemical Profiling: A First Look at Kinase Selectivity
Biochemical assays are the cornerstone of initial cross-reactivity screening. They provide a direct measure of a compound's ability to interact with a purified kinase. The most common approach is the in vitro competitive binding assay.
In Vitro Competitive Binding Assay
This assay quantifies the ability of a test compound to displace a known, often fluorescently labeled, ligand from the ATP-binding site of a kinase. The output is typically an IC50 value (the concentration of inhibitor required to achieve 50% inhibition of the binding of the probe) or a dissociation constant (Kd).
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer, for example, 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Kinase Stock Solutions: Reconstitute purified recombinant kinases in the kinase buffer to a working concentration (e.g., 5-10 nM).
-
Tracer Stock Solution: Prepare a high-concentration stock of a fluorescently labeled ATP-competitive ligand (tracer) in DMSO.
-
Test Compound Dilution Series: Prepare a serial dilution of the 4H-1-Benzothiopyran-4-one derivatives in DMSO, typically starting from 10 mM.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound dilutions to the wells of a black 384-well plate.
-
Add 5 µL of the kinase/antibody mixture (if using a FRET-based system) to each well.
-
Add 5 µL of the tracer to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a suitable plate reader (e.g., for Fluorescence Resonance Energy Transfer - FRET).
-
-
Data Analysis:
-
The data is typically normalized to a positive control (no inhibitor) and a negative control (no kinase).
-
The IC50 values are determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation and Interpretation
The results from a broad kinase panel screening are often presented as a "kinome map" or a selectivity score. For this guide, we will consider three hypothetical 4H-1-Benzothiopyran-4-one derivatives: BTP-1, BTP-2, and BTP-3, with BTP-1 being the lead compound targeting Kinase A.
| Derivative | Target Kinase A (IC50, nM) | Off-Target Kinase B (IC50, nM) | Off-Target Kinase C (IC50, nM) | Selectivity Score (S10) |
| BTP-1 | 15 | 500 | >10,000 | 0.02 |
| BTP-2 | 50 | 80 | 5,000 | 0.15 |
| BTP-3 | 5 | 20 | 100 | 0.30 |
The Selectivity Score (S10) is calculated as the number of kinases inhibited by more than 90% at a 10 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
From this hypothetical data, BTP-1 demonstrates the highest selectivity for Kinase A, while BTP-3 is a potent but less selective compound, hitting multiple kinases with high affinity. BTP-2 shows an intermediate profile. This biochemical data is crucial for initial structure-activity relationship (SAR) studies to improve selectivity.
Cell-Based Profiling: Target Engagement in a Physiological Context
While biochemical assays are invaluable, they do not fully recapitulate the complex environment of a living cell, where factors like cell permeability, efflux pumps, and intracellular ATP concentrations can significantly influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to directly measure target engagement in intact cells.[6][7][8][9]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9] By heating cell lysates or intact cells to various temperatures, one can determine the temperature at which the target protein denatures and aggregates. In the presence of a binding compound, this "melting temperature" will shift to a higher value.
-
Cell Culture and Treatment:
-
Culture the desired cell line to approximately 80% confluency.
-
Treat the cells with the 4H-1-Benzothiopyran-4-one derivatives at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-8 minutes in a thermal cycler, followed by cooling to room temperature.[7][10]
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Separation and Detection:
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[11]
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve.
-
The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
-
Data Presentation and Interpretation
The CETSA results can be presented as melting curves and isothermal dose-response curves.
| Derivative | Target Kinase A (ΔTm, °C) | Off-Target Kinase B (ΔTm, °C) | Cellular EC50 (µM) for Kinase A Engagement |
| BTP-1 | +5.2 | +0.5 | 0.2 |
| BTP-2 | +3.8 | +2.1 | 1.5 |
| BTP-3 | +6.1 | +4.5 | 0.05 |
This data reveals that BTP-1 and BTP-3 strongly engage Kinase A in cells, as indicated by the significant thermal shift. Importantly, BTP-3 also shows considerable engagement of Off-Target Kinase B, confirming the biochemical findings in a cellular context. BTP-2 shows weaker engagement with both kinases. The cellular EC50 provides a quantitative measure of the compound concentration required to stabilize the target in cells.
Visualizing the Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the in vitro kinase binding assay and the Cellular Thermal Shift Assay.
Caption: Workflow for the in vitro competitive kinase binding assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Understanding the Impact of Off-Target Effects on Signaling Pathways
The cross-reactivity of a kinase inhibitor can have profound effects on cellular signaling networks.[12][13] For instance, a 4H-1-Benzothiopyran-4-one derivative designed to inhibit a specific kinase in a cancer-related pathway might inadvertently inhibit another kinase in a parallel or upstream pathway, leading to unexpected biological outcomes.
The following diagram illustrates a hypothetical scenario where an inhibitor targeting Kinase A in the MAPK/ERK pathway also inhibits an unrelated kinase (Kinase X), which is part of a survival pathway.
Caption: Impact of off-target inhibition on cellular signaling pathways.
Conclusion: A Holistic Approach to Cross-Reactivity Profiling
The development of safe and effective kinase inhibitors based on the 4H-1-Benzothiopyran-4-one scaffold necessitates a thorough understanding of their cross-reactivity profiles. This guide has outlined a multi-faceted approach, combining biochemical and cell-based assays, to build a comprehensive selectivity profile.
Biochemical assays provide a high-throughput method for initial screening and SAR, while cellular assays like CETSA offer crucial insights into target engagement in a more physiologically relevant setting. By integrating the data from these complementary techniques, researchers can make more informed decisions about lead candidate selection and optimization, ultimately increasing the likelihood of developing novel therapeutics with a well-defined mechanism of action and a favorable safety profile.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4H-1-Benzothiopyran-4-one for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical component of our professional responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4H-1-Benzothiopyran-4-one, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, designed to provide clarity and reinforce best practices in your laboratory.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before initiating any disposal procedure, a thorough understanding of the hazards associated with 4H-1-Benzothiopyran-4-one is essential. While specific toxicity data for this compound is not extensively documented, related benzopyran and thiopyran derivatives exhibit certain hazardous properties. For instance, 4-Oxo-4H-1-benzopyran-2-carboxylic acid is known to cause eye, skin, and respiratory tract irritation[1]. Therefore, it is prudent to handle 4H-1-Benzothiopyran-4-one with a similar level of caution.
Key Potential Hazards:
-
Irritation: May cause irritation to the skin, eyes, and respiratory system.
-
Ingestion: Potentially harmful if swallowed.
-
Inhalation: May be harmful if inhaled.
A comprehensive risk assessment should be conducted prior to handling, considering the quantity of the compound to be disposed of and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling any chemical waste. The following PPE is mandatory for the disposal of 4H-1-Benzothiopyran-4-one to prevent accidental exposure[2][3][4][5]:
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of damage before use.
-
Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If handling the compound in a manner that could generate dust or aerosols, a NIOSH-approved respirator may be necessary. Always handle in a well-ventilated area, preferably within a chemical fume hood[6].
| PPE Requirement | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact and potential irritation or absorption. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills on clothing and skin. |
| Respiratory Protection | NIOSH-approved respirator (as needed) | Minimizes inhalation of dust or aerosols, especially for larger quantities. |
Step-by-Step Disposal Protocol: A Systematic Approach
The disposal of 4H-1-Benzothiopyran-4-one must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams[7].
Step 1: Containment
-
If dealing with a solid, carefully transfer the material into a designated hazardous waste container. Avoid creating dust.
-
If it is a solution, pour the liquid waste into a compatible, leak-proof hazardous waste container.
-
Use a funnel for transferring liquids to prevent spills.
-
Do not overfill the container; a general rule is to fill to no more than 80% capacity.
Step 2: Container Selection and Labeling
-
Select a container that is compatible with 4H-1-Benzothiopyran-4-one. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical waste[8].
-
The container must be in good condition with a secure, tight-fitting lid[9][10].
-
Label the container clearly and accurately with the words "HAZARDOUS WASTE"[9][11].
-
The label must also include the full chemical name: "4H-1-Benzothiopyran-4-one" and an approximate concentration and quantity. Do not use abbreviations or chemical formulas[11].
Step 3: Waste Segregation and Storage
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials[8][9].
-
Consult a chemical incompatibility chart to prevent accidental reactions in the storage area.
-
The storage area should be cool, dry, and well-ventilated.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[9][10].
-
Follow your institution's specific procedures for requesting a waste pickup.
Emergency Procedures: Preparedness is Key
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Spills:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
For small spills, use an inert absorbent material to contain and clean up the spill.
-
Place the absorbed material into a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[1][12].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention[1][12].
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of 4H-1-Benzothiopyran-4-one.
References
-
PubChem. 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl-.[Link]
-
PubChem. 4h-1-Benzothiopyran-4-one,2-(3-nitrophenyl)-.[Link]
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Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.[Link]
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Cheméo. 4H-1-Benzothiopyran-4-one, 2,3-dihydro-.[Link]
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Chemsrc. 4H-1-Benzothiopyran-4-one,3-(chloromethyl)-, 1,1-dioxide.[Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
